5-Bromo-2-(trifluoromethyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSCMXZZHFRZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679249 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-97-7 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-(trifluoromethyl)benzoic acid CAS number
An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)benzoic Acid
Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No. 654-97-7), a critical building block in modern medicinal chemistry and materials science. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical data, insights into its synthetic utility, and field-proven protocols for its application. We will explore the causality behind its reactivity, its role in the design of novel therapeutic agents, and the essential safety protocols for its handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.
Introduction: A Key Fluorinated Intermediate
This compound is an aromatic carboxylic acid that has gained significant traction as a versatile synthetic intermediate. Its structure is distinguished by three key functional groups on a benzene ring: a carboxylic acid, a bromine atom, and a trifluoromethyl (CF3) group. The strategic placement of these groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex organic molecules.
The trifluoromethyl group is particularly noteworthy. Its incorporation into organic compounds is a cornerstone of modern drug design, as it can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The bromine atom serves as an excellent leaving group, rendering the molecule highly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.[3] This allows for the precise and controlled introduction of diverse functional groups, accelerating the discovery of lead compounds in drug development pipelines.[3]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is foundational to its effective and safe application. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 654-97-7 | [5] |
| Molecular Formula | C₈H₄BrF₃O₂ | [6] |
| Molecular Weight | 269.02 g/mol | |
| Physical Form | Solid, white to light yellow powder/crystal | [7] |
| Purity | Typically ≥98% | [5] |
| Melting Point | 133 - 137 °C | [7] |
| InChI Key | SWSCMXZZHFRZLX-UHFFFAOYSA-N | |
| Storage | Sealed in a dry place at room temperature |
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Synthetic Utility and Reactivity
The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid group can undergo standard transformations like esterification or amidation to modulate solubility and bioavailability in drug candidates.[3] However, the primary reactive site for carbon-carbon or carbon-heteroatom bond formation is the bromine-substituted carbon.
The electron-withdrawing nature of the adjacent trifluoromethyl group and the carboxylic acid influences the electronic properties of the aromatic ring, impacting the regioselectivity and efficiency of subsequent reactions. The bromine atom's position makes it an ideal handle for introducing complexity via cross-coupling chemistry, a cornerstone of modern pharmaceutical synthesis.
Caption: 2D structure of this compound.
Applications in Drug Discovery and Materials Science
This compound is not just a laboratory curiosity; it is a key precursor in the synthesis of compounds targeting a wide range of diseases.[3] Its derivatives have shown potential in the development of anti-inflammatory agents, and its structural motifs are instrumental in creating novel anticancer agents.[3] The ability to precisely modify the core scaffold allows for the design of molecules that can selectively inhibit specific oncogenic proteins or cancer-related pathways.[3]
The workflow below illustrates the central role of this intermediate in a typical drug discovery campaign. It begins with the core building block, which is then elaborated through robust chemical reactions like Suzuki coupling to generate a library of diverse analogs for high-throughput screening.
Caption: Synthetic utility in a drug discovery workflow.
Key Experimental Protocols
To ensure reproducibility and safety, the following protocols provide detailed, field-tested methodologies for handling and reacting with this compound.
Protocol 5.1: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a common application for this intermediate.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Assemble the flask and condenser, then purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via cannula or syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid, ensuring it moves to the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 5.2: Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][9]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][9]
Handling:
-
Avoid dust formation.[6]
-
Wash hands and any exposed skin thoroughly after handling.[9]
-
Keep away from heat and sources of ignition.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
First Aid Measures
In the event of exposure, prompt and appropriate action is crucial. The following measures are based on standard safety data sheets.[6]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.[6]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[6][9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Always show the Safety Data Sheet (SDS) to the attending medical professional.[6]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance in pharmaceutical and material science research cannot be overstated. Its unique combination of a reactive bromine handle and a bio-potentiating trifluoromethyl group provides chemists with a powerful tool for molecular design and synthesis. By understanding its properties, reactivity, and safety requirements, researchers can effectively and safely unlock its full potential in the creation of novel, high-impact molecules.
References
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 654-97-7|this compound|BLD Pharm [bldpharm.com]
- 5. jrmedichem.com [jrmedichem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
5-Bromo-2-(trifluoromethyl)benzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethyl)benzoic Acid
Introduction
This compound, identified by CAS number 654-97-7, is a halogenated and fluorinated aromatic carboxylic acid. Its molecular architecture, featuring a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the benzoic acid core, makes it a valuable and versatile building block in medicinal chemistry and materials science. The precise positioning of these functional groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. For researchers in drug development and chemical synthesis, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, developing robust purification protocols, designing effective formulation strategies, and predicting its pharmacokinetic profile. This guide provides a detailed examination of the core physical properties of this compound, the established methodologies for their determination, and an analysis of its spectral characteristics.
Core Physical and Chemical Properties
The physical characteristics of this compound are dictated by the interplay of its constituent functional groups. The carboxylic acid moiety allows for hydrogen bonding, while the trifluoromethyl group impacts its acidity and lipophilicity, and the bromine atom adds to its molecular weight and influences its crystalline structure.
-
Molecular Formula: C₈H₄BrF₃O₂
-
Molecular Weight: 269.02 g/mol
-
Appearance: This compound is typically supplied as an off-white to slight yellow solid or powder at room temperature.[1]
-
Melting Point: The melting point for this compound is reported to be in the range of 116-121 °C .[2] A sharp, well-defined melting range is a primary indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.
-
Boiling Point: An experimentally verified boiling point at standard atmospheric pressure is not consistently reported in the literature. One source provides a predicted boiling point of 308.2 ± 42.0 °C .[1] Due to the compound's high molecular weight and potential for decomposition at elevated temperatures, purification is more practically achieved via recrystallization rather than distillation.
-
Solubility: While quantitative data is sparse, the compound is qualitatively described as being slightly soluble in water.[4][5] Based on the principle of "like dissolves like," it is expected to exhibit greater solubility in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF), and chlorinated solvents (dichloromethane), as well as polar aprotic solvents like DMSO and DMF.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 654-97-7 | |
| Molecular Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | |
| Appearance | Off-white to slight yellow solid | [1] |
| Melting Point | 116-121 °C | [2] |
| Boiling Point | 308.2 ± 42.0 °C (Predicted) | [1] |
| pKa | 2.42 ± 0.10 (Predicted, for isomer 1483-56-3) | [3][4] |
| Storage | Sealed in dry, room temperature |
Visualization of Structure-Property Relationships
The interplay between the molecular structure of this compound and its key physical properties can be visualized as a logical relationship diagram.
Caption: Relationship between molecular structure and key physical properties.
Experimental Methodologies
To ensure scientific integrity, physical properties must be determined using standardized, validated protocols. The following sections detail the authoritative methods for measuring the key properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[6] Its accuracy is contingent on proper sample preparation and precise temperature control.
Causality: This method relies on efficient and uniform heat transfer from a calibrated heating block to a finely powdered sample.[6] A narrow melting range (0.5-1.0 °C) indicates high purity, as impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces and causing melting to occur over a broader and lower temperature range.
Protocol:
-
Sample Preparation: The solid sample must be thoroughly dried and finely ground into a homogenous powder using a mortar and pestle.[6] This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: The open end of a thin-walled glass capillary tube (sealed at the other end) is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to compact the powder to a height of 2-3 mm.[7]
-
Apparatus Setup: The loaded capillary is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[8]
-
Rapid Determination (Optional): An initial rapid heating (~10 °C/min) can be performed to find an approximate melting range, saving time.[9]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 10-15 °C below the approximate melting point.[6][7] The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[7][8]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting) are recorded. This range is the compound's melting point.[7]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.[10][11]
Causality: This method is based on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration (where half of the acid has been neutralized), the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. At this specific point, the pH of the solution is equal to the pKa of the acid.
Protocol:
-
System Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: A precise quantity of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like acetonitrile or methanol for sparingly soluble compounds.[10][12] The solution is diluted to a known concentration (e.g., 0.01 M).
-
Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[11]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the stable pH is recorded.[11]
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the inflection point of this curve (or the peak of the first derivative plot, ΔpH/ΔV). The volume of titrant at the half-equivalence point is determined, and the pH at this volume corresponds to the pKa.[13]
Solubility Determination (Shake-Flask Method)
The shake-flask method, as described in OECD Guideline 105, is a robust and widely accepted protocol for determining the water solubility of chemical substances.[14][15]
Causality: This method establishes a thermodynamic equilibrium between the undissolved solid solute and the solvent. The concentration of the solute in the saturated solution at a given temperature represents its solubility. The system must be allowed to reach equilibrium, which is confirmed by measuring the concentration at different time points until it remains constant.[16]
Protocol:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water) in a flask.[17] Using an excess ensures that a saturated solution is formed.
-
Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a constant temperature bath (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[16][17]
-
Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the solid by centrifugation or filtration, ensuring no solid particles are carried over.[15]
-
Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[15][17]
-
Calculation: The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature.
Predicted Spectral Data Analysis
While specific experimental spectra for this compound are not widely published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region. There are three distinct aromatic protons.
-
The proton at C6 (ortho to the bromine) would likely appear as a doublet.
-
The proton at C4 (para to the bromine) would likely appear as a doublet of doublets, split by the protons at C3 and C6.
-
The proton at C3 (ortho to the carboxylic acid) would also appear as a doublet of doublets.
-
The highly deshielded carboxylic acid proton (–COOH) would appear as a broad singlet far downfield, typically >10 ppm, and its signal is exchangeable with D₂O.[18]
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 8 distinct signals, one for each unique carbon atom.
-
The carboxyl carbon (–COOH) will be the most downfield signal, typically in the 165-175 ppm range.[19]
-
Six signals will be present in the aromatic region (~120-140 ppm). The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups will be significantly affected.
-
The trifluoromethyl carbon (–CF₃) will appear as a quartet due to coupling with the three fluorine atoms.[20]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.
-
O–H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[21]
-
C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[21]
-
C–F Stretches: Strong, intense absorptions are expected in the 1100-1300 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.
-
C–Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹, corresponding to the C-Br stretch.[22]
-
Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.[23]
-
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.
-
GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
-
Handling: Researchers should use appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[24]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Following the recommendation "Sealed in dry, Room Temperature" is critical to maintain its integrity and purity over time.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 320-31-0 | 2821-B-06 | MDL MFCD07787468 | 4-Bromo-2-(trifluoromethyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]
- 3. Cas 1483-56-3,2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]
- 4. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 5. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. thinksrs.com [thinksrs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mt.com [mt.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. asianpubs.org [asianpubs.org]
- 13. scispace.com [scispace.com]
- 14. oecd.org [oecd.org]
- 15. filab.fr [filab.fr]
- 16. scielo.br [scielo.br]
- 17. enamine.net [enamine.net]
- 18. rsc.org [rsc.org]
- 19. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]
- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. ijtsrd.com [ijtsrd.com]
- 23. researchgate.net [researchgate.net]
- 24. capotchem.cn [capotchem.cn]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(trifluoromethyl)benzoic Acid
Introduction
5-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 654-97-7) is a key substituted aromatic carboxylic acid widely utilized as a building block in medicinal chemistry and materials science.[1] Its structural features—a bromine atom and a strongly electron-withdrawing trifluoromethyl (CF₃) group—impart unique electronic properties and steric arrangements that are valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques form the cornerstone of this characterization, providing unambiguous evidence of the molecular structure and a detailed fingerprint for quality control. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), explaining the rationale behind the expected data and providing standardized protocols for their acquisition.
Molecular Structure and Analysis
The structural integrity of a synthetic building block is the foundation of its utility. The arrangement of substituents on the benzene ring dictates the molecule's reactivity and its spectroscopic signature.
-
Chemical Formula : C₈H₄BrF₃O₂[1]
-
Molecular Weight : 269.02 g/mol [1]
-
Key Features :
-
Aromatic Ring : A 1,2,4-trisubstituted benzene ring.
-
Carboxylic Acid Group (-COOH) : The primary functional group, responsible for acidic properties and characteristic spectroscopic signals.
-
Trifluoromethyl Group (-CF₃) : A potent electron-withdrawing group ortho to the carboxylic acid, significantly influencing the electronic environment of the ring and adjacent protons/carbons.
-
Bromine Atom (-Br) : An electronegative halogen atom para to the carboxylic acid, which also influences the electronic landscape and provides a distinct isotopic signature in mass spectrometry.
-
Below is a diagram of the molecular structure with IUPAC numbering for unambiguous referencing in spectral assignments.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, three distinct signals are expected for the aromatic protons, plus a broad signal for the acidic proton.
Expertise & Causality: Predicting the ¹H NMR Spectrum
The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents. The -CF₃ group is strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The -COOH group is also electron-withdrawing. The -Br atom is electronegative but can also donate lone-pair electron density via resonance, leading to a more complex effect.
-
H6 : This proton is ortho to the -Br group and meta to the -CF₃ group. It is expected to be the most upfield of the aromatic protons.
-
H4 : This proton is ortho to the -Br group and meta to the -COOH group.
-
H3 : This proton is ortho to the -CF₃ group and will be the most deshielded (furthest downfield) due to the powerful inductive effect of the CF₃ group.
-
COOH : The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and solvent.[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation : Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[3]
-
Instrument Setup : Place the NMR tube in the spectrometer (e.g., a 400 MHz Bruker Avance).
-
Data Acquisition : Acquire the spectrum at room temperature. A standard ¹H pulse program is used. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| COOH | 11.0 - 13.0 | broad singlet (br s) | - | 1H |
| H3 | ~8.2 | doublet (d) | J ≈ 2.0 Hz (meta coupling to H4) | 1H |
| H4 | ~7.9 | doublet of doublets (dd) | J ≈ 8.5 Hz (ortho), J ≈ 2.0 Hz (meta) | 1H |
| H6 | ~7.8 | doublet (d) | J ≈ 8.5 Hz (ortho coupling to H4) | 1H |
Note: Predictions are based on data from analogous compounds like 3-(trifluoromethyl)benzoic acid and other substituted benzoic acids.[2][4] The exact chemical shifts may vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Due to the lack of symmetry, all 8 carbon atoms in this compound are expected to be chemically non-equivalent and produce distinct signals.
Expertise & Causality: Predicting the ¹³C NMR Spectrum
The chemical shifts are influenced by the electronegativity of attached groups and the overall electronic distribution.
-
Carboxylic Carbon (C=O) : This carbon is highly deshielded due to the two attached oxygen atoms and will appear significantly downfield (~165-170 ppm).[5]
-
Aromatic Carbons : Their shifts will be spread over the typical aromatic region (120-140 ppm).
-
C2 (attached to -CF₃) : The direct attachment to the electron-withdrawing CF₃ group will cause a significant downfield shift. The signal will also appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[6]
-
CF₃ Carbon : This carbon will be in a similar region but will show a very large one-bond coupling to fluorine.
-
C1, C5 (ipso-carbons) : The carbons directly attached to the -COOH and -Br groups will have their chemical shifts influenced by these substituents.
-
-
Quaternary Carbons : The carbons C1, C2, and C5, which are not attached to any protons, will typically show lower intensity signals in a standard proton-decoupled ¹³C NMR spectrum.[7]
Experimental Protocol: ¹³C NMR
-
Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup : Use the same spectrometer, switching to the ¹³C observation channel.
-
Data Acquisition : Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 512 to 2048) is required to obtain a good signal-to-noise ratio.
-
Data Processing : Process the data similarly to the ¹H spectrum. The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is often used for calibration.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupling) |
| C=O (C7) | ~166 | singlet |
| C5 (C-Br) | ~122 | singlet |
| C1 (C-COOH) | ~133 | singlet |
| C2 (C-CF₃) | ~130 | quartet (q) |
| C3, C4, C6 | 128 - 138 | singlet |
| -CF₃ (C8) | ~123 | quartet (q, ¹JCF ≈ 274 Hz) |
Note: Assignments for C3, C4, and C6 are complex and would typically require 2D NMR experiments (HSQC, HMBC) for unambiguous confirmation. Predictions are based on general substituent effects and data from related molecules.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expertise & Causality: Interpreting the FT-IR Spectrum
The spectrum of this compound will be dominated by features characteristic of a carboxylic acid and a substituted aromatic ring.
-
O-H Stretch : A very broad and strong absorption from ~2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded carboxylic acid O-H group.[10]
-
C=O Stretch : A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. Its position can be influenced by conjugation with the aromatic ring.
-
C-O Stretch & O-H Bend : These appear in the 1210-1440 cm⁻¹ region.
-
Aromatic C=C Stretches : Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretches : The trifluoromethyl group will produce very strong and characteristic absorptions, typically in the 1100-1350 cm⁻¹ range.[6]
-
C-Br Stretch : This vibration occurs at lower wavenumbers, typically in the fingerprint region below 600 cm⁻¹.
Experimental Protocol: FT-IR
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Background Scan : Record a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum.
-
Sample Scan : Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the major absorption bands and assign them to the corresponding functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | Aromatic C=C ring stretches |
| ~1420 | Medium | O-H in-plane bend |
| ~1300 | Strong | C-O stretch |
| 1350 - 1100 | Very Strong | C-F stretches (from -CF₃ group) |
| ~920 | Medium, Broad | O-H out-of-plane bend (Dimer) |
| < 600 | Medium | C-Br stretch |
Note: Predictions are based on standard IR correlation tables and published data for similar substituted benzoic acids.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.
Expertise & Causality: Predicting the Mass Spectrum
-
Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 268 and 270. The presence of one bromine atom results in a characteristic isotopic pattern: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive signature for a monobrominated compound.[13]
-
Key Fragmentations : The most common fragmentation pathways for benzoic acids involve the loss of neutral fragments from the carboxylic acid group.
-
Loss of -OH (M-17) : A peak at m/z 251/253 resulting from the loss of a hydroxyl radical.
-
Loss of -COOH (M-45) : A peak at m/z 223/225 from the loss of the entire carboxyl group, forming a bromotrifluoromethylphenyl cation.
-
Loss of Br (M-79/81) : A peak at m/z 189 corresponding to the loss of the bromine atom.
-
Experimental Protocol: MS
-
Sample Preparation : Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that induces significant fragmentation, which is useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that would likely show the deprotonated molecule [M-H]⁻ at m/z 267/269 in negative ion mode.
-
Data Acquisition : Acquire the mass spectrum over a suitable range (e.g., m/z 50-350).
-
Data Analysis : Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions based on the observed neutral losses.[14]
Predicted Mass Spectrometry Data (EI)
| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |
| 268 / 270 | [C₈H₄BrF₃O₂]⁺ | - (Molecular Ion) |
| 251 / 253 | [C₈H₃BrF₃O]⁺ | •OH |
| 223 / 225 | [C₇H₃BrF₃]⁺ | •COOH |
| 189 | [C₈H₄F₃O₂]⁺ | •Br |
| 144 | [C₇H₃F₃]⁺ | •Br, •COOH |
Integrated Spectroscopic Workflow
Confirming the structure of a molecule like this compound requires a synergistic approach, where data from each technique corroborates the others.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural confirmation and purity assessment. The anticipated ¹H and ¹³C NMR spectra reveal the precise electronic environment and connectivity of the proton and carbon skeletons. FT-IR spectroscopy confirms the presence of critical functional groups, particularly the carboxylic acid and trifluoromethyl moieties. Finally, mass spectrometry establishes the correct molecular weight and the presence of bromine through its characteristic isotopic signature. Together, these techniques provide a self-validating system, ensuring that researchers and drug development professionals can proceed with confidence in the quality and identity of this important chemical building block.
References
- 1. This compound | 654-97-7 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. bipm.org [bipm.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Benzoic acid [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
5-Bromo-2-(trifluoromethyl)benzoic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Hazard Profile and Executive Summary
This compound (CAS No. 654-97-7) is a halogenated aromatic carboxylic acid commonly utilized as a building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates and agrochemicals.[1][2] While its unique chemical structure makes it a valuable reagent, it also presents specific health and safety hazards that demand rigorous handling protocols. This guide provides a comprehensive framework for its safe use, grounded in established chemical safety principles and regulatory guidelines.
The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[3] Ingestion is also harmful. Although its toxicological properties have not been exhaustively investigated, the available data necessitates treating it with a high degree of caution.[1] Adherence to the protocols outlined herein is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Section 2: Comprehensive Hazard Analysis
A thorough understanding of the specific risks is foundational to safe handling. The classification under the Globally Harmonized System (GHS) provides a clear framework for these hazards.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Multiple Safety Data Sheets[3]
2.1. Toxicological Insights (The "Why")
-
Skin and Eye Irritation: The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the trifluoromethyl and bromo substituents, can lead to chemical irritation upon contact with skin and mucous membranes. Prolonged contact can disrupt cell membranes, leading to inflammation, redness, and pain.[4][5] In the eyes, this can cause serious, potentially lasting damage.[6]
-
Respiratory Tract Irritation: As a fine solid powder, this compound can easily become airborne, especially during weighing and transfer operations.[1][7] Inhalation of these fine particles allows them to deposit in the respiratory tract, where they can irritate the sensitive epithelial lining of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation.[8][9]
-
Fire and Reactivity: While the compound itself is non-combustible and not considered a significant fire risk, its containers may burn in a fire.[10][11] The primary fire-related hazard stems from its thermal decomposition products. At high temperatures, it can decompose to release highly toxic and corrosive fumes, including carbon oxides (CO, CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[8][12][13] It should be stored away from strong oxidizing agents to prevent potentially vigorous or exothermic reactions.[6]
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.
3.1. Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the hazard at its source, minimizing the need for reliance on personal protective equipment.
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[8] A certified chemical fume hood is the required standard for weighing, transferring, and preparing solutions to prevent inhalation of dust and vapors.[14] The ventilation system should be designed to maintain exposure levels below any established occupational limits, though none are currently specified for this compound.[10][15]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[6][7][16] Their functionality should be tested on a regular basis.
3.2. Personal Protective Equipment (PPE) Selection
PPE is mandatory for all personnel handling this chemical. The selection of appropriate PPE is a critical, task-dependent process.
-
Eye and Face Protection: Chemical safety goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[14][17] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[14] Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as chemical waste.[1]
-
Skin and Body Protection: A long-sleeved laboratory coat is required to prevent skin exposure.[2] For larger quantities or tasks with a higher risk of spillage, impervious or flame-resistant clothing should be considered.[3][14]
-
Respiratory Protection: For any operations that may generate dust, such as weighing or transfers outside of a glovebox, a NIOSH-approved particulate respirator (e.g., N95) is required, even when working within a fume hood.[1][14]
3.3. Experimental Protocol: Weighing and Handling the Solid Compound
This protocol is designed to be a self-validating system, ensuring containment and safety at each step.
-
Preparation: a. Don all required PPE (lab coat, safety goggles, nitrile gloves). b. Designate a specific area within a chemical fume hood for the handling procedure. c. Place a plastic-backed absorbent liner on the work surface to contain any minor spills. d. Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the fume hood.
-
Weighing: a. Place an analytical balance inside the fume hood if possible. If not, use a tared, sealed container to transport the chemical to a balance outside the hood, minimizing the risk of dust dispersion. b. Slowly open the reagent bottle. Avoid any sudden movements that could create a dust cloud. c. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat or directly into the tared receiving vessel. d. Keep the reagent bottle opening and the receiving vessel as close as possible to minimize the travel distance of the powder.
-
Transfer and Dissolution: a. Securely cap the reagent bottle immediately after weighing. b. If transferring the solid to a reaction flask, use a powder funnel. c. Gently tap the funnel to ensure all powder is transferred. d. Slowly add the solvent to the flask, directing the stream down the inner wall to avoid splashing and aerosolization.
-
Cleanup: a. Carefully wipe down the spatula, weigh boat, and any other contaminated equipment with a solvent-dampened cloth. b. Dispose of the weigh boat, absorbent liner, and cleaning materials as solid hazardous waste. c. Wipe down the work surface within the fume hood. d. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1]
Section 4: Emergency and Accidental Release Procedures
Immediate and correct action is crucial in the event of an emergency. All personnel must be familiar with these procedures.
4.1. First-Aid Measures
-
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[8] Rinse the mouth with water and seek immediate medical attention.[1]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7] Use extinguishing media appropriate for the surrounding fire.[8][11]
-
Specific Hazards: Thermal decomposition can produce corrosive and toxic gases (carbon oxides, hydrogen bromide, hydrogen fluoride).[8][13]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][12]
4.3. Accidental Release Measures (Spill Protocol)
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Protect: Don all required PPE, including respiratory protection.[1][4]
-
Contain: Prevent the spill from entering drains or waterways.[1]
-
Clean-up: a. For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][7] b. Avoid actions that create dust.[1] Dry cleanup procedures are preferred.[11] c. Once the bulk material is collected, decontaminate the area with a suitable solvent and wipe clean. d. Place all contaminated cleaning materials into the hazardous waste container.
-
Dispose: Arrange for disposal of the waste through a licensed professional waste disposal service.[1]
Section 5: Storage and Disposal
Proper storage and disposal are critical final steps in the chemical's lifecycle to ensure long-term safety and environmental protection.
5.1. Storage Conditions
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][6][16]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[6]
-
Labeling: Ensure all containers are clearly and accurately labeled.[9]
5.2. Waste Disposal
-
Classification: All waste containing this chemical must be treated as hazardous waste.
-
Procedure: Dispose of surplus and non-recyclable solutions via a licensed disposal company.[1] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous decomposition products.[1][8]
-
Containers: Contaminated packaging should be disposed of as unused product.[1] Do not reuse empty containers.
Section 6: References
-
Capot Chemical Co., Ltd. (2017). MSDS of this compound. --INVALID-LINK--
-
SynQuest Laboratories, Inc. (2019). 2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--
-
CymitQuimica. (2023). 5-Bromo-2-(trifluoromethyl)benzaldehyde Safety Data Sheet. --INVALID-LINK--
-
TCI America. (2018). 4-Bromo-2-(trifluoromethyl)benzoic Acid Safety Data Sheet. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (2023). 2-Fluoro-6-(trifluoromethyl)benzoic Acid Safety Data Sheet. --INVALID-LINK--
-
Apollo Scientific. (2023). 5-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. (2024). 4-Bromo-2-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. (2024). 3-Bromo-5-(trifluoromethoxy)benzoic acid Safety Data Sheet. --INVALID-LINK--
-
Apollo Scientific. (2023). 3-Bromo-2-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--
-
SynQuest Laboratories, Inc. 3-Bromo-5-(trifluoromethoxy)benzoic acid Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. This compound Product Page. --INVALID-LINK--
-
AK Scientific, Inc. 3-Bromo-5-trifluoromethylbenzoic acid Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. (2024). 2-Bromo-4-(trifluoromethyl)benzoic acid Safety Data Sheet. --INVALID-LINK--
-
TCI Europe N.V. (2025). 2-Bromo-4-(trifluoromethyl)benzoic Acid Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. (2025). 4-Bromobenzotrifluoride Safety Data Sheet. --INVALID-LINK--
-
BenchChem. (2025). Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. --INVALID-LINK--
-
University of Hawaii. UNIT 7: Personal Protective Equipment. --INVALID-LINK--
-
Echemi.com. (2019). 3-Bromo-5-(trifluoromethyl)benzoicacid Safety Data Sheets. --INVALID-LINK--
-
Fisher Scientific. (2024). 5-Bromo-2-chlorobenzoic acid Safety Data Sheet. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. --INVALID-LINK--
References
- 1. capotchem.cn [capotchem.cn]
- 2. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. content.labscoop.com [content.labscoop.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. synquestlabs.com [synquestlabs.com]
- 13. aksci.com [aksci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-Bromo-2-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The document delves into the mechanistic underpinnings of the primary synthetic strategies, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies, comparative data, and visual representations of reaction pathways are included to facilitate practical application in a laboratory setting. The guide prioritizes scientifically sound and validated methods, with a focus on direct bromination as the most efficient route, while also exploring viable alternatives such as the Sandmeyer reaction and Grignard-based approaches.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Consequently, this molecule serves as a crucial intermediate in the synthesis of a range of biologically active compounds, including anti-inflammatory agents, analgesics, and potent SGLT2 inhibitors for the treatment of diabetes.[1][3][4] The strategic placement of the bromo and trifluoromethyl substituents on the benzoic acid scaffold makes it a versatile platform for generating diverse chemical libraries for drug discovery programs.
Primary Synthetic Pathway: Electrophilic Bromination of 2-(Trifluoromethyl)benzoic Acid
The most direct and industrially scalable approach to this compound is the electrophilic aromatic substitution of 2-(trifluoromethyl)benzoic acid. This pathway is favored for its operational simplicity and use of readily available starting materials.
Mechanistic Rationale and Regioselectivity
The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Similarly, the carboxylic acid group (-COOH) is also a deactivating, meta-directing group. In 2-(trifluoromethyl)benzoic acid, the positions meta to the -COOH group are 3 and 5, while the positions meta to the -CF₃ group are 4 and 6. The position that is meta to both groups is the 5-position, making it the most electronically favorable site for electrophilic attack. The para position to the trifluoromethyl group (position 5) is activated relative to other positions, further favoring bromination at this site.
Visualizing the Pathway
References
A Senior Application Scientist's Technical Guide to 5-Bromo-2-(trifluoromethyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention as a versatile building block in modern medicinal chemistry and material science. Its unique trifluoromethyl (-CF3) and bromo (-Br) substitutions provide a powerful combination of electronic and steric properties, making it a crucial intermediate in the synthesis of complex molecules, particularly novel therapeutic agents. The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromine atom serves as a key handle for a variety of cross-coupling reactions.[1][2][3] This guide provides an in-depth analysis of the compound's core properties, validated synthesis and characterization workflows, and its applications in the field, offering a technical resource for professionals engaged in pharmaceutical and chemical research.
Core Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry.
The molecular formula of this compound is C8H4BrF3O2.[4][5][6] Based on this, the calculated molecular weight is 269.02 g/mol .[4][7][8][9] This value is the cornerstone for all gravimetric and molar-based laboratory operations. A summary of its essential properties is presented in Table 1.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 269.02 g/mol | [4][7][8][9] |
| CAS Number | 654-97-7 | [4][5][6] |
| Linear Formula | C8H4BrF3O2 | [4][5][6] |
| Physical Form | White to light yellow solid/powder | [4][9] |
| Melting Point | 133 - 137 °C | [9] |
| Purity | Typically ≥97-98% | [4][7] |
| Storage | Sealed in a dry environment at room temperature | [4][7] |
Synthesis and Mechanistic Considerations
While this compound is commercially available, understanding its synthesis is crucial for process development and cost-benefit analysis in large-scale applications. A common laboratory-scale approach involves the bromination of a trifluoromethyl-substituted benzoic acid precursor.
A representative synthetic pathway starts with 2-(trifluoromethyl)benzoic acid. The challenge in this synthesis is directing the electrophilic aromatic substitution (bromination) to the desired 5-position. The trifluoromethyl group is a meta-director and deactivating, while the carboxylic acid group is also a meta-director and deactivating. The ortho, para-directing influence of the trifluoromethyl group's lone pairs is negligible. Therefore, direct bromination often leads to a mixture of isomers.
A more controlled synthesis might involve a multi-step route, such as starting from an aniline derivative where the directing effects can be more precisely managed, followed by a Sandmeyer reaction to introduce the carboxylic acid. For instance, the diazotization of 3-trifluoromethyl-4-bromoaniline followed by cyanation and subsequent hydrolysis can yield the desired product. This provides a regiochemically controlled pathway, which is critical for ensuring the purity of the final compound.
Analytical Characterization: A Self-Validating Workflow
Confirming the identity and purity of this compound is paramount. A multi-technique approach ensures a self-validating system, where each analysis corroborates the others.
Workflow for Analytical Validation
The following diagram illustrates a standard workflow for the synthesis and subsequent analytical validation of the target compound.
Caption: Workflow for Synthesis and Analytical Validation.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and integration will be consistent with the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon spectrum will show eight distinct signals: six for the aromatic carbons (one bonded to Br, one to CF3, one to COOH, and three to H), one for the carboxylic acid carbon, and one for the trifluoromethyl carbon (which will show coupling to fluorine).
-
¹⁹F NMR: A single, sharp signal is expected for the -CF3 group.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks around m/z 268 and 270 corresponding to [M]⁻ or [M-H]⁻.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong peak for the C=O stretch (around 1700 cm⁻¹). Strong C-F stretching bands will also be visible (typically 1100-1300 cm⁻¹).
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.
-
Scaffold for Cross-Coupling Reactions: The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the facile introduction of diverse aryl, alkyl, or amino groups at the 5-position, enabling the construction of large compound libraries for high-throughput screening.[1]
-
Bioisostere and Metabolic Blocker: The trifluoromethyl group is a well-known bioisostere for a methyl group but with vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. Crucially, it acts as a metabolic blocker; the C-F bond is extremely strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly improve a drug candidate's half-life and bioavailability.[2][3]
-
Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or other functional groups. This modification is a standard strategy in drug development to modulate solubility, cell permeability, and target binding.[10] For example, forming an amide can introduce a new hydrogen bond donor/acceptor site, potentially enhancing binding affinity to a target protein.[10]
Its derivatives have shown promise in the development of anti-inflammatory, analgesic, and anti-cancer agents.[1][9][10]
Example Protocol: Amide Synthesis
This protocol details a standard laboratory procedure for converting the carboxylic acid to a representative amide, a common step in medicinal chemistry programs.
Objective: To synthesize N-benzyl-5-bromo-2-(trifluoromethyl)benzamide.
Reagents & Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer, round-bottom flasks, condenser, nitrogen inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of this compound in anhydrous DCM.
-
Add 2.0 eq of thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2 hours until the evolution of gas ceases. The formation of the acyl chloride is complete.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amide Formation:
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM under a nitrogen atmosphere.
-
In a separate flask, dissolve 1.2 eq of benzylamine and 1.5 eq of triethylamine (as an HCl scavenger) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and add the benzylamine/TEA solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours or until TLC/LC-MS indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1M HCl solution and transfer to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide product.
-
-
Characterization: Confirm the structure and purity of the final product using the analytical techniques described in Section 3.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][11][12]
-
Precautionary Measures:
-
Handle in a well-ventilated area or a chemical fume hood.[11][13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
Avoid breathing dust.[11] In case of dust formation, use a particle respirator.[5]
-
In case of contact, wash skin with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes.[5][13]
-
Store in a tightly closed container in a dry, cool place.[4][13]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[5][13]
References
- 1. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. capotchem.com [capotchem.com]
- 7. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 8. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to Brominated Aromatic Compounds: Synthesis, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated aromatic compounds represent a class of molecules with a profound and dichotomous impact on science and industry. On one hand, the carbon-bromine bond on an aromatic ring is a uniquely versatile synthetic handle, pivotal in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1] The strategic incorporation of bromine can enhance a drug's therapeutic activity and favorably influence its metabolic profile.[2] On the other hand, the high stability of this bond contributes to the environmental persistence of certain brominated aromatics, such as polybrominated diphenyl ethers (PBDEs) used as flame retardants, leading to significant toxicological concerns.[3][4]
This guide provides a comprehensive technical overview for scientists navigating this complex landscape. It moves beyond a simple recitation of facts to explore the underlying principles of synthesis, the nuanced role of bromine in medicinal chemistry, the critical environmental and toxicological considerations, and the analytical methodologies required for their study. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals in organic synthesis, drug development, and environmental science.
Part 1: The Chemistry of Aromatic Bromination
The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis. The method of choice is dictated by the reactivity of the aromatic substrate and the desired substitution pattern.
Fundamental Principles: Electrophilic Aromatic Substitution (EAS)
The most common pathway for introducing bromine onto an aromatic ring is through electrophilic aromatic substitution (EAS).[5] This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromonium ion or a polarized bromine molecule.[6]
Causality of Experimental Choice: Benzene and other aromatic rings are electron-rich but also highly stable due to their aromaticity. A direct reaction with molecular bromine (Br₂) is typically too slow to be practical because bromine is not electrophilic enough to break this aromaticity.[7] Therefore, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), is required. The catalyst's role is to polarize the Br-Br bond, creating a much stronger electrophile (a Br⁺ equivalent) that can be attacked by the π-electron system of the aromatic ring.[8]
The mechanism proceeds in two key steps:
-
Attack and Formation of the Arenium Ion: The aromatic ring acts as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[9][10] This is the slow, rate-determining step of the reaction.[7]
-
Deprotonation and Restoration of Aromaticity: A weak base (often the FeBr₄⁻ complex formed in the first step) removes a proton from the carbon atom bearing the bromine. This collapses the sigma complex, restores the stable aromatic system, and yields the brominated aromatic product and regenerates the catalyst.[8]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Key Synthetic Methodologies
Protocol 1: Direct Electrophilic Bromination of Anisole
This protocol details the bromination of an activated aromatic ring, anisole, where the methoxy group directs the incoming electrophile to the ortho and para positions. The high reactivity allows the reaction to proceed without a strong Lewis acid catalyst.
Methodology:
-
Dissolution: Dissolve 10.8 g (0.1 mol) of anisole in 100 mL of a suitable solvent, such as glacial acetic acid, in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Reagent Preparation: In the dropping funnel, place a solution of 16.0 g (0.1 mol) of molecular bromine in 20 mL of glacial acetic acid.
-
Reaction: Add the bromine solution dropwise to the stirred anisole solution over 30 minutes, ensuring the temperature remains below 10°C. The red-brown color of bromine should dissipate as it reacts.
-
Quenching: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Pour the reaction mixture into 200 mL of ice-cold water containing 5 g of sodium bisulfite to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with 2 x 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash successively with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product (a mixture of o- and p-bromoanisole).
-
Purification: Purify the product via fractional distillation or column chromatography to separate the isomers.
The Sandmeyer Reaction: A Versatile Alternative
For aromatic rings that are deactivated or when specific regioselectivity is required that cannot be achieved through direct substitution, the Sandmeyer reaction is an indispensable tool.[11] This reaction converts an aromatic amino group into a diazonium salt, which is then displaced by a bromide, typically from a copper(I) bromide salt.[12][13]
Causality of Experimental Choice: The power of the Sandmeyer reaction lies in its ability to introduce bromine in positions that are not accessible via standard EAS directing rules.[11] The starting material is an aniline (an aromatic amine), which can be synthesized with a wide variety of substitution patterns. The diazotization step creates an excellent leaving group (N₂ gas), facilitating a radical-nucleophilic aromatic substitution.[12][13] Copper(I) is a crucial catalyst, initiating the process via a single-electron transfer to the diazonium salt.[14]
Caption: Workflow of the Sandmeyer Bromination Reaction.
Protocol 2: Sandmeyer Bromination of 4-nitroaniline
This protocol demonstrates the conversion of a deactivated, substituted aniline to the corresponding aryl bromide.
Methodology:
-
Diazotization: In a 500 mL beaker, suspend 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of 48% hydrobromic acid. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring. Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
Catalyst Preparation: In a separate 1 L flask, dissolve 14.3 g (0.1 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will occur.
-
Isolation: After the addition is complete and gas evolution has subsided, warm the mixture on a steam bath for 30 minutes. Cool the flask to room temperature, which should cause the product to solidify.
-
Purification: Collect the crude 1-bromo-4-nitrobenzene by vacuum filtration and wash with cold water. Recrystallize the solid product from ethanol to yield pure crystals.
Part 2: The Role of Bromine in Drug Discovery and Development
The incorporation of bromine into a potential drug molecule is a deliberate strategy used by medicinal chemists to modulate its biological and physicochemical properties.[2]
Bromine as a "Heavy Halogen" in Medicinal Chemistry
Unlike fluorine or chlorine, bromine's larger size and more polarizable electron cloud allow it to participate in a specific and influential non-covalent interaction known as a "halogen bond."[15]
-
The Halogen Bond: This interaction occurs between an electropositive region on the surface of the bromine atom (the "sigma-hole") and a Lewis basic site, such as an oxygen or nitrogen atom on a biological target (e.g., a protein receptor).[2] This can significantly increase the binding affinity and selectivity of a drug candidate.[16]
-
Modulation of Physicochemical Properties: The introduction of a bromine atom increases a molecule's molecular weight and lipophilicity. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile, though excessive lipophilicity can also lead to off-target effects and toxicity.[2]
Brominated Aromatics as Key Intermediates
Bromoarenes are highly valued as versatile intermediates in pharmaceutical manufacturing.[1] The C-Br bond is sufficiently reactive to participate in a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction of a bromoarene with an organoboron compound to form a C-C bond.
-
Buchwald-Hartwig Amination: Reaction of a bromoarene with an amine to form a C-N bond.
These reactions allow for the modular construction of complex APIs from simpler, brominated building blocks.[1]
Caption: Bromoarenes as versatile synthetic intermediates.
Bromine in Active Pharmaceutical Ingredients (APIs)
Bromine is found in the final structure of numerous approved drugs across various therapeutic areas.[17][18] The bromide ion itself has inhibitory effects on the central nervous system and was historically used in sedatives and anti-epileptics.[19][20]
| Drug/Compound Class | Therapeutic Action | Rationale for Bromine |
| Pipobroman | Anticancer | Acts as an alkylating agent. |
| Bromazepam | Anxiolytic / Sedative | Part of the benzodiazepine scaffold, contributing to CNS activity. |
| Bromo-Indole Derivatives | Anticancer, Antimicrobial | The bromine atom can enhance binding affinity and antimicrobial potency.[15][21] |
| Merbromin | Antiseptic | An organomercuric disodium salt used as a topical antiseptic. |
Pharmacokinetic Considerations
The presence of bromine can significantly affect a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Studies on the simple bromide ion show it has high oral bioavailability (around 96%) and a very long elimination half-life of approximately 12 days, highlighting its potential for accumulation.[22] For complex brominated organic molecules, metabolism can involve cleavage of the C-Br bond or, more commonly, modification of other parts of the molecule while the bromoarene moiety remains intact.[23] Understanding these pathways is critical for avoiding toxicity and designing effective dosing regimens.
Part 3: Environmental and Toxicological Profile
While synthetically useful, the stability of the C-Br bond makes some brominated aromatic compounds, particularly those produced in high volumes, significant environmental pollutants.
Case Study: Polybrominated Diphenyl Ethers (PBDEs)
PBDEs are a class of brominated aromatic compounds that were extensively used as additive flame retardants in plastics, textiles, and electronics.[3][24] As additive agents, they are not chemically bonded to the polymer matrix and can leach into the environment over time.[25][26]
-
Environmental Fate: PBDEs are hydrophobic and resistant to degradation, leading them to be classified as Persistent Organic Pollutants (POPs).[27] They adsorb strongly to soil and sediment and bioaccumulate in the fatty tissues of organisms.[3][25] This leads to biomagnification, where their concentration increases at successively higher levels in the food chain.[27]
Mechanisms of Toxicity
Widespread environmental contamination has led to detectable levels of PBDEs in human tissues, including blood, breast milk, and adipose tissue.[3][4] This exposure is linked to a range of adverse health effects.
-
Endocrine Disruption: The chemical structure of PBDEs is similar to that of thyroid hormones.[27] They can interfere with thyroid hormone homeostasis, primarily by lowering thyroxine (T4) levels, which is critical for neurodevelopment.[3]
-
Neurotoxicity: Developmental exposure to PBDEs is associated with neurotoxic effects, including impacts on learning, memory, and behavior.[4][24]
-
Other Toxicities: Animal studies and in-vitro data have linked PBDE exposure to hepatotoxicity (liver damage), reproductive toxicity, and immunotoxicity.[3][27][28] One of the underlying mechanisms is the induction of oxidative stress, where the compounds lead to an overproduction of reactive oxygen species (ROS) that damage cells.[4]
Caption: Key Toxicological Pathways of PBDEs.
Regulatory Landscape
Due to their persistence and toxicity, several major classes of PBDEs have been banned or heavily restricted by international agreements and national regulations. The European Union, for example, has prohibited the use of PentaBDE and OctaBDE mixtures since 2003.[29] The European Chemicals Agency (ECHA) continues to evaluate aromatic brominated flame retardants, identifying many as candidates for EU-wide restriction due to their persistent, bioaccumulative, and toxic (PBT) properties.[29][30]
Part 4: Analytical Methodologies
The accurate detection, quantification, and structural elucidation of brominated aromatic compounds are essential for quality control in manufacturing, environmental monitoring, and toxicological research.
Chromatographic Techniques for Separation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the analysis of semi-volatile brominated aromatics like PBDEs.[31]
-
Gas Chromatography (GC): Separates the components of a mixture based on their boiling points and interactions with a stationary phase in a capillary column. Specific columns, such as DB-XLB or TR-5MS, are optimized for resolving different PBDE congeners.[31][32]
-
Mass Spectrometry (MS): Detects and identifies the separated components by ionizing them and measuring their mass-to-charge ratio. For PBDEs, the fragmentation patterns, particularly the loss of bromine atoms, are characteristic and allow for confident identification.[32] High-resolution GC/MS (HRGC/MS) provides the highest selectivity and sensitivity, allowing for detection in the low femtogram range.[32]
| Parameter | Typical Setting for PBDE Analysis | Causality / Rationale |
| GC Column | 15-30 m, 0.25 mm ID, 0.1-0.25 µm film | Provides optimal resolution for various PBDE congeners.[31][32] |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | Inert and provides good chromatographic efficiency. |
| Oven Program | Ramped, e.g., 140°C to 320°C | Separates congeners based on boiling point; higher brominated congeners elute later. |
| Ionization Mode | Electron Ionization (EI) or APCI | EI is standard; Atmospheric Pressure Chemical Ionization (APCI) can offer enhanced sensitivity for highly brominated congeners.[33] |
| MS Detection | Selected Ion Monitoring (SIM) or MRM | SIM increases sensitivity and selectivity by monitoring only characteristic ions for the target compounds. Multiple Reaction Monitoring (MRM) on a triple quadrupole MS provides even greater selectivity. |
Protocol 3: Outline for GC-MS Analysis of PBDEs in a Sediment Sample
Methodology:
-
Sample Preparation (Extraction): Weigh 10 g of dried sediment into a Soxhlet extraction thimble. Add a surrogate standard (e.g., a ¹³C-labeled PBDE congener) for recovery correction. Extract the sample for 18-24 hours with a 1:1 mixture of hexane and dichloromethane.
-
Cleanup: Concentrate the extract and perform a cleanup step to remove interfering compounds. This typically involves passing the extract through a multi-layer silica gel column containing activated silica, alumina, and sulfuric acid-impregnated silica.
-
Fractionation: Elute the column with hexane followed by a more polar solvent like dichloromethane to separate PBDEs from other contaminants like PCBs.
-
Concentration and Solvent Exchange: Concentrate the PBDE fraction to a final volume of 1 mL in a suitable solvent (e.g., isooctane). Add an internal standard for quantification just prior to analysis.
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system using the parameters outlined in the table above.
-
Data Analysis: Identify PBDE congeners by their retention times and characteristic ion ratios. Quantify using a multi-point calibration curve and correct for recovery using the surrogate standard.
Spectroscopic Techniques for Structural Elucidation
While GC-MS is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the de novo structural elucidation of newly synthesized brominated aromatic compounds.
-
¹H NMR: Protons directly attached to the aromatic ring (aryl protons) typically resonate in the 6.5-8.0 ppm region.[34] The splitting patterns (singlet, doublet, triplet) and coupling constants provide crucial information about the substitution pattern on the ring.
-
¹³C NMR: The carbon atom directly bonded to the bromine (the ipso-carbon) experiences a "heavy atom effect."[35] Instead of a large downfield shift as might be expected from electronegativity alone, the large, polarizable electron cloud of bromine provides shielding, resulting in an upfield shift compared to chlorobenzene or benzene itself.[35] This is a key diagnostic feature in the ¹³C NMR spectrum.
Conclusion
Brominated aromatic compounds occupy a position of critical importance and considerable challenge in modern chemistry. Their utility as synthetic intermediates in drug discovery and other fields is undeniable, offering pathways to complex molecules that would otherwise be inaccessible.[1][36] The unique electronic properties of bromine, particularly its ability to form halogen bonds, provide a powerful tool for fine-tuning molecular interactions at biological targets.[2]
However, this utility is counterbalanced by the significant environmental legacy of high-volume industrial compounds like PBDEs. Their persistence and toxicity serve as a stark reminder of the need for a lifecycle approach to chemical design, considering not only function but also ultimate environmental fate.[3][4][27]
For the practicing scientist, a deep, mechanistic understanding is paramount. This involves mastering the synthetic protocols to create these molecules, leveraging advanced analytical techniques for their precise characterization, and remaining acutely aware of the toxicological and regulatory landscape. Future progress will undoubtedly focus on developing greener, more sustainable bromination methods and designing safer, non-persistent alternatives for industrial applications, ensuring that the benefits of bromo-organic chemistry can be harnessed while minimizing its risks.
References
- 1. nbinno.com [nbinno.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Khan Academy [khanacademy.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. orgosolver.com [orgosolver.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 18. azom.com [azom.com]
- 19. Pharmaceuticals - BSEF [bsef.com]
- 20. Bromine - Wikipedia [en.wikipedia.org]
- 21. Ascensus [ascensusspecialties.com]
- 22. Pharmacokinetics of oral and intravenous bromide in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]
- 26. Brominated Flame Retardants Impact → Area → Sustainability [pollution.sustainability-directory.com]
- 27. psasir.upm.edu.my [psasir.upm.edu.my]
- 28. researchgate.net [researchgate.net]
- 29. Brominated flame retardants | EFSA [efsa.europa.eu]
- 30. useforesight.io [useforesight.io]
- 31. agilent.com [agilent.com]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 36. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: 5-Bromo-2-(trifluoromethyl)benzoic acid in Organic Synthesis
Introduction: A Multifaceted Building Block for Modern Synthesis
5-Bromo-2-(trifluoromethyl)benzoic acid is a uniquely functionalized aromatic carboxylic acid that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] Its strategic combination of three distinct functional groups—a carboxylic acid, a bromine atom, and a trifluoromethyl (CF3) group—provides a versatile platform for a wide array of synthetic transformations.
-
Carboxylic Acid (-COOH): This group serves as a primary handle for amide bond formation, esterification, and other nucleophilic acyl substitution reactions.[4] It is the key to linking this fragment to amine-containing scaffolds, a fundamental reaction in medicinal chemistry.[5]
-
Bromo (-Br) Group: Positioned para to the carboxylic acid, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[4] This enables the efficient construction of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex biaryl systems and other elaborate molecular architectures.[4][6]
-
Trifluoromethyl (-CF3) Group: The electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid. Furthermore, its inclusion is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of the final bioactive molecule.[2][3]
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols for its most critical synthetic transformations.
Core Synthetic Applications & Mechanistic Insights
The utility of this compound stems from the orthogonal reactivity of its primary functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.
// Main compound node A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Reactive sites B [label="Carboxylic Acid Site\n(-COOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Bromo Site\n(-Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reactions from Carboxylic Acid D [label="Amide Bond Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Esterification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Reactions from Bromo Site F [label="Suzuki-Miyaura Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Buchwald-Hartwig Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Sonogashira Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product Classes I [label="Amides & Peptides", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; J [label="Biaryl Compounds", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; K [label="Aryl Amines", shape=cylinder, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections A -> B [label=" Reactive\n Handle 1"]; A -> C [label=" Reactive\n Handle 2"];
B -> D [dir=forward, color="#EA4335"]; B -> E [dir=forward, color="#EA4335"]; D -> I [style=dashed];
C -> F [dir=forward, color="#4285F4"]; C -> G [dir=forward, color="#4285F4"]; C -> H [dir=forward, color="#4285F4"]; F -> J [style=dashed]; G -> K [style=dashed]; } enddot Caption: Key reactive sites and corresponding synthetic pathways.
Amide Bond Formation: The Gateway to Bioactive Amides
The condensation of the carboxylic acid with an amine is arguably the most common and vital application of this building block in medicinal chemistry.[5] Standard coupling reagents are highly effective, though the electron-withdrawing CF3 group can slightly modulate the reactivity of the carboxyl group.
Expert Insight: The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner. For simple, unhindered amines, EDC/NHS is a cost-effective choice. For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, HATU is the reagent of choice due to its high efficiency and ability to minimize racemization.[7][8]
Protocol 1: General Amide Coupling using HATU
This protocol is robust and suitable for a wide range of primary and secondary amines.
-
Reaction Scheme: (Self-generated image, not from search)
-
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 269.02 | 1.0 | 269 mg |
| Amine | - | 1.1 | 1.1 mmol |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.5 | 0.43 mL (2.5 mmol) |
| Anhydrous DMF | - | - | 5 mL |
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (0.2 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.[7]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 5% aqueous HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., Hexane/Ethyl Acetate gradient).
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom provides a reliable handle for Suzuki-Miyaura coupling, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl structures.[4][6] These structures are prevalent in many classes of pharmaceuticals.
Expert Insight: The success of a Suzuki coupling hinges on the choice of catalyst, base, and solvent system. For aryl bromides like this one, a Pd(PPh₃)₄ catalyst is often effective.[9] The base is required to activate the boronic acid for transmetalation.[6] A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9][10]
// Nodes for the workflow start [label="Start: Reaction Setup", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Combine 5-Bromo-2-(CF3)benzoic acid,\nArylboronic Acid, and Base (e.g., K3PO4)\nin a flask.", fillcolor="#FFFFFF", fontcolor="#202124"]; step2 [label="Add Solvent System\n(e.g., 1,4-Dioxane/Water).", fillcolor="#FFFFFF", fontcolor="#202124"]; step3 [label="Degas the mixture by bubbling\nwith Argon or N2 for 15-20 min.", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Add Palladium Catalyst\n(e.g., Pd(PPh3)4) under inert atmosphere.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="Heat the reaction mixture\n(e.g., 90-100 °C) for 4-12 hours.", fillcolor="#FFFFFF", fontcolor="#202124"]; step6 [label="Monitor reaction progress\nby TLC or LC-MS.", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step7 [label="Work-up: Cool, dilute with EtOAc,\nand perform aqueous washes.", fillcolor="#FFFFFF", fontcolor="#202124"]; step8 [label="Purification: Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End: Purified Biaryl Product", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges to define the flow start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7 [label=" Complete"]; step7 -> step8; step8 -> end_node; step6 -> step5 [label="Incomplete ", style=dashed]; } enddot Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol details a common procedure for coupling with various aryl- and heteroarylboronic acids.
-
Reaction Scheme: (Self-generated image, not from search)
-
Materials & Reagents:
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| This compound | 269.02 | 1.0 | 269 mg |
| Arylboronic acid | - | 1.2 | 1.2 mmol |
| K₃PO₄ (Potassium phosphate) | 212.27 | 2.0 | 425 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03-0.05 | 35-58 mg |
| 1,4-Dioxane / Water | - | - | 4 mL / 1 mL (4:1) |
-
Step-by-Step Procedure:
-
In a flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[10]
-
Add the 1,4-dioxane/water (4:1) solvent mixture.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[10]
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Wash the mixture with water (2 x 10 mL) and brine (10 mL).[10]
-
Purification: The crude product can be purified by silica gel column chromatography.
-
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an exemplary molecule for use in Fragment-Based Drug Discovery (FBDD).[11][12] FBDD is a powerful strategy that screens small, low-complexity molecules ("fragments") to identify starting points for lead optimization.[12][13]
This building block embodies several ideal fragment characteristics:
-
Defined Vectors for Growth: The bromo and carboxylic acid groups offer clear, reliable synthetic vectors for fragment elaboration or linking.
-
Favorable Physicochemical Properties: The CF3 group can improve binding efficiency and other drug-like properties.[2]
-
Access to Diverse Chemical Space: The dual reactivity allows for the rapid generation of a library of diverse compounds for screening.[4]
By first coupling an amine to the carboxylic acid and then performing a Suzuki reaction on the bromo group (or vice versa), researchers can efficiently explore the chemical space around a biological target.
Summary of Reactions and Conditions
| Reaction Type | Key Reagents | Solvent | Temperature | Typical Time | Expert Notes |
| Amide Coupling | HATU, DIPEA | DMF | Room Temp. | 2-6 h | Highly efficient for hindered/electron-deficient amines.[7][8] |
| Amide Coupling | EDC, NHS | DMF or DCM | Room Temp. | 2-12 h | Cost-effective for simple amines; may require longer times.[7] |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O | 90-100 °C | 4-12 h | Requires inert atmosphere and degassing for optimal results.[9][10] |
References
- 1. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massbio.org [massbio.org]
- 13. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-2-(trifluoromethyl)benzoic Acid as a Premier Building Block in Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel molecular entities. 5-Bromo-2-(trifluoromethyl)benzoic acid has emerged as a highly valuable and versatile building block for medicinal chemists. Its utility stems from a unique confluence of three distinct functional handles integrated within a single, stable aromatic scaffold:
-
A carboxylic acid group, which serves as a versatile anchor for amide bond formation, a cornerstone of many drug structures, or as a key pharmacophoric feature for target interaction.
-
A bromo substituent , strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom-based substituents.[1]
-
A trifluoromethyl (CF₃) group , a bioisostere of the methyl group, which is known to significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the aromatic ring.[2][3]
This application note provides an in-depth guide to the properties, reactivity, and synthetic applications of this compound, complete with detailed, field-proven protocols for its most critical transformations in a drug discovery setting.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 654-97-7 | [4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [5] |
| Molecular Weight | 269.02 g/mol | [4] |
| Appearance | White to off-white solid | [4][6] |
| Purity | ≥98% | [4] |
| Storage | Sealed in dry, room temperature conditions | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][6] |
| Precautionary Statements | P261, P305+P351+P338 | [4][6] |
Reactivity Profile and Synthetic Rationale
The synthetic versatility of this compound is governed by the distinct electronic properties of its substituents. The trifluoromethyl group is a powerful electron-withdrawing group via the inductive effect (-I effect), which increases the electrophilicity of the aromatic ring and the acidity of the carboxylic acid proton.[2] This electronic nature, combined with the bromo group's utility as an excellent leaving group in cross-coupling reactions, provides a robust platform for molecular elaboration.[1]
The two primary avenues for diversification of this scaffold are reactions at the bromine and carboxylic acid positions.
Caption: Key synthetic transformations of the building block.
These pathways can be employed in a modular fashion, allowing chemists to first establish a bi-aryl core via Suzuki coupling and subsequently elaborate the carboxylic acid into an amide library, or vice-versa, providing immense flexibility in exploring chemical space.
PART 1: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds, particularly for synthesizing bi-aryl structures prevalent in drug candidates. The protocol below is a robust starting point for coupling this compound with a variety of aryl and heteroaryl boronic acids.
Rationale for Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is required to initiate the catalytic cycle via oxidative addition into the C-Br bond.[7][8]
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[9]
-
Solvent System (e.g., Dioxane/Water): A polar, aprotic solvent like dioxane solubilizes the organic components, while water is often necessary to dissolve the inorganic base and facilitate the reaction.[10]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Via syringe, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.
PART 2: Amide Bond Formation Protocol
Amidation is one of the most fundamental and frequently used reactions in drug discovery. The following protocol utilizes the widely adopted EDC/HOBt coupling system, which is known for its efficiency, mild conditions, and ability to suppress side reactions and minimize racemization if chiral amines are used.[11][12]
Rationale for Component Selection:
-
Coupling Agent (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[11]
-
Additive (HOBt): 1-Hydroxybenzotriazole (HOBt) traps the reactive intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea, preventing side reactions, but is sufficiently reactive towards amines to form the amide bond.[12]
-
Base (DIPEA): A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.[11]
Detailed Step-by-Step Protocol
-
Initial Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M).
-
Reagent Addition: To the solution, add the desired primary or secondary amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv).[11]
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (EDC·HCl) (1.2 equiv) portion-wise over several minutes. A transient cloudiness may be observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[12]
-
Workup: Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).
-
Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine.[11] This removes unreacted amine, excess coupling reagents, and the base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure amide product.
Conclusion
This compound is a powerful and versatile building block whose value is defined by its orthogonal reactive sites. The ability to perform selective and high-yielding transformations at both the bromo and carboxylic acid positions allows for the rapid generation of diverse and complex molecular libraries. The protocols detailed herein provide reliable and robust methods for leveraging this scaffold's full potential, making it an indispensable tool for researchers, scientists, and professionals engaged in the pursuit of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 1483-56-3: 2-Bromo-5-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 4. This compound | 654-97-7 [sigmaaldrich.com]
- 5. This compound [oakwoodchemical.com]
- 6. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Suzuki coupling reactions with 5-Bromo-2-(trifluoromethyl)benzoic acid
An Application Guide to Suzuki-Miyaura Coupling with 5-Bromo-2-(trifluoromethyl)benzoic Acid
Introduction: Synthesizing Complex Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance is particularly pronounced in pharmaceutical and materials science, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3] This guide focuses on a substrate of increasing importance: This compound . This molecule incorporates three key features: a bromine atom, providing a reactive handle for coupling; a trifluoromethyl (-CF3) group, a prevalent motif in medicinal chemistry known to enhance properties like metabolic stability and lipophilicity[4]; and a carboxylic acid, which can serve as a crucial pharmacophore or a point for further chemical elaboration.[1]
However, the simultaneous presence of the strongly electron-withdrawing -CF3 group and the acidic, potentially coordinating carboxylic acid moiety presents unique challenges and opportunities for the Suzuki-Miyaura reaction. This document, intended for researchers and drug development professionals, provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and field-proven insights to successfully navigate the complexities of coupling this specific substrate.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle that is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding how the specific functionalities of this compound influence this cycle is critical for reaction design and optimization.
-
Oxidative Addition : This is often the rate-limiting step for aryl bromides.[7] A Pd(0) complex inserts into the carbon-bromine bond to form a Pd(II) species. The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring increases the electrophilicity of the carbon center, which generally facilitates this oxidative addition step.[5][7]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8] The choice of base is crucial, especially in the presence of the acidic carboxylic acid group on our substrate, which can compete with the boronic acid for the base.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6] The electronic nature of the ligands on the palladium complex significantly influences the rate and efficiency of this step.
Key Experimental Parameters and Optimization Strategy
Achieving high yields with this compound requires careful selection of reaction components. Contrary to early beliefs, Suzuki couplings can be performed effectively on unprotected carboxylic acids, provided the conditions are optimized.[9]
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable pre-catalysts that form the active Pd(0) species in situ. They are often preferred for their reliability.[10] Pd(PPh₃)₄ can be used directly but may vary in activity between batches. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | The electron-rich and sterically bulky nature of these phosphine ligands is crucial. They stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step, which can be slow for electron-deficient systems.[4][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong inorganic base is required to form the boronate species for transmetalation. K₃PO₄ is often an excellent choice for challenging couplings.[12] The base must be sufficient to neutralize the benzoic acid substrate and activate the boronic acid partner. Typically, 2-3 equivalents are used. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Aprotic polar solvents are standard. The addition of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[12][13] Rigorous degassing of the solvent is mandatory to prevent oxidation of the Pd(0) catalyst. |
| Boron Reagent | Arylboronic Acids, Arylboronic acid pinacol esters (Ar-Bpin) | Boronic acids are generally more reactive than their corresponding pinacol esters.[7] However, boronate esters offer greater stability and can be beneficial if the corresponding boronic acid is prone to degradation or homo-coupling. |
| Temperature | 80-120 °C | The reaction temperature is a critical parameter to optimize. While higher temperatures can increase reaction rates, they may also lead to side reactions like proto-debromination. Monitoring the reaction is key.[13] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Through a syringe, add degassed toluene and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Degassing : Vigorously stir the mixture while bubbling argon through it for 15-20 minutes to ensure the solvent is fully deoxygenated.
-
Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel. The aqueous layer will be basic.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will then partition into the organic layer.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired biaryl-2-carboxylic acid.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvent. | Ensure rigorous degassing of solvents.[12] Use a fresh batch of catalyst/ligand. Increase reaction temperature in 10 °C increments. Screen an alternative ligand or base (e.g., Cs₂CO₃). |
| Proto-debromination | The desired cross-coupling is slower than the side reaction where the bromine is replaced by hydrogen. | Use a more active catalyst system (e.g., a more electron-donating ligand) to accelerate the cross-coupling pathway.[12] Lowering the reaction temperature may also help suppress this side reaction. |
| Homo-coupling of Boronic Acid | Presence of oxygen; Inappropriate base or solvent. | This side product (Ar'-Ar') forms from the oxidative coupling of the boronic acid. Ensure the reaction is strictly anaerobic. Sometimes, changing the base or solvent system can minimize this issue.[12] |
| Low Product Recovery | Incomplete acidification during work-up; Product precipitation. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully protonate the carboxylic acid product before extraction. If the product is a solid, ensure it is fully dissolved in the extraction solvent. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. scirp.org [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Synthesis of novel compounds from 5-Bromo-2-(trifluoromethyl)benzoic acid
An Application Guide to the Strategic Synthesis of Novel Compounds from 5-Bromo-2-(trifluoromethyl)benzoic acid
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery and development of novel therapeutic agents. This compound has emerged as a particularly valuable building block. Its structure is endowed with two key features that make it a powerful scaffold for chemical diversification. The trifluoromethyl (CF₃) group is a well-established bioisostere for other groups and is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1][2] Simultaneously, the bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[3]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the primary synthetic transformations of this compound. We will explore field-proven protocols for carbon-carbon and carbon-nitrogen bond formation, as well as modifications to the carboxylic acid moiety. The focus will be not only on the procedural steps but also on the underlying mechanistic principles and the rationale behind the selection of reagents and conditions, empowering researchers to adapt and innovate upon these core methodologies.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is essential for reaction planning and safety.
| Property | Value |
| CAS Number | 654-97-7 |
| Molecular Formula | C₈H₄BrF₃O₂ |
| Molecular Weight | 269.02 g/mol |
| Physical Form | Solid |
| Purity | ≥98% |
| Storage | Sealed in dry, room temperature conditions |
Core Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling
The creation of biaryl and substituted aryl structures is a cornerstone of modern pharmaceutical synthesis, as these motifs are prevalent in a vast number of biologically active compounds.[4] The Suzuki-Miyaura reaction is a robust and widely adopted palladium-catalyzed cross-coupling of an organohalide with a boronic acid or its ester, favored for its mild conditions and high functional group tolerance.[5][6]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, which requires activation of the boronic acid with a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[5][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-Aryl-2-(trifluoromethyl)benzoic Acids
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) or SPhos (0.04 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 5-aryl-2-(trifluoromethyl)benzoic acid.
Expert Insights:
-
Choice of Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[5] K₂CO₃ is a common and effective choice. For sensitive substrates, milder bases like potassium phosphate (K₃PO₄) may be used.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. While simple ligands like PPh₃ work for many substrates, more complex biarylphosphine ligands (e.g., SPhos, XPhos) can offer superior yields and broader substrate scope, especially for challenging couplings.[7]
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Core Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups is a central theme in drug design. The Buchwald-Hartwig amination provides a powerful and general method for the formation of C-N bonds by coupling aryl halides with a wide variety of amines, amides, and other nitrogen nucleophiles.[8][9] This reaction has largely superseded classical methods which often required harsh conditions and had limited scope.[8]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine to the palladium center, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 5-(Amino)-2-(trifluoromethyl)benzoates
Important Note: The free carboxylic acid can interfere with the basic conditions of the Buchwald-Hartwig reaction. It is highly recommended to first protect the acid, typically as a methyl or ethyl ester, before performing the C-N coupling.
Materials:
-
Methyl 5-bromo-2-(trifluoromethyl)benzoate (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 eq.)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos) (0.02-0.04 eq.)[7]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Add the anhydrous solvent (Toluene or Dioxane) and stir for 10 minutes.
-
Add the methyl 5-bromo-2-(trifluoromethyl)benzoate followed by the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Expert Insights:
-
Base and Substrate Compatibility: NaOt-Bu is a strong, non-nucleophilic base commonly used in these reactions.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates. The choice is critical to ensure efficient amine deprotonation without causing unwanted side reactions.
-
Ligand Choice is Key: The success of the Buchwald-Hartwig amination often hinges on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are generally required to promote the reductive elimination step, which is often rate-limiting.[7]
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Maintaining a strictly inert atmosphere throughout the setup and reaction is crucial for achieving good yields and catalyst longevity.[9]
Core Synthetic Strategy III: Carboxylic Acid Functionalization
Modifying the carboxylic acid group into esters or amides is a fundamental strategy to tune a drug candidate's physicochemical properties, such as solubility, bioavailability, and metabolic stability.[3] These transformations can be performed on the starting material before cross-coupling or on the final coupled product, depending on the overall synthetic strategy and functional group compatibility.
Caption: Workflow for the functionalization of the carboxylic acid group.
Protocol 1: Esterification via Acid Chloride
Procedure:
-
Suspend this compound (1.0 eq.) in toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq.) or oxalyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours until gas evolution ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a dry solvent like dichloromethane (DCM).
-
Cool to 0 °C and add the desired alcohol (R'OH) (1.2 eq.) followed by a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq.).
-
Stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Quench with water, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the ester.
Protocol 2: Amide Coupling using Coupling Agents
Procedure:
-
Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent like HATU (1.1 eq.) or EDC (1.2 eq.) with HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 12-24 hours.
-
Work up the reaction by diluting with an organic solvent and washing sequentially with aqueous acid, base, and brine to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the desired amide.
Conclusion
This compound is a privileged scaffold that offers multiple avenues for rapid and efficient chemical diversification. By leveraging robust and well-established methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, chemists can readily access vast libraries of novel biaryl and aryl-amino compounds. Furthermore, straightforward modifications of the carboxylic acid moiety allow for fine-tuning of pharmacokinetic properties. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to exploit the full synthetic potential of this versatile building block in their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 5-Bromo-2-(trifluoromethyl)benzoic acid in Agrochemical Research
For inquiries, please contact: Senior Application Scientist, Gemini Division
Introduction: The Strategic Importance of 5-Bromo-2-(trifluoromethyl)benzoic acid
This compound (CAS No. 654-97-7) is an aromatic carboxylic acid that has emerged as a highly strategic building block in the synthesis of modern agrochemicals.[1] Its utility stems from the unique combination of three key functional groups on a single phenyl ring: the carboxylic acid, the bromo substituent, and the trifluoromethyl (CF₃) group. Each imparts distinct and advantageous properties to the final active ingredient.
-
Trifluoromethyl (CF₃) Group: This moiety is renowned for its ability to enhance the biological efficacy of a molecule. Its strong electron-withdrawing nature and high lipophilicity can increase metabolic stability (blocking sites of oxidative metabolism), improve binding affinity to target enzymes, and enhance membrane permeability, leading to more potent and persistent agrochemicals.
-
Bromo (Br) Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile and precise introduction of diverse molecular fragments. This enables the rapid generation of large libraries of candidate compounds for screening.
-
Carboxylic Acid (-COOH) Group: This functional group is a cornerstone of synthetic chemistry. It can be readily converted into a wide array of other functionalities, most notably amides and esters, which are prevalent in many classes of commercial pesticides.[2][3] The conversion to an amide, for instance, is a critical step in the synthesis of anthranilic diamide insecticides.
Collectively, these features make this compound a privileged scaffold for developing next-generation herbicides, insecticides, and fungicides with improved performance profiles.
Physicochemical & Safety Data
Researchers must be familiar with the fundamental properties and safety information of the compound before use.
| Property | Value | Reference(s) |
| CAS Number | 654-97-7 | [4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [4] |
| Molecular Weight | 269.02 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (Typical) | [4] |
| Boiling Point | 88-89 °C | [5] |
| Storage | Sealed in a dry place at room temperature | |
| Signal Word | Warning | [5] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |
| Precautionary Codes | P261, P280, P305+P351+P338 | [5] |
Application in Agrochemical Synthesis: A Focus on Diamide Insecticides
One of the most significant applications of benzoic acid derivatives in modern agrochemicals is in the synthesis of the anthranilic diamide class of insecticides, which includes commercial products like Chlorantraniliprole.[6][7] These insecticides act by selectively activating insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death.[7]
This compound is an ideal starting material for creating novel diamide insecticide candidates. The core synthetic step involves the formation of an amide bond between the carboxylic acid and a substituted aniline. The following protocol details a representative synthesis of a key intermediate.
Diagram: Synthetic Workflow for a Diamide Intermediate
Caption: General workflow for synthesizing a diamide insecticide intermediate.
Protocol 1: Synthesis of a Diamide Insecticide Intermediate
Objective: To synthesize N-(2-amino-5-chloro-3-methylphenyl)-5-bromo-2-(trifluoromethyl)benzamide, a scaffold analogous to those found in commercial diamide insecticides.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.2 eq) or Thionyl chloride (1.2 eq)
-
2-Amino-5-chloro-N,3-dimethylbenzamide (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Acid Chloride Formation (Activation):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the acid. Cool the solution to 0 °C in an ice bath.
-
Rationale: The reaction is performed under inert and anhydrous conditions to prevent the highly reactive acyl chloride from hydrolyzing back to the carboxylic acid. Cooling controls the exothermic reaction.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC.
-
-
Amide Coupling:
-
In a separate flask, dissolve the substituted aniline (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide, 1.0 eq) and a base such as pyridine (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Rationale: The base is crucial to neutralize the HCl gas generated during both the acyl chloride formation and the subsequent amide coupling step, driving the reaction to completion.
-
Slowly add the freshly prepared acyl chloride solution from step 1 to the amine solution via a dropping funnel.
-
Maintain the temperature at 0 °C during the addition, then allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Rationale: The acid wash removes excess pyridine/amine, the bicarbonate wash removes any unreacted carboxylic acid and residual acid, and the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure diamide product.
-
Biological Screening of Novel Compounds
After synthesis, the new compound must be tested for biological activity. The following is a generalized protocol for an in-vitro screening of herbicidal activity against a model plant.
Diagram: Workflow for In-Vitro Herbicidal Bioassay
Caption: A standard workflow for assessing the herbicidal activity of a new compound.
Protocol 2: In-Vitro Plate-Based Herbicidal Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a newly synthesized compound on the root growth of a model plant like Arabidopsis thaliana or Lolium multiflorum (Ryegrass).[8]
Materials:
-
Synthesized test compound
-
Positive control (e.g., commercial herbicide like Diclosulam[3])
-
Negative control (DMSO)
-
Seeds of a model plant (e.g., Arabidopsis thaliana)
-
Murashige and Skoog (MS) agar medium
-
Sterile petri dishes
-
Laminar flow hood
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Plates:
-
Prepare a 100 mM stock solution of the test compound in DMSO. Prepare a similar stock for the positive control.
-
Prepare sterile MS agar medium according to the manufacturer's instructions and autoclave.
-
While the medium is still molten (cooled to ~50-55 °C), add the test compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Prepare a plate with only DMSO (at the highest volume used for the test compounds) as a negative control.
-
Rationale: Adding the compound to molten agar ensures even distribution. The DMSO control is critical to ensure that the solvent itself has no effect on plant growth.
-
Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10-15 minutes, and then rinsing 3-5 times with sterile deionized water.
-
Rationale: Sterilization removes fungal and bacterial contaminants that could interfere with the experiment.
-
Using a sterile pipette tip, carefully place 10-15 seeds in a straight line on the surface of each agar plate.
-
-
Incubation and Data Collection:
-
Seal the plates with breathable tape and place them vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22 °C).
-
Rationale: Placing plates vertically encourages roots to grow straight down along the agar surface, making measurement easy and accurate.
-
After 7-10 days, photograph the plates.
-
Using image analysis software (like ImageJ), measure the primary root length of each seedling.
-
-
Data Analysis:
-
For each concentration, calculate the average root length and standard deviation.
-
Normalize the data by expressing the average root length as a percentage of the negative control (DMSO) group.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of root growth.
-
Conclusion
This compound is a potent and versatile chemical intermediate. Its trifluoromethyl group offers enhanced biological activity, while the bromo and carboxylic acid functionalities provide flexible handles for synthetic elaboration. The protocols outlined here provide a foundational framework for utilizing this compound in the rational design and synthesis of novel agrochemical candidates, particularly within the highly valuable diamide insecticide class, and for subsequently evaluating their biological efficacy in a controlled laboratory setting.
References
- 1. CAS 654-97-7: Ácido 5-bromo-2-trifluorometilbenzoico [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | 654-97-7 [sigmaaldrich.com]
- 6. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
- 7. WO2023095099A1 - Insecticide composition, formulations and process for preparation thereof - Google Patents [patents.google.com]
- 8. EP0008207A2 - Insecticidal compositions, and preparation and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-2-(trifluoromethyl)benzoic Acid
Introduction
5-Bromo-2-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique trifluoromethyl and bromo functional groups provide handles for a variety of chemical transformations, allowing for the synthesis of complex molecules with diverse biological activities and material properties. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the bromo substituent is amenable to a range of cross-coupling reactions for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This document provides detailed experimental protocols for the derivatization of this compound, focusing on three common and versatile transformations: amide bond formation, esterification, and Suzuki-Miyaura cross-coupling.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions for this compound.
| Property | Value | Reference |
| CAS Number | 654-97-7 | |
| Molecular Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage | Sealed in a dry, room temperature environment. |
Safety Precautions: this compound is classified as a warning-level hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Derivatization Strategies
The derivatization of this compound can be broadly categorized by transformations involving the carboxylic acid group and those involving the bromo substituent. This guide will detail protocols for both.
Amide Bond Formation via Acyl Chloride Intermediate
Amide bonds are prevalent in a vast array of pharmaceuticals and biologically active molecules.[3] A robust and common method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.[3]
Workflow for Amide Bond Formation:
Caption: Workflow for the synthesis of amides from this compound.
Part 1: Synthesis of 5-Bromo-2-(trifluoromethyl)benzoyl Chloride
This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to the flask.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).[4]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-Bromo-2-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.[4]
Part 2: Amide Coupling
Materials:
-
Crude 5-Bromo-2-(trifluoromethyl)benzoyl chloride
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
Protocol:
-
Dissolve the crude 5-Bromo-2-(trifluoromethyl)benzoyl chloride in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the amine and the base in the same anhydrous solvent.
-
Slowly add the amine/base solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Fischer-Speier Esterification
Esterification is a common derivatization for carboxylic acids, often employed to modify solubility, act as a protecting group, or serve as an intermediate for further reactions. Fischer-Speier esterification is a classic acid-catalyzed method.
Workflow for Fischer-Speier Esterification:
Caption: Workflow for the Fischer-Speier esterification of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.[5]
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or distillation if it is a liquid.
| Reactant | Product | Typical Yield |
| This compound | Methyl 5-bromo-2-(trifluoromethyl)benzoate | High |
| This compound | Ethyl 5-bromo-2-(trifluoromethyl)benzoate | High |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[1][6] This reaction couples the bromo substituent of the this compound derivative with an organoboron compound in the presence of a palladium catalyst and a base.[1][7][8] It is often advantageous to first convert the carboxylic acid to an ester or amide to avoid potential side reactions.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of a this compound derivative.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (1-5 mol%)
-
Base (e.g., potassium carbonate, cesium carbonate, sodium carbonate) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, N,N-dimethylformamide)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Protocol:
-
To a Schlenk flask, add the this compound derivative (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (1-5 mol%).[9]
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Conclusion
The protocols outlined in this application note provide robust and versatile methods for the derivatization of this compound. These derivatization strategies open avenues for the synthesis of a wide range of novel compounds for applications in drug discovery and materials science. The choice of derivatization will depend on the specific target molecule and the desired properties. Careful execution of these protocols, with appropriate attention to safety and reaction monitoring, will enable researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 3. hepatochem.com [hepatochem.com]
- 4. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analytical Strategies for the Accurate Quantification of 5-Bromo-2-(trifluoromethyl)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(trifluoromethyl)benzoic acid is a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its purity and concentration must be precisely controlled to ensure the safety, efficacy, and quality of the final products. This application note provides a detailed guide to the robust analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present validated, step-by-step protocols, explain the rationale behind methodological choices, and offer insights grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction: The Analytical Imperative
The precise quantification of this compound is paramount in a regulated environment. Whether for release testing of raw materials, in-process control during synthesis, or stability studies, a validated analytical method is not merely a procedural formality but a cornerstone of scientific integrity. The choice of method depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific analytical question being addressed (e.g., purity assay vs. trace impurity analysis).
This guide focuses on two powerful and complementary techniques:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust, versatile, and widely accessible technique ideal for routine quality control, purity assessment, and assay determination of non-volatile compounds like benzoic acid derivatives.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method. Due to the low volatility of benzoic acids, a derivatization step is typically required to convert the analyte into a form suitable for GC analysis. This method excels at identifying and quantifying trace-level impurities and confirming the analyte's identity with high confidence.[5][6]
All proposed methodologies are designed to be validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2]
Analyte Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing a robust analytical method. These characteristics influence solvent selection, sample preparation, and instrumental conditions.
| Property | Value | Source |
| Chemical Formula | C₈H₄BrF₃O₂ | [7][8] |
| Molecular Weight | 269.02 g/mol | [7][8] |
| Physical Form | White solid/powder | [7][8] |
| CAS Number | 654-97-7 | [7] |
| Melting Point | 116-117 °C (for isomer) | [8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, acetonitrile. | [8][9] |
| Storage | Sealed in a dry environment at room temperature. | [7][8] |
Method 1: Quantification by Reverse-Phase HPLC-UV
RP-HPLC is the workhorse method for the assay and purity determination of many pharmaceutical intermediates. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Caption: General workflow for sample analysis using RP-HPLC-UV.
A. Principle The analyte is separated on a reverse-phase C18 column from potential impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard, using a calibration curve. The benzoic acid structure contains a chromophore that allows for sensitive UV detection.
B. Materials and Reagents
-
This compound reference standard (Purity ≥98%)[7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (Analytical or HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
C. Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or nylon)
D. Chromatographic Conditions The following conditions serve as a robust starting point. Method optimization may be required based on the specific impurity profile of the sample.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining aromatic acids. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid suppresses ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | Isocratic: 60% A / 40% B | A simple isocratic method is often sufficient for assay of the main component. A gradient may be needed for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |
| Detection | 235 nm | Wavelength should be optimized by scanning the UV spectrum of the analyte. |
E. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the expected sample concentration range (e.g., 0.01 - 0.2 mg/mL).
-
Sample Solution (Target: 0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
F. System Suitability and Analysis
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a mid-level calibration standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.[1]
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample using the linear regression equation from the calibration curve.
Method 2: Quantification by GC-MS with Derivatization
For higher sensitivity and absolute structural confirmation, GC-MS is the method of choice. Benzoic acids are not sufficiently volatile for direct GC analysis and must be derivatized. This process converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or trimethylsilyl ester).
Caption: General workflow for sample analysis using GC-MS with derivatization.
A. Principle The analyte is first converted to its methyl ester derivative using a reagent like BF₃-methanol. The volatile derivative is then separated by gas chromatography and detected by a mass spectrometer. Quantification is performed using an internal standard to correct for variations in sample preparation and injection. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
B. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Benzoic acid-d₅ or a structurally similar compound not present in the sample.
-
Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃-methanol)[6] or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Hexane or Ethyl Acetate (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate
C. Instrumentation
-
GC-MS system with a capillary column, autosampler, and a mass selective detector.
-
Heating block or water bath
-
Vortex mixer and centrifuge
D. Sample Preparation and Derivatization (Methylation)
-
Stock and Standard Prep: Prepare stock solutions of the reference standard and the internal standard in methanol. Create calibration standards containing a fixed concentration of IS and varying concentrations of the analyte.
-
Derivatization: To 100 µL of a standard or sample solution in a vial, add 100 µL of the internal standard solution.
-
Add 0.5 mL of 14% BF₃-methanol solution.[6]
-
Cap the vial tightly and heat at 60-80 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Extraction: Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.
E. GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm | A nonpolar column suitable for a wide range of derivatized compounds.[6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start 100°C (2 min), ramp 15°C/min to 280°C (hold 5 min) | Program should be optimized to separate the analyte from the IS and any impurities.[6] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for assay) | |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for identification. |
| Scan Mode | Full Scan (m/z 50-400) for method development; SIM for quantification. |
F. Data Analysis
-
Identify the retention times of the derivatized analyte and the internal standard.
-
For quantification, select characteristic, abundant ions for both the analyte and the IS to monitor in SIM mode.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Calculate the concentration in the unknown sample using the area ratio and the regression equation.
Method Validation and Performance Comparison
A validated analytical method provides confidence in the generated data. According to ICH guidelines, key validation parameters must be assessed.[2][10] The table below summarizes the typical expected performance characteristics for the two proposed methods.
| Validation Parameter | RP-HPLC-UV | GC-MS (with Derivatization) |
| Specificity | Demonstrated by peak purity (PDA) and resolution from impurities. | Demonstrated by chromatographic resolution and unique mass spectrum. High specificity. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range | Typically 80-120% of target concentration for assay. | Dependent on detector saturation; can cover several orders of magnitude. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% (more steps can increase variability) |
| Limit of Quantitation (LOQ) | ~ 0.1 - 1 µg/mL | ~ 1 - 10 ng/mL (highly sensitive) |
| Robustness | Moderate changes in pH, mobile phase composition, flow rate. | Moderate changes in oven ramp rate, flow rate. |
| Primary Application | Assay, Purity, Routine QC | Impurity identification, trace analysis, structural confirmation. |
Conclusion
Both RP-HPLC-UV and GC-MS offer robust and reliable means for the quantification of this compound.
-
RP-HPLC-UV stands out as the preferred method for routine quality control, assay, and purity testing due to its simplicity, precision, and accessibility.
-
GC-MS , while requiring a derivatization step, provides unparalleled sensitivity and specificity, making it the ideal choice for trace-level impurity analysis, pharmacokinetic studies, and definitive structural confirmation.
The selection between these methods should be guided by the specific analytical requirements, and any chosen method must be properly validated to ensure the integrity and accuracy of the results, in line with global regulatory standards.[11][12]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 654-97-7 [sigmaaldrich.com]
- 8. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 9. fao.org [fao.org]
- 10. database.ich.org [database.ich.org]
- 11. tasianinch.com [tasianinch.com]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(trifluoromethyl)benzoic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 5-Bromo-2-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals. The protocol herein is designed for robustness, scalability, and high purity of the final product. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and outline the necessary safety precautions and analytical methods for quality control. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Introduction: Strategic Importance and Synthesis Rationale
This compound is a valuable intermediate due to the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide bond formation, the bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules.
The synthesis strategy detailed below is based on the electrophilic aromatic substitution of 2-(trifluoromethyl)benzoic acid. The trifluoromethyl (-CF₃) group is a strongly deactivating and meta-directing group, while the carboxylic acid (-COOH) group is also deactivating and meta-directing. In the starting material, 2-(trifluoromethyl)benzoic acid, the positions ortho and para to the trifluoromethyl group are meta to the carboxylic acid group. Conversely, the positions meta to the trifluoromethyl group are ortho and para to the carboxylic acid group. The directing effects of both substituents reinforce the bromination at the 5-position, which is meta to both groups, leading to the desired product as the major isomer.
This protocol leverages the use of concentrated sulfuric acid as both a solvent and a catalyst to enhance the electrophilicity of bromine, ensuring an efficient reaction.
Physicochemical Properties and Safety Data
A thorough understanding of the properties and hazards of all materials is critical for a safe and successful synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Hazards |
| Starting Material | |||||
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | Solid | Irritant |
| Reagents | |||||
| Bromine | 7726-95-6 | Br₂ | 159.81 | Liquid | Toxic, Corrosive, Oxidizer |
| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Liquid | Corrosive, Severe Burns |
| Product | |||||
| This compound | 654-97-7 | C₈H₄BrF₃O₂ | 269.02 | Solid | Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335) |
General Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat, is mandatory.[1]
-
A spill kit for bromine and acid should be readily available.
-
Due to the corrosive nature of the reagents, ensure all glassware is free of defects.
Experimental Protocol: Large-Scale Synthesis
This protocol is optimized for a large-scale laboratory setting.
Materials and Equipment
-
2-(Trifluoromethyl)benzoic acid (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Bromine (1.1 eq)
-
Isopropanol
-
Deionized Water
-
Ice
-
Large, jacketed glass reactor with overhead mechanical stirring, a dropping funnel, and a temperature probe
-
Scrubber system for bromine and HBr vapors (e.g., sodium thiosulfate solution)
-
Large Buchner funnel and filtration flask
-
Vacuum oven
Reaction Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Equip a clean, dry, jacketed reactor with a powerful overhead stirrer, a temperature probe, a dropping funnel, and an outlet connected to a gas scrubber.
-
Charging: Charge the reactor with 2-(trifluoromethyl)benzoic acid (1.0 eq) and concentrated sulfuric acid (5-10 volumes).
-
Dissolution and Cooling: Stir the mixture until the solid is completely dissolved. Begin cooling the reactor jacket to bring the internal temperature of the solution to 0-5 °C.
-
Bromine Addition: Slowly add bromine (1.1 eq) via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: In a separate, large vessel equipped with a stirrer, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid.
-
Drying (Crude): Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Purification Protocol: Recrystallization
The primary impurity is typically the 3-bromo isomer. Recrystallization is an effective method for purification.
-
Solvent Selection: A mixed solvent system of isopropanol and water is recommended.
-
Dissolution: Transfer the crude, dry product to a clean reactor and add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Crystallization: Slowly add deionized water to the hot solution until turbidity persists. Then, add a small amount of isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold isopropanol/water mixture and dry them in a vacuum oven at 50-60 °C to a constant weight.
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests are recommended:
| Analytical Method | Purpose | Typical Specification |
| HPLC | To determine purity and quantify impurities (e.g., isomers). | >99.0% |
| ¹H NMR | To confirm the chemical structure and isomeric purity. | Conforms to the structure |
| Melting Point | To assess purity. | Sharp melting range |
| Loss on Drying (LOD) | To determine the amount of residual solvent. | <0.5% |
High-performance liquid chromatography (HPLC) is particularly well-suited for routine quality control and purity assessment of fluorinated benzoic acids, offering excellent resolution of isomers without the need for derivatization.[2]
Expected Results and Troubleshooting
| Parameter | Expected Value | Troubleshooting |
| Yield | 80-90% (after recrystallization) | Low Yield: Incomplete reaction (extend reaction time), loss during work-up (ensure proper precipitation and filtration), or inefficient crystallization (optimize solvent ratio and cooling rate). |
| Purity | >99.0% | Low Purity: Inefficient purification (repeat recrystallization), or presence of di-brominated products (use a smaller excess of bromine). |
| Appearance | White to off-white crystalline solid | Discoloration: Presence of residual bromine (ensure thorough washing). |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of high-purity this compound. By carefully controlling the reaction temperature and implementing an effective purification strategy, this valuable intermediate can be produced efficiently on a large scale. Adherence to the safety guidelines outlined is paramount for the well-being of the researchers and the success of the synthesis.
References
Application Note: 5-Bromo-2-(trifluoromethyl)benzoic Acid as a Versatile Precursor for API Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl (–CF3) group, in particular, is of immense interest due to its unique ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strong electron-withdrawing nature and steric bulk of the –CF3 group can significantly alter the physicochemical profile of a compound, often leading to improved oral bioavailability and a longer half-life.[2]
5-Bromo-2-(trifluoromethyl)benzoic acid (CAS No: 1483-56-3) has emerged as a critical precursor in this domain.[1] It is a trifunctional building block, offering three distinct points for chemical modification: the carboxylic acid group, the bromine atom, and the trifluoromethyl-substituted aromatic ring. This versatility allows medicinal chemists to construct complex molecular architectures efficiently, making it an invaluable intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs).[1][3] This guide provides a detailed overview of its properties, synthetic utility, and a comprehensive protocol for a key transformation.
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties and handling requirements is paramount for safe and effective laboratory execution.
Properties Summary
The key physical and chemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 1483-56-3 | [4] |
| Molecular Formula | C₈H₄BrF₃O₂ | [4] |
| Molecular Weight | 269.02 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 116-117 °C | [4] |
| Boiling Point | 301.05 °C at 760 mmHg | [4] |
| Water Solubility | Slightly soluble | [4] |
| pKa | 2.42 ± 0.10 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4][5] |
Safety, Handling, and PPE
This compound is classified as an irritant and requires careful handling to avoid exposure.[5][6]
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6]
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[7]
-
Respiratory Protection: For nuisance exposures or if engineering controls are inadequate, use a P95 (US) or P1 (EU EN 143) particle respirator.[6]
-
-
Handling and Storage: Avoid formation of dust and aerosols. Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
Synthetic Utility and Key Transformations
The power of this compound as a precursor lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled approach to building molecular complexity.
-
Carboxylic Acid Group: This site is readily transformed into esters, amides, or acid chlorides. These reactions are fundamental for linking the core scaffold to other fragments or for modulating the final compound's solubility and bioavailability.
-
Bromine Atom: The bromine atom is an excellent leaving group, making it the primary handle for palladium-catalyzed cross-coupling reactions.[10] This is the most powerful feature of the molecule, enabling the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) and carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.[11] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position.
-
Trifluoromethylated Ring: The electron-withdrawing –CF3 group deactivates the aromatic ring towards electrophilic substitution but can direct nucleophilic aromatic substitution under certain conditions. Primarily, it serves as a permanent modulator of the electronic and steric properties of the final API.
Caption: Key synthetic pathways from the precursor.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern drug discovery, to synthesize a bi-aryl benzoic acid derivative. This demonstrates the utility of the bromine atom for constructing a C-C bond, a common step in API synthesis.
Objective
To couple this compound with phenylboronic acid to form 5-phenyl-2-(trifluoromethyl)benzoic acid, demonstrating a proof-of-concept for more complex arylations.
Materials and Reagents
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask and condenser
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. Cas 1483-56-3,2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]
- 5. This compound | 654-97-7 [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
- 11. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
Application Notes & Protocols: Photoredox Trifluoromethylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Paradigm Shift in Aromatic Functionalization
The incorporation of the trifluoromethyl (CF₃) group into aromatic and heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science. This moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Historically, the introduction of a CF₃ group required harsh conditions or the use of pre-functionalized starting materials. The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and highly versatile approach for the direct C-H trifluoromethylation of a wide array of aromatic compounds.[1][2][3]
These methods leverage the ability of photocatalysts to convert low-energy visible light into chemical energy, initiating single-electron transfer (SET) events to generate the key trifluoromethyl radical (•CF₃) intermediate under ambient conditions.[2][3] This guide provides a comprehensive overview of the underlying mechanisms, a comparative analysis of common trifluoromethylating reagents, detailed experimental protocols, and practical insights to empower researchers in this exciting area.
Part 1: The Mechanistic Core of Photoredox Trifluoromethylation
The power of this methodology lies in a general, yet tunable, catalytic cycle. While specific redox potentials and intermediates may vary depending on the chosen photocatalyst and CF₃ source, the fundamental pathway remains consistent. The process is typically initiated by the excitation of a photocatalyst (PC) with visible light, generating a long-lived, high-energy excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to engage in SET processes with various substrates.[1][2]
Two primary quenching pathways are operative: oxidative and reductive quenching.
-
Oxidative Quenching Cycle: The excited photocatalyst (PC*) is oxidized by an electron acceptor, which is often the trifluoromethylating reagent itself or an additive. The resulting oxidized photocatalyst (PC⁺) is then reduced back to its ground state by an electron donor to complete the cycle.
-
Reductive Quenching Cycle: The excited photocatalyst (PC*) is reduced by a sacrificial electron donor. The resulting reduced photocatalyst (PC⁻) then transfers an electron to the trifluoromethylating reagent to generate the •CF₃ radical and regenerate the ground-state photocatalyst.
The generated trifluoromethyl radical is electrophilic in nature and readily adds to electron-rich aromatic or heteroaromatic rings. The resulting radical cation intermediate is then oxidized and deprotonated, often with the assistance of a mild base, to afford the desired trifluoromethylated product and regenerate the aromatic system.[1][3]
Figure 1: Generalized photoredox catalytic cycle for aromatic trifluoromethylation.
Part 2: Key Reagents and System Selection
The choice of trifluoromethylating reagent is critical and dictates the optimal photocatalyst and reaction conditions. Below is a comparative overview of commonly employed reagents.
Electrophilic CF₃ Reagents (Togni & Umemoto Reagents)
Hypervalent iodine reagents, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are powerful electrophilic sources of the trifluoromethyl group.[4][5][6] They are typically crystalline, stable solids that are relatively easy to handle. In photoredox catalysis, they often participate in a reductive quenching cycle where the excited photocatalyst reduces the reagent to generate the trifluoromethyl radical.[4][7]
-
Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): Highly effective for a broad range of substrates.[4][8][9]
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate): Potent electrophilic trifluoromethylating agents used across various catalytic strategies.[5][10][11]
Radical Precursors from Sulfinates (Langlois' Reagent)
Sodium trifluoromethanesulfinate (CF₃SO₂Na), commonly known as Langlois' reagent, is an inexpensive, stable, and easy-to-handle salt.[12] It serves as an excellent precursor to the •CF₃ radical under oxidative conditions.[12][13] An oxidant is required to convert the sulfinate to the trifluoromethylsulfonyl radical, which then extrudes SO₂ to release the •CF₃ radical. In photoredox systems, this can be achieved through an oxidative quenching cycle where the excited photocatalyst oxidizes the sulfinate.
Trifluoromethanesulfonyl Chloride (TfCl) and Anhydride (Tf₂O)
Triflyl chloride (TfCl) and triflic anhydride (Tf₂O) are readily available and cost-effective reagents.[3][14] Their reduction via a single-electron transfer from an excited photocatalyst leads to the formation of a radical anion, which rapidly fragments to release the •CF₃ radical, a chloride or triflate anion, and sulfur dioxide.[3][15] This approach has proven highly effective for the direct C-H trifluoromethylation of a wide range of heterocycles and arenes.[1][3]
Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride (TFAA) is an inexpensive and abundant chemical commodity.[16][17][18] Its use in photoredox catalysis provides a practical and cost-effective method for trifluoromethylation. The mechanism involves the generation of a trifluoroacetate radical, which undergoes rapid decarboxylation to furnish the •CF₃ radical.[16]
| CF₃ Source | Common Photocatalyst(s) | Typical Quenching Cycle | Advantages | Considerations |
| Togni's Reagent | Ru(bpy)₃²⁺, Ir(ppy)₃ | Reductive | High reactivity, broad scope.[4][8] | Higher cost. |
| Umemoto's Reagent | Ru(bpy)₃²⁺, Organic Dyes | Reductive | Potent, effective for challenging substrates.[5][10] | Higher cost, potential for side reactions. |
| Langlois' Reagent (CF₃SO₂Na) | Ru(bpy)₃²⁺, Organic Dyes | Oxidative | Inexpensive, stable, easy to handle.[12][13] | Requires an oxidant or oxidative quenching. |
| Triflyl Chloride (TfCl) | Ru(phen)₃²⁺ | Reductive | Cost-effective, readily available.[1][3] | Gaseous reagent, requires careful handling. |
| Trifluoroacetic Anhydride (TFAA) | Ir(ppy)₃, Organic Dyes | Reductive | Very inexpensive, abundant.[16][17] | Can be corrosive. |
Part 3: Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for Trifluoromethylation of Heteroarenes using TfCl
This protocol is adapted from the work of MacMillan and co-workers for the direct C-H trifluoromethylation of electron-rich heteroarenes.[1][3]
Materials:
-
Aromatic/Heteroaromatic Substrate
-
Photocatalyst: Tris(phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂)
-
CF₃ Source: Trifluoromethanesulfonyl chloride (TfCl)
-
Base: Potassium hydrogen carbonate (KHCO₃)
-
Solvent: Acetonitrile (MeCN), degassed
-
Reaction Vessel: Schlenk tube or vial with a magnetic stir bar
-
Light Source: 26 W compact fluorescent lamp (CFL) or blue LED array
Procedure:
-
To a Schlenk tube, add the heteroaromatic substrate (0.5 mmol, 1.0 equiv), Ru(phen)₃Cl₂ (0.005 mmol, 1 mol%), and KHCO₃ (1.0 mmol, 2.0 equiv).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed acetonitrile (5.0 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully bubble trifluoromethanesulfonyl chloride (TfCl) gas through the solution for 2 minutes or add a solution of TfCl in MeCN. Caution: TfCl is a toxic and corrosive gas.
-
Place the reaction vessel approximately 5-10 cm from the light source and begin irradiation with vigorous stirring. A cooling fan may be necessary to maintain room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for photoredox trifluoromethylation.
Protocol 2: Trifluoromethylation using Togni's Reagent and Ru(bpy)₃(PF₆)₂
This protocol is a representative procedure for the trifluoromethylation of alkenes or arenes using an electrophilic CF₃ source.[4][8]
Materials:
-
Aromatic Substrate (e.g., Styrene derivative)
-
Photocatalyst: --INVALID-LINK--₂
-
CF₃ Source: Togni's Reagent II
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), degassed
-
Reaction Vessel: Vial with a magnetic stir bar
-
Light Source: Blue LED array (450 nm)
Procedure:
-
In a vial, dissolve the aromatic substrate (0.2 mmol, 1.0 equiv), --INVALID-LINK--₂ (0.002 mmol, 1 mol%), and Togni's Reagent II (0.3 mmol, 1.5 equiv).
-
Add degassed acetonitrile (2.0 mL).
-
Seal the vial with a cap containing a septum and purge with argon for 10 minutes.
-
Place the vial in front of a blue LED array with stirring.
-
Irradiate for 12-48 hours, monitoring by ¹⁹F NMR or GC-MS.
-
Once the starting material is consumed, remove the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to yield the trifluoromethylated product.
Part 4: Troubleshooting and Field Insights
-
Low Conversion:
-
Light Source: Ensure the light source is of the correct wavelength for the photocatalyst's absorption maximum and is positioned close enough to the reaction vessel.
-
Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the solvent and reaction headspace are thoroughly degassed.
-
Reagent Purity: Impurities in the substrate or solvent can interfere with the catalytic cycle. Use freshly purified materials.
-
Catalyst Loading: While typically low (0.5-2 mol%), increasing the photocatalyst loading may improve yields for challenging substrates.
-
-
Side Reactions/Byproduct Formation:
-
Over-reaction: For highly activated substrates, bis-trifluoromethylation can occur.[1] This can sometimes be controlled by reducing the equivalents of the CF₃ source or shortening the reaction time.
-
Substrate Decomposition: If the substrate is sensitive to oxidative or reductive conditions, it may degrade. A screening of different photocatalysts with varying redox potentials may be necessary.[2]
-
-
Regioselectivity Issues:
-
The trifluoromethyl radical is electrophilic and will preferentially add to the most electron-rich position of the aromatic ring.[1][3] In cases of poor selectivity, the outcome is governed by the relative stability of the radical intermediate. Computational studies can often predict the most likely site of functionalization.
-
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Mechanisms and applications of cyclometalated Pt(ii) complexes in photoredox catalytic trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Umemoto Reagent I - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. Operationally simple hydrotrifluoromethylation of alkenes with sodium triflinate enabled by Ir photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Strategic Incorporation of Trifluoromethylated Building Blocks in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Trifluoromethyl Group as a "Super Substituent" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological properties is a cornerstone of success. Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful substituent. Its incorporation into a drug candidate can profoundly and often favorably alter a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This guide provides an in-depth exploration of the use of trifluoromethylated building blocks, offering both the theoretical underpinnings and practical, field-proven protocols for their application.
The utility of the trifluoromethyl group stems from the unique properties of the fluorine atom, the most electronegative element. The three fluorine atoms in a CF₃ group create a strong electron-withdrawing effect, significantly altering the electronic properties of the molecule.[3] Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group exceptionally resistant to metabolic degradation.[1][4] This "metabolic blocking" effect can dramatically increase a drug's half-life, a critical factor in reducing dosing frequency and improving patient compliance.[4][5]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the application of trifluoromethylated building blocks in the quest for safer and more effective medicines.
Part 1: The Impact of Trifluoromethylation on Key Drug Properties
The introduction of a trifluoromethyl group is a strategic decision aimed at optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and enhancing its interaction with the biological target.
Enhancing Metabolic Stability
A primary driver for incorporating a CF₃ group is to block metabolic oxidation.[4] Cytochrome P450 enzymes, the body's primary machinery for drug metabolism, readily oxidize metabolically labile C-H bonds. Replacing a hydrogen atom or a methyl group with a trifluoromethyl group at a known metabolic hotspot can effectively halt this process.[4]
Table 1: Comparative Metabolic Stability of Drug Analogues
| Parent Compound Functional Group | Trifluoromethylated Analogue Functional Group | Expected Impact on In Vitro Half-life (t½) | Rationale |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Significantly Increased | The high bond energy of the C-F bond prevents enzymatic oxidation by cytochrome P450 enzymes.[4] |
| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Significantly Increased | Similar to the CF₃ group, the OCF₃ group is highly resistant to O-dealkylation, a common metabolic pathway.[6] |
| Aromatic C-H | Aromatic C-CF₃ | Increased | Blocks aromatic hydroxylation at that position.[6] |
Modulating Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's ability to cross cell membranes. The trifluoromethyl group is highly lipophilic and its introduction generally increases the overall lipophilicity of a molecule.[7][8] This can enhance membrane permeability and absorption.[3]
Table 2: Comparative Lipophilicity (LogP) of Drug Analogues
| Parent Compound | LogP of Parent | Trifluoromethylated Analogue | LogP of Analogue | Change in LogP (ΔLogP) |
| Toluene | 2.73 | α,α,α-Trifluorotoluene | 2.86 | +0.13 |
| Aniline | 0.90 | 3-(Trifluoromethyl)aniline | 2.59 | +1.69 |
| Phenol | 1.46 | 4-(Trifluoromethyl)phenol | 2.58 | +1.12 |
Note: LogP values are experimental or high-quality calculated values and can vary slightly depending on the determination method.
Part 2: Key Trifluoromethylated Building Blocks and Synthetic Protocols
A wide array of trifluoromethylated building blocks are commercially available, and numerous synthetic methods have been developed for the direct introduction of the CF₃ group.[9][10][11][12] This section details protocols for three major classes of trifluoromethylation reactions.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
Nucleophilic trifluoromethylation is a powerful method for introducing the CF₃ group into carbonyl compounds and imines. The most common reagent for this transformation is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[9] TMSCF₃ itself is unreactive but is activated by a nucleophilic catalyst, typically a fluoride source, to generate the trifluoromethyl anion equivalent.[13]
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF₃
Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol from benzaldehyde.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg, 0.102 mL)
-
Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 213 mg, 0.24 mL)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol, 0.1 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde (1.0 equiv) and anhydrous THF (5 mL).
-
Add the Ruppert-Prakash reagent (1.5 equiv) to the solution.[5]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.[5]
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl.[5]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Workflow for Nucleophilic Trifluoromethylation:
Electrophilic Trifluoromethylation: Togni's Reagent
Electrophilic trifluoromethylating reagents deliver a "CF₃⁺" equivalent to nucleophilic substrates such as enolates, phenols, and electron-rich heterocycles. Hypervalent iodine reagents, particularly Togni's reagents, are widely used for this purpose due to their stability and reactivity.[14][15][16]
Experimental Protocol: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent
Objective: To synthesize ethyl 2-acetyl-2-(trifluoromethyl)butanoate from ethyl 2-acetylbutanoate.
Materials:
-
Ethyl 2-acetylbutanoate (1.0 mmol, 158 mg)
-
Togni's Reagent I (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 mmol, 379 mg)
-
Zinc triflate (Zn(OTf)₂) (10 mol%, 36 mg)
-
Acetonitrile (MeCN) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-acetylbutanoate (1.0 equiv) and zinc triflate (0.1 equiv) in acetonitrile (5 mL).
-
Add Togni's Reagent I (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Radical Trifluoromethylation of Heterocycles
Radical trifluoromethylation is a powerful method for the direct C-H functionalization of heterocycles, which are prevalent scaffolds in medicinal chemistry.[17] This approach avoids the need for pre-functionalization of the substrate. A common method involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as a trifluoromethyl radical precursor in the presence of an oxidant.[18]
Experimental Protocol: Radical Trifluoromethylation of Caffeine
Objective: To synthesize 8-(trifluoromethyl)caffeine from caffeine.
Materials:
-
Caffeine (1.0 mmol, 194 mg)
-
Sodium trifluoromethanesulfinate (3.0 mmol, 468 mg)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 5.0 mmol, 0.64 mL)
-
Dichloromethane (DCM) (5 mL)
-
Water (2 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add caffeine (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), DCM (5 mL), and water (2 mL).[17]
-
Stir the biphasic mixture vigorously at room temperature.
-
Add tert-butyl hydroperoxide (5.0 equiv) dropwise to the reaction mixture.[17]
-
Continue stirring at room temperature for 3-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to decompose the excess peroxide.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[17]
Part 3: Case Studies in Drug Development
The strategic use of trifluoromethylated building blocks is exemplified in the synthesis of numerous blockbuster drugs.
Celecoxib (Celebrex®): An Anti-Inflammatory Agent
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The synthesis of Celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted hydrazine.[19][20][21] The trifluoromethyl group in Celecoxib is crucial for its high binding affinity and selectivity for the COX-2 enzyme.
Synthetic Workflow for Celecoxib:
Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor
Fluoxetine is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI). Its synthesis involves the reaction of N-methyl-3-phenyl-3-hydroxypropylamine with 1-chloro-4-(trifluoromethyl)benzene.[2][13][22][23] The electron-withdrawing trifluoromethyl group on the phenoxy ring of fluoxetine enhances its binding to the serotonin transporter.
Part 4: Analytical Characterization and Troubleshooting
4.1. Confirming Trifluoromethyl Group Installation
The successful incorporation of a CF₃ group can be unequivocally confirmed by a combination of spectroscopic techniques:[24][25]
-
¹⁹F NMR Spectroscopy: This is the most direct method. The CF₃ group typically appears as a singlet in the range of -50 to -70 ppm.[24]
-
¹H and ¹³C NMR Spectroscopy: The strong electron-withdrawing nature of the CF₃ group causes characteristic downfield shifts of nearby protons and carbons. Coupling between fluorine and adjacent carbons (¹JCF, ²JCF) can also be observed.
-
Infrared (IR) Spectroscopy: Strong C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region.
-
Mass Spectrometry (MS): The presence of the CF₃ group will be evident in the mass spectrum, and fragmentation patterns can provide further structural confirmation.
4.2. Troubleshooting Common Issues in Trifluoromethylation Reactions
Low yields in trifluoromethylation reactions are a common challenge. A systematic approach to troubleshooting is essential.[3][6]
Table 3: Common Issues and Solutions in Trifluoromethylation Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Inactive or degraded reagent. | Use a fresh bottle of the trifluoromethylating reagent stored under the recommended conditions.[6] |
| Insufficiently anhydrous conditions (for nucleophilic reactions). | Ensure all glassware is oven-dried, and use anhydrous solvents. Consider using a freshly opened bottle of the fluoride catalyst.[3] | |
| Poor substrate reactivity. | For less reactive substrates, consider more forcing reaction conditions (higher temperature, longer reaction time) or a more potent trifluoromethylating reagent system.[6] | |
| Formation of side products | Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require low temperatures to minimize side reactions. |
| For enolizable ketones, formation of silyl enol ether. | Use a non-nucleophilic base or a different trifluoromethylation protocol. |
Conclusion
Trifluoromethylated building blocks are indispensable tools in modern drug discovery. The strategic incorporation of the trifluoromethyl group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of more effective and safer medicines. A thorough understanding of the underlying principles of trifluoromethylation, coupled with robust and optimized experimental protocols, empowers researchers to harness the full potential of this "super substituent" in their quest for novel therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bioivt.com [bioivt.com]
- 13. WO1998011054A1 - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. brynmawr.edu [brynmawr.edu]
- 17. pnas.org [pnas.org]
- 18. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vapourtec.com [vapourtec.com]
- 20. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 22. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Industrial Process Scale-up for Substituted Benzoic Acids
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of the pharmaceutical and fine chemical industries. Their versatile chemical scaffold is a key building block in a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. The journey from a promising laboratory-scale synthesis to robust, large-scale industrial production is fraught with challenges. This guide provides a detailed framework for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the manufacturing of substituted benzoic acids, ensuring safety, efficiency, and consistent product quality.
The successful scale-up of these processes hinges on a deep understanding of reaction kinetics, thermodynamics, and the physical properties of the materials involved.[1] As production volumes increase, seemingly minor issues at the lab bench can escalate into significant safety hazards and quality control failures.[2] Therefore, a systematic and scientifically grounded approach is not just recommended; it is imperative.
Part 1: Foundational Principles of Scale-Up
The "Why": Beyond Simple Multiples
Scaling a chemical process is not merely about increasing the size of the reaction vessel and the quantities of reagents. The transition from grams to kilograms and then to metric tons introduces non-linear effects that must be carefully managed.[1] Key physical and chemical properties change disproportionately with scale, including:
-
Surface Area to Volume Ratio: This ratio decreases as the reactor size increases. This significantly impacts heat transfer, making it more challenging to control reaction temperatures and prevent thermal runaways.[1]
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is far more complex than in a small flask. Poor mixing can lead to localized "hot spots," side reactions, and inconsistent product quality.[1][2]
-
Fluid Dynamics: The flow characteristics of reactants and solvents can change dramatically, impacting mass transfer and reaction rates.[1]
Understanding these principles is crucial for designing a scalable and robust manufacturing process.
Quality by Design (QbD) and Regulatory Compliance
A modern approach to process scale-up is rooted in the principles of Quality by Design (QbD).[3][4] QbD emphasizes a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[5]
Key regulatory considerations include adherence to Good Manufacturing Practices (GMP) and, in the United States, following the FDA's Scale-up and Post-Approval Changes (SUPAC) guidelines.[4][6] Any significant change in batch size (often by a factor of 10 or more) requires re-validation of the process to ensure product equivalency.[6]
Part 2: The Scale-Up Workflow: A Step-by-Step Guide
The following sections outline a comprehensive workflow for the industrial scale-up of substituted benzoic acids. This workflow is designed to be a self-validating system, with each step building upon the data and understanding generated in the previous one.
Stage 1: Process Chemistry and Route Scouting
The choice of synthetic route is the foundation of a successful scale-up. While a laboratory synthesis may prioritize novelty or yield on a small scale, an industrial process must also consider:
-
Cost and Availability of Raw Materials: Sourcing large quantities of starting materials reliably and cost-effectively is paramount.[2]
-
Process Safety: The inherent hazards of the reagents and reaction conditions must be thoroughly assessed. For instance, many conventional methods for synthesizing substituted benzoic acids involve batch oxidation processes that can be hazardous on a large scale.[7]
-
Environmental Impact: The generation of hazardous waste and the use of environmentally benign solvents are critical considerations.[8]
Common Industrial Synthesis Routes for Substituted Benzoic Acids:
| Synthesis Method | Description | Advantages | Disadvantages |
| Oxidation of Substituted Toluenes | The most common method, often using air or oxygen as the oxidant in the presence of a metal catalyst (e.g., cobalt, manganese).[9][10][11] | Cost-effective, uses readily available starting materials. | Can produce by-products, requires careful control of reaction conditions to ensure selectivity and safety.[9] |
| Hydrolysis of Trichloromethyl Arenes | Involves the hydrolysis of a substituted benzotrichloride. | Can be a high-yielding process. | Often produces chlorinated by-products, which can be an environmental concern.[12] |
| Grignard Carbonation | The reaction of a Grignard reagent (derived from an aryl halide) with carbon dioxide. | Versatile for a wide range of substituents. | Grignard reagents are moisture-sensitive and can be expensive for large-scale production. |
Protocol 1: Synthetic Route Evaluation
-
Literature and Patent Review: Conduct a thorough search for established industrial synthesis methods for the target substituted benzoic acid.
-
Thermodynamic and Kinetic Modeling: Use computational tools to model the reaction thermodynamics and kinetics of promising routes. This can help identify potential side reactions and optimal reaction conditions.
-
Preliminary Hazard Analysis: Perform a preliminary process hazard analysis (PHA) for each route to identify potential safety risks.[2]
-
Small-Scale Experimental Validation: Synthesize the target compound on a small scale (1-10 g) using the most promising routes.
-
Impurity Profiling: Characterize the impurity profile of the product from each route using techniques like HPLC and GC-MS.
-
Techno-Economic Analysis: Perform a preliminary cost analysis for each route, considering raw material costs, energy consumption, and waste disposal.
Stage 2: Process Analytical Technology (PAT) for Real-Time Monitoring and Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[5] The adoption of PAT is strongly advocated by regulatory agencies like the FDA to enhance process understanding and control.[3][13]
For the scale-up of substituted benzoic acid synthesis, PAT tools can be invaluable for:
-
Real-time Reaction Monitoring: Tracking the consumption of reactants and the formation of products and by-products in real-time. This allows for precise determination of reaction endpoints, preventing over- or under-reaction.[14]
-
Controlling Critical Process Parameters (CPPs): Monitoring and controlling CPPs such as temperature, pressure, pH, and mixing speed to ensure consistent reaction outcomes.[3]
-
Ensuring Process Safety: Early detection of deviations from normal operating conditions that could lead to hazardous situations.
Common PAT Tools for Chemical Synthesis:
| PAT Tool | Application |
| In-situ FTIR/Raman Spectroscopy | Provides real-time information on the concentration of key chemical species in the reaction mixture. |
| Near-Infrared (NIR) Spectroscopy | Can be used for rapid, non-destructive analysis of raw materials, intermediates, and finished products.[3] |
| High-Performance Liquid Chromatography (HPLC) | Used for quantitative analysis of the active pharmaceutical ingredient (API) and impurities.[3] |
Protocol 2: Implementing PAT for Reaction Monitoring
-
Identify Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs): Based on the process chemistry, determine the key parameters that affect product quality and safety.
-
Select Appropriate PAT Tools: Choose the PAT tools that are best suited for monitoring the identified CQAs and CPPs in real-time.
-
Probe Integration and Calibration: Install the PAT probes in a laboratory-scale reactor and develop robust calibration models to correlate the spectroscopic data with offline measurements (e.g., HPLC).
-
Process Signature Development: Run the reaction under various conditions to develop a "process signature" that defines the expected behavior of the reaction.
-
Scale-up and Technology Transfer: Transfer the PAT methods and models to the pilot plant and manufacturing scale.[4]
Workflow for PAT Implementation in Reaction Scale-up
Stage 3: Crystallization Development and Optimization
Crystallization is a critical unit operation for the purification and isolation of most solid APIs, including substituted benzoic acids.[][16] A well-controlled crystallization process is essential for achieving the desired:
-
Purity: Effectively removing process impurities and by-products.
-
Polymorphic Form: Ensuring the correct crystal form, which can impact the drug's stability, solubility, and bioavailability.[17]
-
Particle Size Distribution (PSD): Controlling the PSD is crucial for downstream processing, such as filtration, drying, and formulation.[17][18]
Common Crystallization Techniques:
| Technique | Description |
| Cooling Crystallization | Involves dissolving the compound in a solvent at an elevated temperature and then cooling the solution to induce crystallization.[][19] |
| Anti-solvent Crystallization | An anti-solvent (a solvent in which the compound is poorly soluble) is added to a solution of the compound to induce precipitation.[19] |
| Evaporative Crystallization | The solvent is slowly evaporated, increasing the concentration of the solute and leading to crystallization.[] |
| Melt Crystallization | The compound is melted and then slowly cooled to induce crystallization. This is a solvent-free method.[] |
Protocol 3: Systematic Crystallization Development
-
Solvent Screening: Identify suitable solvents and anti-solvents for the crystallization process.[17] The ideal solvent should have high solubility for the product at high temperatures and low solubility at low temperatures, while impurities should remain in solution.
-
Solubility Curve Determination: Accurately measure the solubility of the product in the chosen solvent system as a function of temperature.
-
Metastable Zone Width (MSZW) Determination: Determine the MSZW, which is the region between the solubility curve and the supersolubility curve. Operating within the MSZW allows for controlled crystal growth rather than spontaneous nucleation.
-
Seeding Strategy Development: Develop a seeding strategy to control the nucleation process and achieve a consistent PSD.
-
Process Parameter Optimization: Optimize key process parameters such as cooling rate, agitation speed, and anti-solvent addition rate.[18]
-
Scale-down Model: Develop a scaled-down model of the crystallization process to mimic the conditions in the large-scale crystallizer. This allows for efficient process optimization and troubleshooting.
Logical Relationship in Crystallization Development
Stage 4: Purification Strategies
Achieving high purity is a non-negotiable requirement for APIs. While crystallization is a powerful purification technique, additional steps may be necessary to remove specific impurities.
Common Purification Techniques for Substituted Benzoic Acids:
| Technique | Application |
| Distillation | Effective for removing volatile or non-volatile impurities. Dividing wall column (DWC) technology can improve energy efficiency.[20] |
| Recrystallization | A second crystallization step can significantly improve purity. |
| Extraction | Liquid-liquid extraction can be used to remove impurities with different solubility characteristics.[21] |
| Adsorption | Treatment with activated carbon or other adsorbents can remove colored impurities and trace contaminants. |
| Ion Exchange | Can be used to remove ionic impurities.[22] |
Protocol 4: Purification Process Optimization
-
Impurity Fate Mapping: Identify the key impurities from the synthesis and track their behavior through the crystallization and purification steps.
-
Process Simulation: Use process modeling software to simulate different purification trains (e.g., distillation followed by crystallization) to identify the most efficient and cost-effective approach.
-
Experimental Verification: Validate the simulated results with laboratory-scale experiments.
-
Purity Analysis: Use high-sensitivity analytical methods (e.g., HPLC-UV, GC-MS) to confirm that the final product meets the required purity specifications.
Part 3: Conclusion and Future Outlook
The industrial process scale-up of substituted benzoic acids is a multidisciplinary endeavor that requires a deep understanding of chemistry, chemical engineering, and regulatory affairs. By adopting a systematic, science-driven approach based on the principles of Quality by Design and leveraging the power of Process Analytical Technology, it is possible to develop robust, efficient, and safe manufacturing processes.
Future trends in this field are likely to include the adoption of continuous manufacturing processes, which can offer significant advantages in terms of efficiency, quality, and safety over traditional batch processes.[7][16] As the demand for complex and highly pure substituted benzoic acids continues to grow, a commitment to scientific excellence and continuous improvement will be the key to success.
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 3. longdom.org [longdom.org]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. fda.gov [fda.gov]
- 6. What to remember when scaling up pharmaceutical manufacturing [pharmaceutical-technology.com]
- 7. WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid - Google Patents [patents.google.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. ijcrt.org [ijcrt.org]
- 13. agilent.com [agilent.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crystalpharmatech.com [crystalpharmatech.com]
- 18. researchgate.net [researchgate.net]
- 19. syrris.com [syrris.com]
- 20. data.epo.org [data.epo.org]
- 21. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 22. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical fluorinated building block. We understand that synthesizing highly substituted aromatic compounds can present unique challenges, from controlling regioselectivity to optimizing reaction yields.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you to not only execute the synthesis but also to troubleshoot and adapt the methodology effectively.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. The advice provided is based on established chemical principles and extensive laboratory experience.
Q1: My final product is contaminated with a significant amount of an unwanted isomer. How can I improve regioselectivity?
Answer: This is the most prevalent issue, and it almost always stems from attempting a direct electrophilic bromination of 2-(trifluoromethyl)benzoic acid.
The Chemical Rationale: The starting material, 2-(trifluoromethyl)benzoic acid, has two substituents with competing electronic effects.
-
Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group and is meta-directing.
-
Carboxylic Acid Group (-COOH): This is also an electron-withdrawing group and is meta-directing.
When you attempt to brominate this substrate, the -CF₃ group directs incoming electrophiles to the 5-position, while the -COOH group directs them to the 4- and 6-positions. The strong deactivating nature of both groups makes the reaction sluggish and often unselective, leading to a mixture of isomers that are difficult to separate. Several patents attempting direct bromination of similar substrates report the formation of around 10% of undesired isomers, which significantly impacts yield and purity.[1]
Recommended Solution: A Regiochemically-Controlled Strategy
To achieve high purity, a strategy that fixes the position of the substituents is necessary. The most robust and reliable method is a Sandmeyer reaction, which introduces the bromo group with absolute certainty. This approach involves the diazotization of an amino group, followed by its displacement.
The recommended starting material for this route is 2-Amino-5-bromobenzoic acid . This precursor ensures the bromine and carboxylic acid are in the correct positions from the outset. The challenge is then to replace the amino group with the trifluoromethyl group.
Q2: My overall yield is consistently low. What are the most likely causes?
Answer: Low yield can be attributed to several factors, often compounding each other. A systematic approach is required to identify the root cause.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Detailed Breakdown of Causes:
-
Incomplete Reaction: As revealed by reaction monitoring, if the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as excessive heat can promote side reactions.
-
Reagent Quality: For syntheses involving organometallics or other moisture-sensitive reagents, using anhydrous solvents and freshly opened reagents is critical. For instance, in a Grignard-based route, wet THF will quench the reagent and halt the reaction.[2]
-
Suboptimal Workup: The product is a carboxylic acid, meaning its solubility is highly pH-dependent. During aqueous workup, ensure you are acidifying the aqueous layer sufficiently (pH < 2) to fully precipitate your product before extraction. Incomplete precipitation is a common source of significant loss.
-
Purification Losses: While column chromatography can provide high purity, it can also lead to yield loss on the stationary phase. If possible, develop a recrystallization protocol. For this compound, a mixed solvent system like ethanol/water or heptane/ethyl acetate may be effective.
Q3: My reaction stalls or fails to initiate, particularly when attempting a Sandmeyer reaction. What should I check?
Answer: The Sandmeyer reaction sequence is highly reliable but sensitive to specific parameters, especially the diazotization step.
-
Temperature Control is Critical: The formation of the diazonium salt from the precursor amine is highly exothermic and must be performed at low temperatures (typically 0-5 °C). If the temperature rises, the diazonium salt can decompose prematurely, often leading to unwanted side products (e.g., phenols) and a failed reaction.
-
Purity of Sodium Nitrite: Use a fresh bottle of sodium nitrite. Old or improperly stored NaNO₂ can absorb moisture and degrade, leading to incomplete diazotization.
-
Acid Concentration: The reaction requires a sufficient excess of strong acid (like HCl or H₂SO₄) to fully protonate the amine and generate nitrous acid in situ. A common mistake is using a stoichiometric amount of acid, which is insufficient.
-
Order of Addition: Always add the sodium nitrite solution slowly to the acidic solution of the amine. Reversing the addition can lead to a localized high concentration of nitrous acid, causing decomposition.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yield synthetic route for preparing pure this compound?
Answer: Based on extensive precedent for related structures, a multi-step route starting from 4-Bromo-2-nitrotoluene is highly recommended. This pathway offers excellent control over regiochemistry and generally proceeds with high yields at each step.
Recommended Synthetic Pathway
Caption: A robust, multi-step synthetic route ensuring high regiochemical purity.
This pathway, while longer than a theoretical direct bromination, avoids the critical issue of isomer formation. Each step is a well-established, high-yielding transformation. The final hydrolysis of the nitrile to the carboxylic acid is typically quantitative.
Q2: What are the critical reaction parameters I need to control for the key steps?
Answer: Precise control of reaction parameters is essential for success. The following table summarizes the key conditions for the most sensitive steps of the recommended pathway.
| Step | Parameter | Recommended Value | Rationale & Justification |
| Diazotization | Temperature | 0 - 5 °C | Prevents premature decomposition of the unstable diazonium salt. Essential for high yield. |
| Stoichiometry | ~3 eq. of Acid, ~1.1 eq. NaNO₂ | Sufficient acid is needed to protonate the aniline and form nitrous acid. A slight excess of nitrite ensures full conversion. | |
| Sandmeyer (Nitrile) | Catalyst | CuCN (Copper(I) Cyanide) | The classic and most reliable catalyst for converting a diazonium salt to a nitrile. |
| Temperature | 25 - 50 °C | This step often requires gentle heating to drive the reaction to completion after the initial formation of the diazonium salt. | |
| Hydrolysis (Nitrile) | Reagent | Strong Acid (e.g., 50% H₂SO₄) or Base (e.g., 6M NaOH) | Requires harsh conditions to hydrolyze the stable nitrile group. Acid hydrolysis directly yields the product; base hydrolysis requires a final acidification step. |
| Temperature | Reflux (≥100 °C) | The hydrolysis is slow and requires significant thermal energy to proceed at a reasonable rate. |
Q3: How should I monitor the reaction's progress effectively?
Answer: Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring.
-
Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2), often with a small amount of acetic acid (1%) to ensure the carboxylic acid product runs as a single, non-streaking spot.
-
Visualization: Use a UV lamp (254 nm) for visualization. The aromatic rings of both the starting material and product will be UV-active.
-
What to Look For: A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new spot for the product (which will likely have a different Rf value). For definitive identification, especially when troubleshooting, co-spotting your reaction mixture with the authentic starting material is highly recommended. For more complex mixtures or for precise quantification, LC-MS or GC-MS are the preferred methods.
Q4: What are the primary safety considerations for this synthesis?
Answer: Adherence to safety protocols is non-negotiable.
-
Diazonium Salts: These are potentially explosive, especially when isolated and dried. The safest practice is to generate and use them in situ in solution without isolation.
-
Copper(I) Cyanide (CuCN): This reagent is highly toxic. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a quench solution (e.g., bleach) available for any contaminated glassware.
-
Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Always wear acid-resistant gloves and eye protection.
-
Solvent Handling: Use appropriate ventilation (fume hood) to avoid inhaling solvent vapors.
By understanding the chemical principles behind the synthesis and anticipating potential challenges, you can significantly improve the yield, purity, and safety of your this compound preparation.
References
Purification techniques for 5-Bromo-2-(trifluoromethyl)benzoic acid
Technical Support Center: 5-Bromo-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this compound. Here, we address common questions and troubleshooting scenarios encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to adapt and overcome challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of the compound is critical for selecting an appropriate purification strategy. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃O₂ | |
| Molecular Weight | 269.02 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥97-98% | [3] |
| Storage | Sealed in a dry place at room temperature. |
Q2: What are the most common impurities I should expect when working with this compound?
Impurities typically arise from the synthetic route. A common synthesis involves the bromination of a precursor. Consequently, the most probable impurities are:
-
Positional Isomers: Such as 4-bromo or 3-bromo isomers, which can form during the bromination step. Their separation can be challenging due to similar polarities.[4][5]
-
Unreacted Starting Materials: The precursor molecule (e.g., 2-(trifluoromethyl)benzoic acid) may be present if the reaction did not go to completion.
-
Reagents or Byproducts: Residual brominating agents or their byproducts might persist after the initial workup.
Q3: Which purification techniques are most suitable for this compound?
The choice of technique depends on the impurity profile, the quantity of material, and the desired final purity.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product, especially if the impurities have significantly different solubility profiles. It is a cost-effective and scalable method.
-
Column Chromatography: The most powerful technique for separating compounds with close polarities, such as positional isomers.[6][7] It offers high resolution but is more labor-intensive and requires more solvent than recrystallization.
-
Acid-Base Extraction: Useful for removing neutral or basic impurities from the acidic product. The carboxylic acid can be deprotonated with a weak base (e.g., sodium bicarbonate solution) to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product.
Purification Strategy Decision Guide
The following diagram provides a logical workflow for selecting the appropriate purification method based on your specific experimental situation.
References
- 1. capotchem.cn [capotchem.cn]
- 2. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Bromination of Trifluoromethylbenzoic Acid
Welcome to the technical support center for the bromination of trifluoromethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, maximize yields, and ensure the regioselective synthesis of your target molecule.
I. Understanding the Core Chemistry: Electrophilic Aromatic Substitution
The bromination of trifluoromethylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this process, an electrophilic bromine species (Br⁺) attacks the electron-rich aromatic ring, replacing a hydrogen atom. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and a meta-director, while the carboxylic acid (-COOH) group is also deactivating and a meta-director. This inherent electronic nature of the substrate dictates the regiochemical outcome of the bromination.
The general mechanism involves the activation of molecular bromine with a Lewis acid catalyst to generate a more potent electrophile. This electrophile is then attacked by the benzene ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate.[1][2] The loss of a proton from this intermediate restores the aromaticity of the ring and yields the brominated product.[1]
Visualization: Electrophilic Aromatic Bromination Workflow
Caption: A typical experimental workflow for the bromination of trifluoromethylbenzoic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 3-(trifluoromethyl)benzoic acid?
A1: For 3-(trifluoromethyl)benzoic acid, both the -CF₃ and -COOH groups are meta-directing. Therefore, the incoming electrophile (bromine) will be directed to the positions meta to both substituents. This results in bromination at the 5-position, yielding 5-bromo-3-(trifluoromethyl)benzoic acid. Bromination at other positions is generally disfavored due to the strong deactivating nature of both substituents.
Q2: Which brominating agent and catalyst system is most effective?
A2: The choice of brominating agent and catalyst depends on the reactivity of the substrate and the desired reaction conditions.
-
For standard laboratory scale: A common and effective system is molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[1] FeBr₃ is often generated in situ from iron powder and bromine.
-
For milder conditions: N-Bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in the presence of a strong acid like sulfuric acid or with a Lewis acid catalyst.[3]
Q3: How do I purify the final product?
A3: The crude product often contains unreacted starting material and potentially some isomeric byproducts.
-
Crystallization: This is a highly effective method for purifying solid products like brominated trifluoromethylbenzoic acid.[4] A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[4]
-
Aqueous Work-up: The product can be dissolved in an aqueous sodium hydroxide or sodium carbonate solution to form its water-soluble sodium salt.[5] This solution can then be washed with an organic solvent to remove non-acidic organic impurities. Subsequent acidification will precipitate the purified benzoic acid derivative.[5]
-
Column Chromatography: For separating isomers or removing persistent impurities, silica gel column chromatography can be employed.
III. Troubleshooting Guide
This section addresses common issues encountered during the bromination of trifluoromethylbenzoic acid.
Issue 1: Low or No Conversion to Product
If you are observing a significant amount of unreacted starting material, consider the following factors:
| Possible Cause | Explanation & Suggested Solution |
| Insufficient Catalyst Activity | The Lewis acid catalyst may be deactivated by moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous catalyst. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature in 10-15°C increments while monitoring the reaction by TLC or GC-MS.[6] |
| Inadequate Brominating Agent | Ensure the correct stoichiometry of the brominating agent is used. For a highly deactivated ring, a slight excess of bromine may be necessary. |
| Poor Solubility | The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. Consider a different solvent or a solvent mixture to improve solubility. |
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
The formation of undesired regioisomers can be a significant challenge. Here’s how to address it:
| Possible Cause | Explanation & Suggested Solution |
| High Reaction Temperature | Higher temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers.[7] Try running the reaction at a lower temperature (e.g., 0°C or even -20°C) to favor the kinetically controlled product.[3][7] |
| Steric Hindrance | If using a bulky brominating agent, steric hindrance can influence the position of bromination.[7] Consider using a less sterically demanding brominating agent like Br₂. |
| Incorrect Catalyst Choice | The nature of the Lewis acid can influence regioselectivity. It may be beneficial to screen different Lewis acids (e.g., FeBr₃, AlCl₃, ZnCl₂) to find the one that provides the best selectivity for your specific substrate.[7] |
Visualization: Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Issue 3: Formation of Di- or Poly-brominated Byproducts
Over-bromination can occur, especially with activated substrates or harsh reaction conditions.
| Possible Cause | Explanation & Suggested Solution |
| Excess Brominating Agent | Using a large excess of the brominating agent can drive the reaction towards poly-bromination. Use a stoichiometry closer to 1:1 (substrate:brominating agent). |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed can lead to further bromination of the product. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| High Reaction Temperature | High temperatures can increase the rate of the second bromination. Running the reaction at a lower temperature can improve selectivity for the mono-brominated product.[6] |
IV. Experimental Protocols
General Protocol for Bromination using Br₂ and FeBr₃
This protocol is a general guideline and may require optimization for your specific trifluoromethylbenzoic acid isomer.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber, dissolve the trifluoromethylbenzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add iron(III) bromide (0.1 eq.) to the stirred solution.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq.) in the same anhydrous solvent. Add the bromine solution dropwise to the reaction mixture at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine.
-
Work-up: Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by crystallization or column chromatography.
V. Safety Precautions
Working with bromine and strong acids requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors.[8][11]
-
Handling Bromine: Bromine is highly corrosive and toxic. Handle it with extreme care. Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Emergency Procedures: Ensure that an emergency eyewash station and safety shower are immediately accessible.[8][11] In case of skin contact, wash the affected area with plenty of soap and water.[9][10] If inhaled, move to fresh air.[9][10] Seek medical attention for any significant exposure.
VI. References
-
Synquest Labs. (n.d.). 3-Bromo-5-(trifluoromethoxy)benzoic acid - Safety Data Sheet. Retrieved from Synquest Labs.
-
ChemicalBook. (2024). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from ChemicalBook.
-
Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Retrieved from Google Patents.
-
Fisher Scientific. (2024). 2-Bromo-4-(trifluoromethyl)benzoic acid - Safety Data Sheet. Retrieved from Fisher Scientific.
-
Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Retrieved from Google Patents.
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from Lumen Learning.
-
Combi-Blocks. (2023). 2-Bromo-6-(trifluoromethyl)benzoic acid - Safety Data Sheet. Retrieved from Combi-Blocks.
-
ChemBK. (2024). 4-Bromo-3-(trifluoromethyl)benzoic acid. Retrieved from ChemBK.
-
Synquest Labs. (2019). Bromine trifluoride - Safety Data Sheet. Retrieved from Synquest Labs.
-
Thermo Fisher Scientific. (2025). 4-(Trifluoromethyl)benzoic acid - Safety Data Sheet. Retrieved from Thermo Fisher Scientific.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from Chemistry LibreTexts.
-
BenchChem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. Retrieved from BenchChem.
-
BenchChem. (n.d.). Managing reaction temperature for selective benzylic bromination. Retrieved from BenchChem.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 5. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the alkylation step using bromide 4. Retrieved from ResearchGate.
-
National Institutes of Health. (2021). Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach. PMC. Retrieved from NIH.
-
Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from Chemistry LibreTexts.
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from ChemRxiv.
-
National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Retrieved from NIH.
-
YouTube. (2019). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from YouTube.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
-
GFS Chemicals. (n.d.). 2-Bromo-4-(trifluoromethyl)benzoic acid, min 98%, 1 gram. Retrieved from GFS Chemicals.
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from PubChem.
-
National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Retrieved from NIH.
-
ResearchGate. (n.d.). Biotransformation of trifluoromethylbenzoic acid by Ps. putida via.... Retrieved from ResearchGate.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Performance for Catalytic Fluorination. Retrieved from BenchChem.
-
Chemistry LibreTexts. (2025). 3.2: Purification of Products. Retrieved from Chemistry LibreTexts.
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from Organic Syntheses.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing CAS 328-89-2: A Buyer's Guide to Quality & Price. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.
-
Royal Society of Chemistry. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Retrieved from RSC Publishing.
References
- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling with Brominated Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with brominated substrates. Here, we address common challenges in a direct question-and-answer format, providing in-depth, experience-driven insights and actionable protocols to help you navigate the complexities of your experiments.
The Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron species with an organic halide or triflate.[1][2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) complex.[1][3][5] This is often the rate-determining step.[1]
-
Transmetalation: The organoboron reagent is activated by a base, forming a boronate species. This species then transfers its organic group to the palladium center.[2][3][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5]
Below is a visual representation of this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Conversion of the Aryl Bromide
Q: I'm seeing a low yield, and most of my aryl bromide starting material is unreacted. What are the likely causes and how can I fix this?
A: Low conversion often points to a problem with the initial, and frequently rate-limiting, oxidative addition step.[1][6] The electronic nature of your aryl bromide is a key factor; electron-rich aryl bromides are notoriously less reactive towards oxidative addition.[7]
Primary Causes & Solutions:
-
Insufficiently Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for challenging substrates.[6]
-
Solution: Employ more robust catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices for facilitating the oxidative addition of electron-rich aryl bromides.[6]
-
-
Inadequate Reaction Temperature: The energy barrier for oxidative addition may not be overcome at lower temperatures.
-
Catalyst Inhibition (Especially with Heterocycles): If your substrate is a brominated heterocycle, such as a bromopyridine, the nitrogen's lone pair can coordinate to the palladium center, inhibiting its catalytic activity.[8]
-
Solution: Use bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the palladium, preventing coordination with the pyridine nitrogen.[8]
-
| Parameter | Recommendation for Unreactive Aryl Bromides | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos, cataCXium® PtB | Bulky, electron-rich ligands that accelerate oxidative addition.[6][9] |
| Temperature | 80 - 110 °C | Provides sufficient energy to overcome the activation barrier for oxidative addition.[6] |
Issue 2: Consumption of Starting Material Without Significant Product Formation
Q: My starting materials are being consumed, but I'm not seeing the desired product. What side reactions could be occurring?
A: When starting materials disappear without forming the desired product, competitive side reactions are the likely culprits. The most common of these are protodeboronation, homocoupling, and dehalogenation.
1. Protodeboronation:
This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom.[7] This is particularly problematic with electron-rich boronic acids and is often promoted by the presence of a base and water.[7][10]
-
Solutions:
-
Use Anhydrous Conditions: Ensure solvents are thoroughly dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).[6]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate this side reaction.[6] Consider a weaker base or carefully controlling the stoichiometry of a stronger one.
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (Bpin) or a potassium trifluoroborate salt, can protect it from premature decomposition.[7][8] These are often more stable and release the boronic acid slowly in situ.[11][12]
-
2. Homocoupling:
This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[7][13] It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[5][13][14]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[15]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Add a Mild Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help ensure complete reduction to the active Pd(0) state.[16]
-
3. Dehalogenation (or Hydrodehalogenation):
Here, the aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom.[15] This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[5]
-
Solutions:
-
Choice of Base and Solvent: Avoid conditions known to readily generate Pd-H species.
-
Ligand Selection: The choice of ligand can influence the propensity for dehalogenation.
-
Protecting Groups: For certain N-H containing heterocycles like pyrroles, deprotonation by the base can increase the ring's electron density and promote dehalogenation. Protecting the N-H group can suppress this side reaction.[17]
-
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Issue 3: Difficulty with Specific Substrate Classes
Q: I'm working with electron-deficient (or electron-rich) aryl bromides and struggling to get good results. How should I adjust my conditions?
A: The electronic properties of the aryl bromide significantly impact the oxidative addition step.
-
Electron-Rich Aryl Bromides: These substrates are less electrophilic, making oxidative addition slower.
-
Solution: As discussed in Issue 1, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands to accelerate this step.[6] Higher temperatures may also be necessary.
-
-
Electron-Deficient Aryl Bromides: While oxidative addition is generally faster with these substrates, they can be more susceptible to dehalogenation.[15]
-
Solution: Careful selection of the base and solvent system is crucial to minimize the formation of palladium-hydride species.
-
| Substrate Type | Common Challenge | Recommended Ligand Class |
| Electron-Rich Aryl Bromide | Slow Oxidative Addition | Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos)[6] |
| Electron-Deficient Aryl Bromide | Susceptibility to Dehalogenation[15] | Careful optimization of standard ligands (e.g., PPh₃) may suffice, but monitor for side reactions. |
| Sterically Hindered Aryl Bromide | Slow Oxidative Addition & Reductive Elimination[7] | Bulky Ligands (e.g., Buchwald type) to promote both steps. |
| Heterocyclic Aryl Bromide | Catalyst Inhibition, Dehalogenation[8][15] | Bulky Ligands to prevent coordination; consider N-protection.[8] |
Experimental Protocols: A Starting Point for Optimization
The following is a general protocol for a Suzuki-Miyaura coupling of an aryl bromide. It should be used as a starting point and optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[6]
-
Catalyst and Ligand Addition: Add the palladium precatalyst (1-5 mol%) and the ligand (if not using a pre-formed complex).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of base? A1: The base is crucial as it plays a key role in the transmetalation step.[6] Common inorganic bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[18] The choice depends on the substrates; for difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6]
Q2: Does a small amount of water always help the reaction? A2: While some Suzuki reactions benefit from a small amount of water, which can aid in dissolving the base and facilitating the catalytic cycle, excess water can promote protodeboronation.[6] For sensitive substrates, it is often best to start with anhydrous conditions.
Q3: My boronic acid is unstable. What are my options? A3: If your boronic acid is prone to decomposition (protodeboronation), consider converting it to a more stable derivative. Boronic esters (especially pinacol esters) and potassium organotrifluoroborates are excellent alternatives that offer increased stability.[2][8]
Q4: Can I use aryl chlorides instead of bromides? A4: Yes, but aryl chlorides are generally less reactive than aryl bromides, and oxidative addition is significantly more challenging.[5] This typically requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or NHCs.[6]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-(trifluoromethyl)benzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Bromo-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Here, we provide troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow in a problem-and-solution format.
Q1: My final product has a low and broad melting point. How can I significantly improve its purity?
A1: Cause & Recommended Action
A low and broad melting point is a classic indicator of impurities disrupting the crystalline lattice of your compound. For a crystalline solid like this compound, which has a sharp melting point of 116-117°C when pure, recrystallization is the most effective primary purification technique.[1][2][3] The principle of recrystallization relies on the solubility difference between your target compound and the impurities in a chosen solvent at varying temperatures.[4][5] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either fully dissolved or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (see Table 1 for suggestions). Water is a good starting point, as benzoic acid derivatives often have low solubility in cold water but high solubility in hot water.[4]
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask, along with a boiling chip. Heat the mixture on a hot plate until the solvent boils and your compound completely dissolves.[6] If it doesn't fully dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if your solution is colored, perform a hot gravity filtration. This step removes insoluble impurities and activated charcoal if used.[6]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[7] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[4]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. A final purity check via melting point determination should show a significant improvement.
Q2: My NMR spectrum shows signals from non-acidic, organic impurities. What is the most efficient way to remove them?
A2: Cause & Recommended Action
The presence of neutral or basic organic impurities, such as unreacted starting materials or by-products, requires a separation technique based on chemical properties. Acid-base extraction is an exceptionally powerful and efficient method for purifying carboxylic acids.[9] This technique exploits the acidic nature of your target compound (pKa ≈ 2.42) to move it from an organic solvent into an aqueous phase, leaving non-acidic impurities behind.[1][10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Basification & Extraction: Add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[9][11] Stopper the funnel and shake vigorously, remembering to vent frequently to release any pressure buildup from CO₂ evolution. The benzoic acid will react with the base to form its water-soluble sodium salt, which partitions into the aqueous layer.
-
Expert Insight: Using a weak base like sodium bicarbonate is often preferable to a strong base like sodium hydroxide (NaOH) as it is more selective for stronger acids and less likely to cause hydrolysis of other functional groups.[9]
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Organic Layer Wash (Optional): The remaining organic layer, containing the neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated to isolate the impurities for characterization if desired.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6 M HCl, while stirring until the solution is acidic (test with pH paper).[10][12] The water-soluble carboxylate salt will be protonated back to the water-insoluble carboxylic acid, which will precipitate out as a pure solid.
-
Collection and Drying: Collect the purified product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Q3: I suspect isomeric impurities are present, which are chemically very similar to my product. How can I separate them?
A3: Cause & Recommended Action
Isomeric impurities, such as 4-bromo or 3-bromo positional isomers that can form during synthesis, are often the most challenging to remove due to their similar physical and chemical properties.[13] While a careful recrystallization might provide some enrichment, column chromatography is the definitive technique for this type of separation.[14] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.
Methodology Overview: Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for purifying acidic compounds.[15]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) analysis to achieve good separation between the spots of your product and the impurity.
-
Challenge with Acids: Carboxylic acids can "tail" or streak on silica gel due to strong interactions. To mitigate this, a small amount of acetic acid or formic acid (e.g., 0.5-1%) is often added to the eluent. This keeps the carboxylic acid protonated and reduces its interaction with the silica, resulting in sharper peaks and better separation.
-
Reversed-Phase Chromatography: An alternative is reversed-phase chromatography using a C18 stationary phase.[16] In this case, the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and less polar compounds elute later. Adding a modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure sharp peaks for acidic analytes.[16][17]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 2-bromo-5-(trifluoromethyl)toluene or 2-bromo-5-trifluoromethylbenzaldehyde.[1]
-
Isomeric By-products: Bromination of 2-(trifluoromethyl)benzoic acid can potentially yield other positional isomers, which are often difficult to separate. For the related synthesis of 5-bromo-2-chlorobenzoic acid, the formation of 4-bromo-2-chlorobenzoic acid is a known issue.[13]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: How do I choose the best solvent for recrystallization? The ideal recrystallization solvent should dissolve the compound completely when hot but very poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A summary of potential solvents is provided in Table 1.
Q3: My compound won't crystallize after cooling. What should I do? Inducing crystallization can sometimes be necessary. Try these techniques in order:
-
Scratch: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.[4]
-
Seed: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystallization.
-
Reduce Volume: Boil off some of the solvent to increase the concentration of your compound and try cooling again.
-
Add an Anti-Solvent: If your compound is dissolved in a solvent where it is very soluble, you can slowly add a second solvent (an "anti-solvent") in which it is insoluble until the solution becomes cloudy, then warm slightly until clear and cool again.
Q4: Can I use activated charcoal during recrystallization? Yes, activated charcoal is effective at removing colored, high-molecular-weight impurities.[6] If your crude product is colored, add a small amount of charcoal to the hot, dissolved solution and boil for a few minutes before performing the hot filtration step. Never add charcoal to a boiling solution, as it can cause violent bumping.
Part 3: Data & Protocols
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Rationale & Properties | Procedure Notes |
| Water (H₂O) | Benzoic acids are typically much more soluble in hot water than cold water.[4] Environmentally friendly and inexpensive. | May require a relatively large volume of water. Excellent for removing inorganic salt impurities. |
| Ethanol/Water | A mixed-solvent system. The compound is dissolved in a minimal amount of hot ethanol (good solvent), and hot water (anti-solvent) is added dropwise until the solution becomes cloudy. | Re-heat to clarify the solution, then allow to cool slowly. Offers fine-tuned control over solubility. |
| Hexane/Ethyl Acetate | A non-polar/polar mixed-solvent system. Dissolve in a minimal amount of hot ethyl acetate, then add hot hexane until turbidity is observed. | Useful if impurities have significantly different polarities from the product. |
| Toluene | An aromatic solvent. May offer good solubility at high temperatures and lower solubility at cold temperatures. | Higher boiling point requires careful handling. Ensure adequate ventilation. |
Part 4: Visual Guides & Workflows
Diagram 1: Purification Method Selection
This flowchart provides a decision-making framework for selecting the appropriate purification technique based on the nature of the impurities identified.
A decision tree for choosing the right purification method.
Diagram 2: Acid-Base Extraction Workflow
This diagram illustrates the step-by-step process of separating the acidic product from neutral impurities.
Workflow for purification via acid-base extraction.
References
- 1. lookchem.com [lookchem.com]
- 2. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. famu.edu [famu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 13. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. teledyneisco.com [teledyneisco.com]
- 17. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-2-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving the versatile but often challenging building block, 5-Bromo-2-(trifluoromethyl)benzoic acid. The unique electronic and steric properties of this substrate necessitate careful consideration of reaction parameters to achieve optimal outcomes.
General Considerations & Frequently Asked Questions
This initial section addresses overarching questions about the reactivity of this compound that are fundamental to designing successful synthetic transformations.
Q1: What makes this compound a challenging substrate in cross-coupling reactions?
This substrate presents a unique combination of features that must be managed:
-
Electronic Effects : The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. This property generally facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions by making the carbon of the C-Br bond more electrophilic.[1][2]
-
Steric Hindrance : The -CF3 group is located ortho to the bromine atom, creating significant steric bulk around the reaction center. This can hinder the approach of the catalyst, potentially slowing down the oxidative addition step and subsequent steps in the catalytic cycle.
-
Carboxylic Acid Group : The -COOH group can act as a coordinating ligand to the metal catalyst, potentially leading to catalyst inhibition. Furthermore, it will be deprotonated by the bases typically used in cross-coupling reactions, which can affect the solubility of the substrate and influence the overall reaction environment.
Q2: How does the reactivity of the C-Br bond in this molecule compare to other halogens?
In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the general trend of I > Br > Cl >> F, which is inversely related to the carbon-halogen (C-X) bond dissociation energy.[3][4] The C-Br bond offers a good balance of reactivity and stability, making it a reliable choice for many transformations. It is typically more reactive than a C-Cl bond, allowing for milder reaction conditions, but less prone to side reactions than the more labile C-I bond.[3]
Q3: Can the carboxylic acid group interfere with the reaction? How can I mitigate this?
Yes, the carboxylic acid can interfere in several ways:
-
Coordination : The carboxylate anion formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.
-
Base Consumption : It will react with at least one equivalent of the base, which must be accounted for when setting up the reaction.
-
Solubility Issues : The resulting carboxylate salt may have different solubility properties than the starting material, which could impact the reaction's homogeneity and rate.
Mitigation Strategies :
-
Esterification : In many cases, the simplest solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester is generally less coordinating and more soluble in common organic solvents.
-
Base Selection : Use a sufficient excess of a suitable base. For instance, a strong base like potassium phosphate (K₃PO₄) is often effective in Suzuki couplings.[5]
-
Ligand Choice : Employing bulky, electron-rich ligands can sometimes overcome catalyst inhibition by promoting the desired catalytic cycle over off-cycle coordination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. However, success with this compound requires careful optimization.
Q4: What are the recommended initial catalyst systems for a Suzuki coupling with this substrate?
Given the electron-deficient nature of the aryl bromide, oxidative addition should be relatively facile. The primary challenge is often overcoming potential steric hindrance and catalyst inhibition.
| Catalyst System | Ligand | Precursor | Base | Solvent System | Typical Temp. | Rationale & Comments |
| System 1 | dppf | PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 °C | A highly reliable and versatile catalyst system. PdCl₂(dppf) is an air-stable precatalyst that often provides good yields.[6] |
| System 2 | SPhos / XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Dioxane or Toluene/H₂O | 80-110 °C | Buchwald ligands are bulky and electron-rich, accelerating reductive elimination and often providing high turnover numbers for challenging substrates.[5][7][8] |
| System 3 | PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-110 °C | A classic, widely available catalyst. It may be less effective than modern systems for this specific substrate but is a viable starting point.[8] |
Q5: My Suzuki coupling is giving low yield or has failed completely. What are the key parameters to troubleshoot?
When a Suzuki coupling fails, a systematic approach is crucial. Use the following decision tree to diagnose the issue.[9]
Caption: Troubleshooting workflow for a failed Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium precatalyst (e.g., PdCl₂(dppf), 2–5 mol%), and any additional ligand if required.[5]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5] Oxygen can lead to the unwanted homocoupling of the boronic acid.[2]
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.[9]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[5]
-
Monitoring : Monitor the reaction's progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts. Acidify the aqueous layer and extract to recover the carboxylic acid product.
-
Purification : Purify the crude product by flash column chromatography or recrystallization.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals. The choice of ligand is paramount for success.
Q6: I need to couple an amine with this compound. What catalyst system should I use?
The Buchwald-Hartwig amination is highly dependent on the ligand used to support the palladium catalyst. For a sterically hindered and electron-deficient substrate like this, modern, bulky phosphine ligands are strongly recommended.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Recommended System : A palladium precursor like Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) combined with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos (2-5 mol%).[3]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, especially if the substrate is base-sensitive.[11]
-
Solvent : Anhydrous, apolar aprotic solvents like toluene, dioxane, or THF are standard.
Q7: My amination reaction is slow and incomplete. What are the likely causes?
-
Ineffective Base : NaOtBu is highly effective but also very hygroscopic. Ensure you are using fresh, dry base. Remember to account for the acidic proton of the carboxylic acid.[11]
-
Ligand Choice : The ligand is critical. If using an older generation ligand (e.g., BINAP, dppf), switching to a modern Buchwald-type ligand can dramatically improve results.[10]
-
Catalyst Deactivation : The nitrogen of the amine coupling partner or the carboxylate can coordinate to the palladium and inhibit the reaction. Using a higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can sometimes help.[12][13]
-
Oxygen Contamination : Like most palladium-catalyzed reactions, this process is sensitive to oxygen. Ensure your reaction is set up under a fully inert atmosphere.
Other Key Transformations
Q8: How can I form an amide from the carboxylic acid group without affecting the aryl bromide?
This is a standard amidation reaction that does not typically require a transition metal catalyst. The C-Br bond is stable under these conditions.
-
Recommended Method : Use standard peptide coupling reagents. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt), in the presence of a tertiary amine base such as Diisopropylethylamine (DIPEA) in an aprotic solvent like DMF or CH₂Cl₂.[14]
-
Alternative Reagents : Other powerful coupling agents like HATU or HBTU can be used for more challenging amidations (e.g., with poorly nucleophilic amines or for sterically hindered substrates).
Protocol 2: General Procedure for EDC/HOBt Amidation
-
Dissolution : Dissolve this compound (1.0 equiv), the desired amine (1.1–1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.
-
Base Addition : Add DIPEA (2.0–3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent : Add EDC hydrochloride (1.2 equiv) portion-wise to the stirred solution.
-
Reaction : Allow the reaction to stir at room temperature for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup : Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the resulting amide by flash column chromatography or recrystallization.
Q9: Is it possible to perform a Heck reaction on this substrate?
Yes, the Heck reaction, which couples the aryl bromide with an alkene, is a viable transformation.[15] The electron-withdrawing nature of the substrate is beneficial for the oxidative addition step.
-
Catalyst : Pd(OAc)₂ is a common precursor, often used with a phosphine ligand like PPh₃ or P(o-tol)₃.[16][17] Phosphine-free systems using Herrmann's catalyst or under Jeffery conditions (with a phase-transfer catalyst) are also effective.
-
Base : A weak inorganic base (Na₂CO₃, KOAc) or an amine base (Et₃N) is typically used to neutralize the HBr generated in the reaction.[16][17]
-
Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are standard.[16]
-
Regioselectivity : For terminal alkenes, the arylation typically occurs at the unsubstituted carbon.[16]
Q10: What about hydrogenation? Can I reduce the aromatic ring?
Hydrogenation of the benzene ring is possible but requires specific catalysts and conditions, and chemoselectivity can be a major challenge.
-
Ring Hydrogenation : This typically requires more active catalysts like Rhodium or Ruthenium on carbon (Rh/C, Ru/C) and elevated hydrogen pressure and temperature.[18][19]
-
Hydrodehalogenation : A significant risk with many hydrogenation catalysts, especially Palladium on carbon (Pd/C), is the competitive reduction of the C-Br bond (hydrodehalogenation).[20] This would replace the bromine with hydrogen.
-
Carboxylic Acid Reduction : Under forcing conditions, the carboxylic acid could be reduced to an alcohol, though this is generally more difficult than ring hydrogenation.
For selective hydrogenation of the aromatic ring while preserving the C-Br and -COOH groups, a specialized screening of catalysts (e.g., Rhodium-based) and conditions would be necessary.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preventing decomposition of 5-Bromo-2-(trifluoromethyl)benzoic acid during reactions
Welcome to the technical support center for 5-Bromo-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and ensure the success of your synthetic endeavors.
Introduction: Understanding the Stability of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to the unique properties imparted by its substituents. The bromine atom serves as a versatile handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] However, the strong electron-withdrawing nature of the ortho-trifluoromethyl group significantly increases the acidity of the carboxylic acid and introduces specific stability challenges that can lead to reaction failure or the formation of difficult-to-remove impurities.[3] This guide will address the most common decomposition pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is not proceeding as expected, and I observe significant formation of a byproduct that appears to be 4-bromo-2-(trifluoromethyl)benzene. What is happening and how can I prevent it?
Answer: You are likely observing decarboxylation, the loss of carbon dioxide from the carboxylic acid moiety. This is a common decomposition pathway for this compound, especially under thermal stress or in the presence of certain catalysts.
The Underlying Chemistry: The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, which stabilizes the aromatic ring's ability to accept an electron pair. This electronic effect, particularly from the ortho position, can facilitate the cleavage of the bond between the aromatic ring and the carboxyl group, especially at elevated temperatures.[4] The general mechanism for thermal decarboxylation of benzoic acids involves the formation of a phenyl anion intermediate, which is then protonated.[5] While benzoic acid itself decarboxylates at very high temperatures (around 475-500 °C), the presence of the ortho-CF3 group can lower the required temperature for this decomposition to occur within the range of many organic reactions.[5]
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical parameter. Avoid excessive heating. If a reaction requires high temperatures, consider alternative, lower-temperature methods or catalyst systems. Monitor the reaction temperature closely and avoid localized overheating.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to cumulative decarboxylation. Aim for the shortest reaction time necessary for the completion of the desired transformation.
-
Inert Atmosphere: While the primary driver is thermal, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might contribute to decomposition.
FAQ 2: I am attempting a Suzuki-Miyaura coupling reaction, but I am getting low yields of the desired product and a significant amount of what I suspect is a homocoupling byproduct of my boronic acid. What could be the cause?
Answer: This issue often arises from a combination of factors related to the electronic nature of this compound and the specific conditions of the Suzuki-Miyaura reaction. The primary culprits are often catalyst deactivation and competing side reactions.
The Underlying Chemistry: The electron-deficient nature of the aromatic ring in this compound can make the oxidative addition of the aryl bromide to the palladium(0) catalyst slower than for electron-rich aryl bromides. This can lead to side reactions. One common side reaction is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen and certain palladium species.[6] Additionally, the presence of the acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the Suzuki coupling, potentially leading to catalyst deactivation or other undesired pathways.[7] There is also a possibility of protodebromination (replacement of the bromine with a hydrogen), which can be a side reaction in palladium-catalyzed couplings, especially in the presence of a hydrogen source.[8]
Troubleshooting & Prevention:
-
Choice of Catalyst and Ligand: For electron-deficient aryl bromides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective as they promote the oxidative addition step.[9]
-
Base Selection: The choice of base is critical. A weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may be preferable to stronger bases like sodium or potassium hydroxide to minimize side reactions and potential hydrolysis of the trifluoromethyl group under harsh conditions.[1][10]
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to the cross-coupling reaction can significantly improve yields by preventing interference from the acidic proton. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial to minimize boronic acid homocoupling.
FAQ 3: During my workup, which involves an aqueous basic wash, I've noticed a decrease in my product yield and the appearance of new, more polar impurities. Could the trifluoromethyl group be decomposing?
Answer: Yes, while the trifluoromethyl group is generally considered stable, it can be susceptible to hydrolysis under certain basic conditions, particularly when attached to an electron-deficient aromatic ring.
The Underlying Chemistry: The C-F bond is strong; however, the cumulative electron-withdrawing effect of the three fluorine atoms makes the carbon atom of the -CF3 group electrophilic. Under sufficiently basic conditions, nucleophilic attack by hydroxide can lead to stepwise hydrolysis, eventually converting the trifluoromethyl group into a carboxylic acid group.[1][10] The presence of other electron-withdrawing groups on the ring can exacerbate this. While this often requires relatively harsh conditions, prolonged exposure to even moderate bases during workup or chromatography can lead to partial decomposition.
Troubleshooting & Prevention:
-
Minimize Exposure to Strong Bases: During aqueous workups, use milder bases like sodium bicarbonate (NaHCO3) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH) whenever possible.
-
Limit Contact Time: Perform basic washes quickly and at low temperatures (e.g., using an ice bath) to minimize the rate of hydrolysis.
-
pH Control: Carefully monitor and control the pH during the workup. Avoid excessively high pH values.
-
Alternative Purification: If basic hydrolysis is a persistent issue, consider alternative purification methods that do not involve basic washes, such as direct crystallization or chromatography on silica gel with a neutral eluent system.
FAQ 4: I am trying to form an amide using standard coupling reagents like HATU or EDC/HOBt, but the reaction is sluggish and gives low yields. What are the challenges with this substrate?
Answer: The formation of amides from this compound can be challenging due to both steric and electronic factors.
The Underlying Chemistry:
-
Electronic Effects: The strong electron-withdrawing -CF3 group deactivates the carboxyl group, making the carbonyl carbon less electrophilic and therefore less reactive towards nucleophilic attack by the amine.
-
Steric Hindrance: The ortho-trifluoromethyl group provides significant steric bulk around the carboxylic acid, which can hinder the approach of both the coupling reagent and the amine.[11]
Troubleshooting & Prevention:
-
Convert to an Acyl Halide: A highly effective strategy is to first convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride. Acyl chlorides can be prepared using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). Acyl fluorides, which are often more stable and less prone to side reactions, can be generated using reagents like cyanuric fluoride.[12] The resulting acyl halide can then be reacted with the amine, often without the need for a coupling reagent.
-
Use of Potent Coupling Reagents: If a one-pot procedure is desired, consider using more powerful coupling reagents that are effective for sterically hindered substrates, such as T3P® (Propylphosphonic Anhydride).[11]
-
Elevated Temperatures: In some cases, carefully controlled heating can help overcome the activation energy barrier. However, this must be balanced with the risk of decarboxylation (see FAQ 1). Microwave-assisted synthesis can sometimes be beneficial for rapidly reaching the desired temperature and minimizing reaction times.[5]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via Acyl Chloride Formation
-
Acyl Chloride Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5 eq.) dropwise at room temperature, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Protocol 2: Recommended Conditions for Suzuki-Miyaura Coupling
-
Esterification (Recommended Pre-step):
-
Reflux this compound in methanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
After cooling, neutralize the acid and extract the methyl ester. Purify as needed.
-
-
Suzuki-Miyaura Coupling:
-
To a degassed mixture of the methyl 5-bromo-2-(trifluoromethyl)benzoate (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh3)4 (5 mol%) or a combination of Pd2(dba)3 (2.5 mol%) and a ligand like SPhos (5 mol%).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) and a base such as K2CO3 (2.0 eq.).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Visualizing Decomposition Pathways
References
- 1. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Optimizing temperature for the synthesis of 5-Bromo-2-(trifluoromethyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 5-Bromo-2-(trifluoromethyl)benzoic acid. The guidance herein is grounded in established principles of electrophilic aromatic substitution and aims to provide a framework for optimizing reaction temperature to maximize yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the electrophilic aromatic bromination of 2-(trifluoromethyl)benzoic acid. The reaction's success hinges on controlling the regioselectivity of the bromination. The trifluoromethyl (-CF3) and carboxylic acid (-COOH) groups are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta-position relative to themselves.[1][2][3] In the starting material, 2-(trifluoromethyl)benzoic acid, the positions meta to the -COOH group are 3 and 5, and the positions meta to the -CF3 group are 4 and 6. The position that is meta to both is the 5-position, making it the most electronically favored site for bromination.
However, achieving high selectivity for the desired 5-bromo isomer over other potential isomers, such as the 3-bromo and di-bromo adducts, requires careful control of reaction conditions, with temperature being a critical parameter.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield of the Desired 5-Bromo Isomer
-
Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
-
Answer:
-
Inadequate Temperature Control: The temperature of the reaction mixture is a crucial factor. High temperatures can lead to the formation of undesired side products and decrease the overall yield of the target molecule.[4][5] It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature.
-
Insufficient Brominating Agent: Ensure the correct stoichiometry of the brominating agent (e.g., Br2 or N-Bromosuccinimide) is used. An insufficient amount will lead to incomplete conversion of the starting material.
-
Moisture in the Reaction: The presence of water can deactivate the Lewis acid catalyst (if used) and interfere with the reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Issue 2: Significant Formation of Isomeric By-products
-
Question: My product mixture contains a significant amount of an isomeric impurity, likely 3-Bromo-2-(trifluoromethyl)benzoic acid. How can I improve the regioselectivity?
-
Answer:
-
Optimize Reaction Temperature: Regioselectivity in electrophilic aromatic bromination is often temperature-dependent.[6] Lowering the reaction temperature can significantly enhance the selectivity for the thermodynamically favored 5-bromo isomer.[6][7] Consider running the reaction at 0°C or even lower (e.g., -10°C to 0°C) before allowing it to slowly warm.
-
Choice of Brominating Agent and Catalyst: The combination of the brominating agent and catalyst can influence selectivity. Using N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can provide good selectivity.[8][9]
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period of time at a low temperature can help to control the reaction rate and minimize the formation of kinetic by-products.
-
Issue 3: Presence of Di-brominated Products
-
Question: I am observing the formation of a di-brominated product in my reaction mixture. How can I prevent this?
-
Answer:
-
Stoichiometry of the Brominating Agent: The most common cause of over-bromination is an excess of the brominating agent. Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote a second bromination event. Monitor the reaction progress using a suitable technique (e.g., TLC, GC, or LC-MS) and quench the reaction once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature will depend on the specific reagents and conditions used. However, a general recommendation is to start the reaction at a low temperature, typically between 0°C and 5°C , to ensure high regioselectivity. The reaction can then be allowed to slowly warm to room temperature (20-25°C) and stirred until completion. For some systems, maintaining a temperature below 10°C for the entire reaction duration may be beneficial.
Q2: How does temperature affect the yield and purity of the final product?
A2: Temperature has a significant impact on both yield and purity.
-
Low Temperatures (0-10°C): Generally favor higher purity by increasing the regioselectivity towards the desired 5-bromo isomer.[6] The reaction rate will be slower, potentially requiring longer reaction times, but this often leads to a cleaner product with fewer isomeric impurities.
-
Room Temperature (20-25°C): Offers a faster reaction rate but may result in a slight decrease in selectivity, leading to a higher percentage of the 3-bromo isomer.[10]
-
Elevated Temperatures (>30°C): Not recommended as they can significantly decrease selectivity, leading to a mixture of isomers and potentially promoting over-bromination, which will complicate purification and lower the overall yield of the desired product.
Q3: What is the underlying scientific principle for temperature influencing regioselectivity in this bromination?
A3: The principle lies in the kinetics and thermodynamics of the electrophilic aromatic substitution mechanism.[11][12] The formation of the carbocation intermediate (the arenium ion) is the rate-determining step. While the 5-position is electronically favored, other positions can also be attacked by the electrophile, leading to different carbocation intermediates. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which leads to the most stable product (the 5-bromo isomer). At higher temperatures, there is more energy available to overcome higher activation energy barriers, leading to the formation of less stable, kinetic products (like the 3-bromo isomer).
Q4: Can you provide a general experimental protocol for this synthesis?
A4: Yes, the following is a representative protocol. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water (deionized)
-
Sodium sulfite or Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)benzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice.
-
A precipitate should form. If any residual bromine color is present, add a small amount of sodium sulfite or sodium thiosulfate solution until the color disappears.
-
Filter the solid precipitate and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation
The following table provides a summary of expected outcomes based on temperature variations, as inferred from related literature.
| Temperature (°C) | Reaction Time (hours) | Expected Yield of 5-Bromo Isomer | Purity (5-Bromo vs. 3-Bromo Isomer Ratio) | Notes |
| 0-5 | 6-8 | Moderate to High | > 95:5 | Slower reaction rate, highest selectivity. Recommended for high-purity synthesis. |
| 20-25 | 4-6 | High | ~ 85:15 | Faster reaction rate, good yield, but lower selectivity. |
| 40-50 | 2-4 | Moderate | < 70:30 | Not recommended. Significant formation of isomers and potential for by-products. |
Visualizing the Process
Reaction Pathway
The following diagram illustrates the electrophilic bromination of 2-(trifluoromethyl)benzoic acid.
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
This diagram provides a logical flow for troubleshooting common issues.
Caption: A workflow for troubleshooting the synthesis of this compound.
References
- 1. brainly.com [brainly.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 10. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: High-Throughput Optimization of Photochemical Reactions
Welcome to the technical support center for high-throughput optimization of photochemical reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of photochemical experimentation at scale. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust troubleshooting strategies. Our goal is to empower you with the knowledge to conduct reproducible, efficient, and scalable photochemical reactions.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the high-throughput screening of photochemical reactions.
Q1: My photochemical reaction is not working in a high-throughput format, although it works on a larger scale. What are the likely causes?
A: Several factors can contribute to this discrepancy. Key areas to investigate include:
-
Inadequate Light Penetration: The Lambert-Beer law dictates that light intensity decreases exponentially as it passes through a solution. In high-throughput formats with smaller reaction volumes and potentially higher concentrations, the light path length and absorbance of the reaction mixture become critical.[1][2]
-
Temperature Fluctuations: High-intensity light sources generate significant heat, which can be difficult to dissipate uniformly across a multi-well plate, leading to inconsistent reaction rates and byproduct formation.[2][3][4][5][6]
-
Mass Transfer Limitations: Inadequate mixing in small wells can lead to localized depletion of reactants and poor catalyst suspension, hindering reaction efficiency.
-
Solvent Evaporation: The smaller volumes used in high-throughput screening are more susceptible to solvent evaporation, which can alter reactant concentrations and reaction kinetics.[3]
Q2: How do I choose the right light source for my high-throughput photochemical reaction?
A: The selection of an appropriate light source is crucial for the success of your reaction. Consider the following:
-
Wavelength: The emission spectrum of the light source must overlap with the absorption spectrum of the photocatalyst or the reactant that initiates the photochemical process.[7] Using light-emitting diodes (LEDs) is often advantageous as they provide narrow emission bands, allowing for precise excitation and potentially avoiding unwanted side reactions.[8][9]
-
Intensity (Irradiance): The light intensity, or photon flux, directly impacts the reaction rate. However, higher intensity is not always better, as it can lead to catalyst degradation or the formation of byproducts. It's important to screen a range of light intensities to find the optimal balance.
-
Uniformity of Illumination: Ensure that the light source provides uniform illumination across all wells of your reaction plate to maintain consistency and obtain reliable screening data.[3][4]
Q3: What are the key considerations for solvent selection in high-throughput photochemistry?
A: Solvents can significantly influence the outcome of a photochemical reaction.[10][11][12] Key factors to consider include:
-
Solubility: All reactants, catalysts, and intermediates should be soluble in the chosen solvent system.
-
Polarity and Hydrogen Bonding: Solvent polarity can affect the energy levels of the excited states of molecules and influence reaction pathways.[10][11] Hydrogen bonding interactions between the solvent and reactants can also alter reactivity.
-
Transparency: The solvent should be transparent at the wavelength of irradiation to ensure that the light reaches the photoactive species.
-
Boiling Point: To minimize evaporation, especially in open or loosely sealed plates, choose a solvent with a boiling point appropriate for the reaction temperature.
Q4: How can I determine the quantum yield of my photochemical reaction in a high-throughput setting?
A: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction, defined as the number of molecules of product formed per photon absorbed.[13][14][15] While precise determination in a high-throughput format can be challenging, relative quantum yields can be estimated by:
-
Ensuring Uniform Light Absorption: Use concentrations where the absorbance at the irradiation wavelength is consistent across all reactions being compared.
-
Actinometry: Employ a chemical actinometer, a reaction with a known quantum yield, to calibrate the photon flux of your light source.[16]
-
Quantitative Analysis: Accurately quantify the amount of product formed using techniques like UPLC-MS or GC-MS.[17]
-
Calculation: The quantum yield can then be calculated using the formula: Φ = (moles of product formed) / (moles of photons absorbed).[13]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your high-throughput photochemical experiments.
Problem 1: Low or No Product Formation
Symptoms: Your high-throughput screen shows minimal or no conversion of starting material to the desired product across all wells.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Wavelength | The emission spectrum of your light source does not sufficiently overlap with the absorption spectrum of your photocatalyst or photoactive reactant.[7] | 1. Obtain the UV-Vis absorption spectrum of your photoactive species. 2. Select an LED or filtered light source with an emission maximum that corresponds to a significant absorption band.[8] 3. Screen a panel of different wavelengths if the optimal one is unknown.[8] |
| Insufficient Light Intensity | The photon flux is too low to drive the reaction at a reasonable rate. | 1. Increase the power output of your light source. 2. Move the light source closer to the reaction plate, if possible, as intensity decreases with the square of the distance.[16] 3. Consider using a more powerful light source or a photoreactor designed for high-intensity illumination.[3][18] |
| Catalyst Inactivity | The photocatalyst may be inactive due to degradation, poisoning, or improper handling.[19] | 1. Use a fresh batch of catalyst. 2. Ensure the catalyst is stored under appropriate conditions (e.g., protected from light and air). 3. Screen different catalyst loadings to find the optimal concentration. |
| Presence of Quenchers | Dissolved oxygen or other impurities in your reagents or solvents can quench the excited state of the photocatalyst, preventing the desired chemical transformation. | 1. Degas your reaction mixtures by sparging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles. 2. Use high-purity, anhydrous solvents and reagents. |
Problem 2: Inconsistent Results and Poor Reproducibility
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Non-Uniform Illumination | The light intensity varies across the reaction plate, leading to different reaction rates in different wells. This is a common issue in many photoreactors.[3][4] | 1. Characterize the light intensity profile of your photoreactor using a photodiode or chemical actinometry. 2. If significant variations exist, consider using a photoreactor specifically designed for uniform illumination.[3][18] 3. If possible, randomize the position of your samples on the plate to average out the effect of light gradients. |
| Temperature Gradients | Inefficient heat dissipation can create "hot spots" on the reaction plate, leading to faster reaction rates in some wells and increased byproduct formation in others.[2][5][6] | 1. Use a photoreactor with active cooling (e.g., a fan or a circulating fluid block).[5] 2. Monitor the temperature of the reaction block during the experiment. 3. Ensure good thermal contact between the reaction plate and the cooling element. |
| Inadequate Mixing | Poor mixing can lead to concentration gradients and inconsistent catalyst suspension, resulting in variable reaction rates. | 1. Use magnetic stirring bars in each well if your plate format allows. 2. Employ an orbital shaker or a tumble stirrer to ensure continuous agitation of the reaction mixtures.[5] |
| Inaccurate Liquid Handling | Small errors in the dispensing of reagents, especially catalysts and limiting reagents, can lead to significant variations in reaction outcomes at the microscale. | 1. Calibrate your automated liquid handler regularly. 2. Use appropriate pipette tips and dispensing techniques to minimize errors. 3. Prepare master mixes of reagents to reduce the number of individual dispensing steps. |
Problem 3: Catalyst Deactivation and Reaction Stalling
Symptoms: The reaction starts but then slows down or stops completely before reaching full conversion.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Photocatalyst Degradation | The photocatalyst may be unstable under the reaction conditions and decompose over time, a phenomenon known as photocorrosion or photobleaching.[19] | 1. Reduce the light intensity or use intermittent irradiation. 2. Screen for a more robust photocatalyst. 3. Analyze the reaction mixture for catalyst degradation products. |
| Product Inhibition/Poisoning | The product or a byproduct of the reaction may adsorb to the surface of the catalyst, blocking active sites and inhibiting its activity.[19][20][21] | 1. Monitor the reaction kinetics to see if the rate decreases as the product concentration increases. 2. Consider using a flow chemistry setup where the product is continuously removed from the reaction zone.[2][6] |
| Fouling of Reaction Vessel | Insoluble byproducts or degraded catalyst can coat the walls of the reaction wells, blocking light penetration. | 1. Visually inspect the reaction wells for any film or precipitate. 2. Choose a solvent system that keeps all components in solution throughout the reaction. |
Workflow for Troubleshooting a Failed High-Throughput Photochemical Reaction
Below is a systematic workflow to diagnose and resolve issues with your high-throughput photochemical experiments.
References
- 1. photoreact.eu [photoreact.eu]
- 2. Addressing Reproducibility Challenges in High-Throughput Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high intensity parallel photoreactor for high throughput screening - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. analytical-sales.com [analytical-sales.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to choose the wavelength for a photochemical reactor?-Shanghai 3S Technology [3s-tech.net]
- 8. Light as a reaction parameter – systematic wavelength screening in photochemical synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00339H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent effects in Photo Hydroacylation | ScholarWorks [scholarworks.calstate.edu]
- 13. fiveable.me [fiveable.me]
- 14. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 15. Quantum Yield [omlc.org]
- 16. pure.uva.nl [pure.uva.nl]
- 17. pnas.org [pnas.org]
- 18. Development of a high intensity parallel photoreactor for high throughput screening - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. Stability Testing And Deactivation Modes For Photocatalysts [eureka.patsnap.com]
- 20. deswater.com [deswater.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Definitive Characterization of 5-Bromo-2-(trifluoromethyl)benzoic Acid by NMR and Mass Spectrometry
Executive Summary
5-Bromo-2-(trifluoromethyl)benzoic acid is a key fluorinated building block in medicinal chemistry and materials science. Its utility is predicated on its precise molecular structure, making unambiguous characterization paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth, comparative analysis of the characterization of this molecule using a suite of complementary analytical techniques: Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, interpret the resulting data with expert insights, and provide validated protocols to ensure reproducible and trustworthy results. This document serves as a definitive reference for researchers, scientists, and drug development professionals who handle this and structurally related compounds.
Introduction: The Analytical Imperative
The physicochemical and biological properties of a molecule are dictated by its structure. For a substituted aromatic compound like this compound, the specific arrangement of the bromine, trifluoromethyl, and carboxylic acid groups on the benzene ring governs its reactivity, lipophilicity, and electronic properties. Consequently, confirming this structure with high fidelity is not merely an academic exercise; it is a critical step in the development pipeline.
While single analytical techniques can provide valuable clues, they are often insufficient for complete structural elucidation. A multi-modal approach, leveraging the strengths of different methods, is the gold standard. NMR spectroscopy provides unparalleled detail on the covalent framework and the electronic environment of atoms, while mass spectrometry delivers precise molecular weight information and clues to the molecular formula and substructures through fragmentation analysis. This guide will compare and contrast the data obtained from these techniques, demonstrating how they synergize to provide a complete and unambiguous structural portrait.
Molecular Structure and Predicted Analytical Fingerprints
Before delving into experimental data, a theoretical analysis of the structure allows us to predict the key features we expect to observe. This predictive approach is crucial for efficient data interpretation and for identifying any unexpected or anomalous results.
Caption: Structure of this compound with atom numbering.
-
¹H NMR: We anticipate signals for three distinct aromatic protons and one acidic proton from the carboxylic acid. The electron-withdrawing nature of the -COOH, -CF₃, and -Br groups will shift the aromatic protons downfield. Complex spin-spin coupling (splitting) is expected due to their relative positions.
-
¹³C NMR: The molecule has 8 carbon atoms, all in unique electronic environments, so 8 distinct signals are expected. The carboxylic carbon will be the most downfield. The carbon attached to the -CF₃ group will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The molecule has a monoisotopic mass of 267.9346 g/mol . A key diagnostic feature will be the isotopic signature of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the acid well and allows for the observation of the exchangeable carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically >13 ppm in DMSO-d₆. This broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6: This proton is ortho to the carboxylic acid and meta to the bromine. It is expected to appear as a doublet or doublet of doublets.
-
H-4: This proton is meta to both the carboxylic acid and the trifluoromethyl group, and ortho to the bromine. It will likely be a doublet of doublets.
-
H-3: This proton is ortho to the trifluoromethyl group and meta to the carboxylic acid. It is expected to be a doublet.
-
The strong electron-withdrawing effects of the substituents deshield these protons, placing them in the ~7.5-8.5 ppm range.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR reveals the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve signal-to-noise.
-
Carboxyl Carbon (-COOH): Expected around 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the 120-140 ppm range. The carbons directly attached to substituents (C-1, C-2, C-5) are quaternary and will typically have lower intensities.
-
Trifluoromethyl Carbon (-CF₃): This carbon is uniquely identified by its large one-bond coupling to the three fluorine atoms (¹JCF), resulting in a quartet. The chemical shift is typically around 120-125 ppm.[1]
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[2][3]
-
A single signal is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent. In the absence of other fluorine atoms, this signal will be a singlet in a proton-decoupled spectrum.
-
The chemical shift for an aromatic -CF₃ group typically appears around -60 to -65 ppm relative to CFCl₃.[4]
Comparative Data Summary: NMR Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Information Provided |
| ¹H | >13 | Broad Singlet | Presence of acidic -COOH group |
| ~7.5 - 8.5 | Doublets, Doublet of Doublets | Aromatic substitution pattern | |
| ¹³C | ~165-170 | Singlet | Presence of carboxyl group |
| ~120-140 | Singlets | Carbon framework, substitution | |
| ~120-125 | Quartet (¹JCF ≈ 270 Hz) | Presence and location of -CF₃ | |
| ¹⁹F | ~ -63 | Singlet | Presence of -CF₃ group |
Mass Spectrometry (MS) Analysis
MS provides the molecular weight and, through fragmentation, confirms the presence of key structural motifs. The choice of ionization method is a critical experimental parameter.
Comparison of Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like carboxylic acids. In negative ion mode, it will readily deprotonate the acid to form the [M-H]⁻ ion. This is excellent for confirming molecular weight with minimal fragmentation.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons. This leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. It is highly valuable for structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it is possible to distinguish between molecules with the same nominal mass but different atomic compositions, providing ultimate confidence in the molecular formula.
Fragmentation Analysis (EI-MS)
The fragmentation pattern in EI-MS is a roadmap of the molecule's weakest bonds. For this compound, key fragmentation pathways include:[5][6]
-
Loss of Hydroxyl Radical ([M-OH]⁺): Cleavage of the C-OH bond is common for carboxylic acids, leading to a stable acylium ion.[6]
-
Loss of Carboxyl Group ([M-COOH]⁺): Decarboxylation can occur, leading to the bromotrifluoromethylbenzene radical cation.
-
Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond.
-
Loss of Trifluoromethyl Radical ([M-CF₃]⁺): Cleavage of the C-CF₃ bond.
The presence of bromine's isotopic pattern in the fragment ions (where the bromine atom is retained) is a powerful diagnostic tool for tracking the fragmentation pathway.
Caption: Simplified EI-MS fragmentation pathway for the target molecule.
Integrated Analytical Workflow
A robust characterization relies on a logical flow of experiments, where each step validates the next.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Experimental Protocols
Trustworthy data originates from meticulous experimental execution. The following protocols are designed to be self-validating and robust.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in 0.7 mL of high-purity DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Acquire at least 16 scans.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of ~250 ppm.
-
Acquire at least 1024 scans due to the low sensitivity of the nucleus.
-
A relaxation delay of 2 seconds is typically sufficient.
-
-
¹⁹F NMR Acquisition:
-
Acquire with proton decoupling.
-
Set the spectral center around -60 ppm.
-
Use a relaxation delay of 5 seconds.
-
Acquire at least 32 scans.
-
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (ESI-HRMS): Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this solution to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
ESI-HRMS Acquisition:
-
Infuse the sample at 5-10 µL/min into an Orbitrap or TOF mass spectrometer.
-
Acquire data in both positive and negative ion modes across a mass range of m/z 100-500.
-
Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
-
EI-MS Acquisition:
-
If the compound is sufficiently volatile and thermally stable, use a GC-MS system.
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject onto a standard non-polar GC column (e.g., DB-5) with a temperature ramp from 100 °C to 280 °C.
-
Acquire EI spectra at 70 eV across a mass range of m/z 40-400.
-
Conclusion
The definitive characterization of this compound is achieved not by a single measurement, but by the logical synthesis of data from complementary analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide an unambiguous blueprint of the molecule's covalent structure and atomic connectivity. Concurrently, high-resolution mass spectrometry validates the elemental composition with high precision, while fragmentation analysis confirms the presence of key functional groups.
By comparing the information derived from each method, we build a multi-layered, self-consistent dataset that confirms the identity and purity of the material with the highest degree of scientific confidence. This integrated approach is a cornerstone of modern chemical analysis and is essential for any research or development program that relies on well-characterized molecular entities.
References
- 1. magritek.com [magritek.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. azom.com [azom.com]
- 4. colorado.edu [colorado.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to 5-Bromo-2-(trifluoromethyl)benzoic Acid and Its Isomers for Researchers in Drug Discovery and Materials Science
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key molecular properties such as lipophilicity, metabolic stability, and binding affinity. When combined with a bromine atom on a benzoic acid scaffold, a versatile building block is created, offering a reactive handle for cross-coupling reactions and a platform for tuning electronic properties. However, the precise placement of these substituents on the aromatic ring gives rise to a family of isomers, each with a unique profile. This guide focuses on 5-Bromo-2-(trifluoromethyl)benzoic acid and its isomers, dissecting the nuanced differences that are critical for targeted molecular design.
Physicochemical Properties: A Quantitative Comparison
The positional isomerism of the bromo and trifluoromethyl groups significantly impacts the fundamental physicochemical properties of the benzoic acid core. These differences, summarized in the table below, have profound implications for solubility, acidity, and crystal packing, which in turn affect reaction conditions, bioavailability, and material characteristics.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa | Solubility |
| This compound | 654-97-7 | C₈H₄BrF₃O₂ | 269.02 | Not explicitly found | ~3.00 (Predicted)[1] | Slightly soluble in water; Soluble in methanol.[1][2] |
| 2-Bromo-5-(trifluoromethyl)benzoic acid | 1483-56-3 | C₈H₄BrF₃O₂ | 269.02 | 116-117[2][3] | 2.42 (Predicted)[3] | Slightly soluble in water.[2][3] |
| 4-Bromo-2-(trifluoromethyl)benzoic acid | 320-31-0 | C₈H₄BrF₃O₂ | 269.02 | 119.5-125.5[1][4][5] | 3.00 (Predicted)[1] | Soluble in methanol.[1] |
| 4-Bromo-3-(trifluoromethyl)benzoic acid | 161622-14-6 | C₈H₄BrF₃O₂ | 269.02 | 105-110[6] | Not explicitly found | Soluble in ethanol, ether, chloroform.[6] |
| 3-Bromo-4-(trifluoromethyl)benzoic acid | 581813-17-4 | C₈H₄BrF₃O₂ | 269.02 | Not explicitly found | Not explicitly found | Not explicitly found |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 | C₈H₄BrF₃O₂ | 269.02 | 132.3-137[7][8] | Not explicitly found | Not explicitly found |
Analysis of Physicochemical Trends:
The acidity of substituted benzoic acids is governed by the electronic effects of the substituents. Both the bromine atom and the trifluoromethyl group are electron-withdrawing, and their positions relative to the carboxylic acid group dictate the extent to which they stabilize the conjugate base. Generally, ortho-substituents have a more pronounced effect on acidity due to a combination of inductive and steric effects (the "ortho effect"). The predicted pKa of 2-Bromo-5-(trifluoromethyl)benzoic acid (2.42) being lower than that of its isomers with the trifluoromethyl group in the 2-position suggests a stronger acid character, likely due to the proximity of the bromine to the carboxylic acid.[3]
Melting points are influenced by the efficiency of crystal lattice packing. The variation in melting points among the isomers, for instance, between 2-Bromo-5-(trifluoromethyl)benzoic acid (116-117 °C) and 3-Bromo-5-(trifluoromethyl)benzoic acid (132.3-137 °C), highlights how the substitution pattern affects intermolecular interactions in the solid state.[2][3][8]
Solubility is a critical parameter in both synthetic chemistry and drug development. While all isomers exhibit limited solubility in water, their solubility in organic solvents like methanol, ethanol, and chloroform varies, which is a key consideration for choosing appropriate reaction and purification conditions.[1][2][6]
Differential Reactivity in Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation. The reactivity of the C-Br bond is influenced by the electronic environment and steric hindrance imposed by the adjacent substituents.
Underlying Principles: The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium(0) catalyst to the aryl halide. Electron-withdrawing groups on the aromatic ring can enhance the rate of this step, making the aryl halide more reactive. Conversely, sterically bulky groups ortho to the bromine atom can hinder the approach of the palladium catalyst, thereby reducing the reaction rate.
For the bromo-(trifluoromethyl)benzoic acid isomers, we can predict the following reactivity trend in Suzuki-Miyaura coupling:
-
Most Reactive: Isomers with the trifluoromethyl group in a position that electronically activates the C-Br bond without significant steric hindrance. For example, in 4-Bromo-3-(trifluoromethyl)benzoic acid, the powerful electron-withdrawing trifluoromethyl group is meta to the bromine, which should enhance its reactivity.
-
Least Reactive: Isomers with the trifluoromethyl group ortho to the bromine atom, such as 2-Bromo-3-(trifluoromethyl)benzoic acid (a hypothetical isomer in this context), would be expected to be the least reactive due to significant steric hindrance.
This differential reactivity allows for selective functionalization in molecules containing multiple halogen atoms and is a critical consideration in designing synthetic routes.
Structure-Activity Relationship (SAR) Insights for Drug Discovery
The choice of isomer is paramount in drug design, as even a minor shift in substituent position can dramatically alter a molecule's interaction with a biological target. The trifluoromethyl group is known to enhance metabolic stability and can act as a hydrogen bond acceptor or influence molecular conformation. The bromine atom provides a site for further derivatization to explore the chemical space around a pharmacophore.
While specific, head-to-head SAR studies for all isomers of bromo-(trifluoromethyl)benzoic acid are not abundant in the public domain, we can infer trends from related studies on substituted benzoic acids.[9] For instance, in the development of inhibitors for various enzymes, the precise positioning of hydrophobic and electron-withdrawing groups is often critical for achieving high potency and selectivity.[10] The different electronic and steric profiles of each isomer will dictate how a molecule fits into a binding pocket and interacts with key amino acid residues.
For example, a derivative of this compound will present a different three-dimensional shape and electrostatic potential surface compared to a derivative of 4-Bromo-3-(trifluoromethyl)benzoic acid. This can lead to significant differences in their biological activity, underscoring the importance of synthesizing and testing a range of isomers during the lead optimization phase of drug discovery.
Experimental Protocols
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standardized method for determining the pKa of the bromo-(trifluoromethyl)benzoic acid isomers.
Materials:
-
Bromo-(trifluoromethyl)benzoic acid isomer (approx. 0.1 mmol)
-
Deionized water
-
Ethanol (95%)
-
Standardized 0.1 M NaOH solution
-
Calibrated pH meter and electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.1 mmol of the benzoic acid isomer and transfer it to a 250 mL beaker.
-
Dissolve the solid in a minimal amount of 95% ethanol (e.g., 5-10 mL) with stirring.
-
Add 90 mL of deionized water to the beaker and continue stirring until a homogeneous solution is obtained.
-
Place the calibrated pH electrode into the solution and begin monitoring the pH.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition and allowing the reading to stabilize.
-
As the pH begins to change more rapidly, reduce the increment volume to 0.1-0.2 mL to accurately capture the equivalence point.
-
Continue the titration until the pH has plateaued well past the equivalence point.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH at the equivalence point (the point of steepest inflection).
-
The pH at the half-equivalence point (half the volume of NaOH at the equivalence point) is equal to the pKa of the acid.[11][12]
Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction
This protocol provides a general method to compare the reactivity of the different bromo-(trifluoromethyl)benzoic acid isomers in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
Bromo-(trifluoromethyl)benzoic acid isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates
-
LC-MS system for reaction monitoring
Procedure:
-
To a dry round-bottom flask, add the bromo-(trifluoromethyl)benzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC and/or LC-MS.
-
Record the time required for the complete consumption of the starting material for each isomer. This will provide a qualitative and quantitative measure of their relative reactivity.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Isomeric Landscape and Experimental Workflow
To better conceptualize the structural differences and the experimental processes, the following diagrams are provided.
Caption: Key positional isomers of bromo-(trifluoromethyl)benzoic acid.
Caption: Workflow for the experimental determination of pKa.
Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and its positional isomers is a critical decision in the design of new molecules for pharmaceutical and material applications. This guide has demonstrated that seemingly minor structural changes lead to significant and predictable differences in physicochemical properties and chemical reactivity. By understanding these nuances and employing standardized experimental protocols for comparison, researchers can more effectively navigate the complex landscape of substituted aromatic building blocks and accelerate the development of innovative chemical entities. The provided data and methodologies serve as a valuable resource for making rational, data-driven decisions in the pursuit of novel and impactful scientific discoveries.
References
- 1. 4-Bromo-2-(Trifluoromethyl) Benzoic Acid CAS#: 320-31-0 [chemicalbook.com]
- 2. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 4. 4-Bromo-2-(trifluoromethyl)benzoic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Bromo-5-trifluoromethylbenzoic Acid CAS 328-67-6 [homesunshinepharma.com]
- 9. iomcworld.com [iomcworld.com]
- 10. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edu.rsc.org [edu.rsc.org]
- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
A Senior Application Scientist’s Guide to the Purity Analysis of 5-Bromo-2-(trifluoromethyl)benzoic acid: An HPLC-Centric Approach
Introduction: 5-Bromo-2-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a carboxylic acid, a bromine atom, and a trifluoromethyl group, makes it a versatile intermediate. However, the very synthesis pathways that create this molecule can also introduce impurities, such as isomers, unreacted starting materials, or by-products.[3][4] For researchers and drug development professionals, ensuring the purity of this starting material is not merely a quality control checkpoint; it is a foundational requirement for the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for determining the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind method development choices, present a validated HPLC protocol, and objectively compare its performance against alternative techniques.
Pillar 1: The Gold Standard - Reverse-Phase HPLC Analysis
For organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard analytical technique.[5][6] Its high resolution, sensitivity, and quantitative accuracy make it unparalleled for separating the main compound from structurally similar impurities.
The Logic of Method Design
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. The goal is to achieve optimal separation between the main peak and any potential impurities.
Caption: Logical workflow for HPLC method development based on analyte properties.
Validated HPLC Protocol for Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis. This is a core requirement of international regulatory standards such as the ICH guidelines.[7][8]
Table 1: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase; provides excellent resolution for this class of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to suppress ionization of the analyte's carboxylic acid group.[9] |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte from the C18 column. |
| Gradient | 60% A / 40% B, isocratic | A simple starting point; can be adjusted to a gradient if complex impurities are present. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at 254 nm for detection, with full spectrum (200-400 nm) acquisition for peak purity analysis. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Mobile Phase (60:40 Water:ACN) | Ensures sample is fully dissolved and compatible with the mobile phase. |
| Standard Conc. | 0.5 mg/mL | |
| Sample Conc. | 0.5 mg/mL |
Experimental Workflow
Caption: HPLC Purity Analysis Workflow from preparation to final report.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade Acetonitrile. Filter and degas.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the test sample.
-
-
System Setup and Equilibration:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Testing (SST):
-
Make five replicate injections of the Standard Solution.
-
Verify that the SST criteria (Table 2) are met. If not, troubleshoot the system before proceeding.
-
-
Chromatographic Run:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the Standard Solution once.
-
Inject the Sample Solution(s).
-
Inject the Standard Solution again after a series of sample injections to bracket the samples and confirm system stability.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the sample solution.
-
Calculate the purity by area percent, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 2: System Suitability Test (SST) Acceptance Criteria (based on ICH/USP standards)
| Parameter | Acceptance Criterion | Rationale |
| Injection Precision (%RSD) | ≤ 1.0% for peak area from 5 replicates | Demonstrates the reproducibility of the injector and system.[8] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak is symmetrical, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation power. |
Pillar 2: Method Validation - Trust but Verify
A developed method is only reliable if it is validated for its intended purpose.[10] Validation demonstrates that the analytical procedure is accurate, precise, and specific. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[11][12]
Table 3: Summary of Validation Parameters & Typical Results
| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |
| Specificity | To ensure the method can detect the analyte in the presence of impurities.[11] | Spike sample with known related substances; perform forced degradation (acid, base, peroxide, heat, light). | Peak for the main compound is pure and resolved from all other peaks. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Analyze a series of solutions from 50% to 150% of the nominal concentration (e.g., 5 levels). | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | To measure the closeness of the test results to the true value.[10] | Spike a placebo matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Recovery of 98.0% - 102.0% at each level. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 sample preparations by one analyst on one day. Intermediate: Repeat on a different day with a different analyst. | Relative Standard Deviation (%RSD) ≤ 2.0%.[8] |
| LOD / LOQ | To determine the lowest concentration that can be detected/quantified reliably. | Based on the signal-to-noise ratio (S/N) of the response (LOD ≈ 3:1, LOQ ≈ 10:1). | Report the determined values (e.g., LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL). |
| Robustness | To check the method's reliability with small, deliberate variations in parameters. | Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH/composition (±2%). | System suitability parameters remain within limits. |
Pillar 3: A Comparative Look at Alternative Techniques
While HPLC is the definitive technique, other methods can serve as preliminary or orthogonal checks. Understanding their capabilities and limitations is crucial for selecting the right tool for the job.
Table 4: Comparison of Purity Analysis Techniques
| Technique | Principle | Quantitation | Sensitivity | Specificity | Throughput |
| HPLC | Differential partitioning between mobile and stationary phases. | Excellent (Primary Method) | High (µg/mL to ng/mL) | High (Can resolve isomers) | Medium |
| Melting Point Analysis | Measures the temperature range over which the solid phase turns to liquid. | None (Qualitative) | Low | Low (Any impurity can cause depression) | High |
| Thin-Layer Chromatography (TLC) | Separation on a plate based on polarity. | Semi-Quantitative at best | Moderate | Low to Moderate | High |
Analysis of Alternatives:
-
Melting Point Analysis: This is a classic and rapid technique. A pure compound will have a sharp melting point close to its literature value. The presence of impurities typically causes a depression and broadening of the melting point range.[5][6][13] While excellent for a quick check of gross purity, it is non-specific and cannot quantify individual impurities.
-
Thin-Layer Chromatography (TLC): TLC is another fast, low-cost method for visualizing the number of components in a mixture.[13] It can quickly indicate the presence of significant impurities if they have different polarities and thus different retention factors (Rf) from the main spot. However, it suffers from poor resolution and is not considered a quantitative technique for purity reporting in a regulatory environment.
Conclusion
For the rigorous purity analysis of this compound, a validated Reverse-Phase HPLC method is the unequivocal choice for researchers and drug development professionals. Its ability to provide specific, sensitive, and accurate quantitative data is essential for ensuring the quality and consistency of this critical synthetic intermediate. While techniques like melting point analysis and TLC have their place for rapid, qualitative assessments, they lack the resolving power and quantitative capability required for formal purity determination. The adoption of a well-developed and validated HPLC workflow, grounded in the principles outlined in this guide, provides the highest degree of confidence in the final analytical result.
References
- 1. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 2. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Benzoic acid, 5-bromo-2-hydroxy- | SIELC Technologies [sielc.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)benzoic Acid: A Senior Application Scientist's Perspective
Introduction
5-Bromo-2-(trifluoromethyl)benzoic acid is a cornerstone building block in modern medicinal and agrochemical research. Its unique trifluoromethyl and bromo functionalities provide a scaffold for developing complex molecules with enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic placement of the bromine atom facilitates further diversification through cross-coupling reactions, while the trifluoromethyl group often imparts crucial bioactive properties.[3][4]
This guide provides an in-depth comparison of two robust and validated synthetic routes to this valuable intermediate. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, providing the causal logic behind experimental choices. This analysis is designed for researchers, chemists, and process development professionals who require not just a protocol, but a comprehensive understanding of the available synthetic strategies to make informed decisions in their own discovery and scale-up campaigns. We will evaluate a direct, one-step electrophilic bromination against a classic, multi-step approach leveraging a Sandmeyer-type trifluoromethylation.
Method 1: Direct Electrophilic Bromination of 2-(Trifluoromethyl)benzoic Acid
This approach is elegant in its simplicity, relying on the inherent electronic properties of the starting material to achieve a highly regioselective transformation in a single step.
Principle and Rationale: The Power of Electronic Directing Groups
The success of this method hinges on the powerful and synergistic directing effects of the two substituents on the benzene ring.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. Through inductive effects, it deactivates the entire aromatic ring towards electrophilic attack. It is a well-established meta-director.[3]
-
Carboxylic Acid Group (-COOH): This group is also deactivating and meta-directing. Its electron-withdrawing character stems from the carbonyl's resonance and inductive effects.
When both groups are present, they "cooperate," directing the incoming electrophile (in this case, Br⁺) to the position that is meta to both. This leads to a highly specific substitution at the C-5 position, minimizing the formation of other regioisomers and simplifying purification. The choice of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is critical to polarize the bromine molecule (Br₂), generating a potent electrophilic "Br⁺" species capable of overcoming the deactivated ring's resistance to substitution.
Experimental Workflow: Method 1
Caption: Workflow for Direct Electrophilic Bromination.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should optimize conditions based on their specific lab setup and scale.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-(trifluoromethyl)benzoic acid (1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.05 eq.).
-
Solvent (Optional but Recommended): While the reaction can be run neat, using an inert solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane can improve stirring and temperature control.
-
Bromine Addition: Slowly add liquid bromine (1.05 eq.) via the dropping funnel over 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Caution: Bromine is highly corrosive and toxic; this step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (40-50°C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system like ethanol/water to yield the final product as a white solid.
Method 2: Sandmeyer-Type Trifluoromethylation of 2-Amino-5-bromobenzoic Acid
This classical yet modernized route builds the molecule by first establishing the bromine and carboxylic acid functionalities and then converting a versatile amino group into the target trifluoromethyl group. This method is particularly valuable when the starting material, 2-amino-5-bromobenzoic acid, is more readily available or cost-effective than 2-(trifluoromethyl)benzoic acid.[5][6]
Principle and Rationale: Diazotization and Copper-Catalyzed Substitution
The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a wide variety of functionalities.[7][8] The reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt. This salt is highly reactive and is typically used immediately without isolation.
-
Copper-Catalyzed Substitution: The diazonium salt is then treated with a copper(I) salt. The classic Sandmeyer reaction uses copper(I) halides or cyanide.[9] More recent advancements have developed "Sandmeyer-type" protocols for trifluoromethylation.[10][11] These methods often use a trifluoromethyl source (like TMSCF₃ or Umemoto's reagent) in the presence of a copper catalyst, which facilitates the radical-nucleophilic aromatic substitution, releasing nitrogen gas and installing the -CF₃ group.[9][11]
Experimental Workflow: Method 2
Caption: Workflow for Sandmeyer-Type Trifluoromethylation.
Detailed Experimental Protocol
This protocol is a composite based on modern Sandmeyer trifluoromethylation procedures and should be adapted and optimized.
-
Diazotization:
-
In a flask maintained at 0-5°C using an ice bath, dissolve 2-amino-5-bromobenzoic acid (1.0 eq.) in an aqueous solution of a strong acid (e.g., 2.5 M H₂SO₄).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq.) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting solution for 30 minutes at 0-5°C. The formation of the diazonium salt is complete when a test with starch-iodide paper shows a persistent blue-black color.
-
-
Trifluoromethylation:
-
In a separate reaction vessel, prepare a mixture of a copper(I) catalyst (e.g., CuI, 0.2 eq.) and a trifluoromethylating agent (e.g., TMSCF₃, 2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or NMP).
-
Slowly add the cold diazonium salt solution from Step 1 to this mixture. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until LC-MS analysis confirms the reaction is complete.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude product is typically purified using column chromatography on silica gel to afford the pure this compound.
-
Comparative Analysis
| Feature | Method 1: Direct Bromination | Method 2: Sandmeyer Trifluoromethylation |
| Number of Steps | 1 | 2 (in one pot, but two distinct stages) |
| Starting Material | 2-(Trifluoromethyl)benzoic acid | 2-Amino-5-bromobenzoic acid |
| Reagent Hazards | Highly corrosive and toxic Br₂. | Unstable diazonium salt intermediate (handle with care at low temps). |
| Regioselectivity | Excellent; electronically controlled. | Excellent; defined by starting material. |
| Typical Yield | Good to Excellent (75-90%) | Moderate to Good (60-80%) |
| Purification | Simpler (often recrystallization). | More complex (often requires chromatography). |
| Scalability | Generally straightforward. | Requires excellent temperature control for diazotization, which can be challenging on a large scale. Gas evolution must be managed. |
| Atom Economy | High | Lower, due to loss of N₂ and use of stoichiometric reagents. |
Expert Analysis and Recommendations
As a Senior Application Scientist, the choice between these two methods is dictated by practical considerations of scale, cost, and available equipment.
Method 1 (Direct Bromination) is the superior choice for its elegance, efficiency, and high atom economy. If 2-(trifluoromethyl)benzoic acid is readily available and cost-effective, this one-step synthesis is ideal for both lab-scale and industrial production due to its simplicity and straightforward purification. The primary operational consideration is the safe handling of liquid bromine.
Method 2 (Sandmeyer-Type Trifluoromethylation) represents a powerful application of classic organic chemistry adapted to modern needs. It is the preferred route when the supply chain favors 2-amino-5-bromobenzoic acid. While the protocol is more complex and requires rigorous temperature control, it offers a reliable pathway to the desired product. This method is an excellent tool in a medicinal chemist's arsenal for creating analogs when the corresponding aniline is available but the trifluoromethylated precursor is not. For large-scale campaigns, significant process optimization would be required to manage the diazotization step safely and efficiently.
Conclusion
Both validated methods presented offer reliable access to this compound. The Direct Bromination route stands out for its operational simplicity and efficiency, making it the preferred method when starting materials are accessible. The Sandmeyer-Type Trifluoromethylation provides a crucial alternative, showcasing the power of functional group interconversion from a readily available amino precursor. The optimal choice will ultimately depend on a laboratory's specific economic, logistical, and safety context.
References
- 1. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Trifluoromethylation [organic-chemistry.org]
Comparative study of different synthetic routes to 5-Bromo-2-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide for Chemical Professionals
Comparative Study of Synthetic Routes to 5-Bromo-2-(trifluoromethyl)benzoic Acid
Introduction: this compound (CAS No. 654-97-7) is a highly valuable fluorinated building block in modern synthetic chemistry. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group, a synthetically versatile bromine atom, and a carboxylic acid handle—makes it a sought-after intermediate in the development of pharmaceuticals and advanced agrochemicals. The strategic placement of these functional groups allows for diverse downstream modifications, such as cross-coupling reactions at the bromine position and amide bond formation at the carboxyl group. This guide provides a comparative analysis of two principal synthetic strategies for accessing this key intermediate, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits for laboratory and industrial-scale production.
Route 1: Regioselective Electrophilic Bromination of 2-(Trifluoromethyl)benzoic Acid
This approach represents the most direct pathway, leveraging a commercially available starting material and installing the bromo substituent in a single, regiochemically controlled step.
Principle and Mechanistic Rationale
The cornerstone of this strategy is the powerful directing effect of the substituents on the aromatic ring. Both the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) groups are strong deactivating, meta-directing groups for electrophilic aromatic substitution. When positioned at C1 and C2, their directing effects synergize, strongly deactivating the positions ortho and para to them (C3, C4, C6) and leaving the C5 position as the most electron-rich and sterically accessible site for electrophilic attack. This convergence of electronic effects makes the bromination at C5 highly selective, minimizing the formation of undesired positional isomers.[1][2][3]
The reaction is typically performed in the presence of a strong acid, such as concentrated sulfuric acid, which acts as both a solvent and a catalyst. It protonates the brominating agent (e.g., Br2), generating a more potent electrophile (Br+) required to overcome the heavily deactivated nature of the aromatic ring.
Caption: Workflow for Route 1: Direct Bromination.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for the bromination of structurally similar benzoic acids.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge concentrated sulfuric acid (H₂SO₄, 4 volumes relative to the starting material). Cool the acid to 0-5 °C in an ice-water bath.
-
Addition of Starting Material: Slowly add 2-(trifluoromethyl)benzoic acid (1.0 eq.) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.
-
Bromination: Add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise to the reaction mixture, maintaining the internal temperature between 5-10 °C. Alternatively, add liquid bromine (Br₂, 1.05 eq.) dropwise via the addition funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC analysis until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water (10 volumes). A solid precipitate will form.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Route 2: Carboxylation of a Dihaloaromatic Precursor via an Organometallic Intermediate
This retrosynthetic approach begins with a precursor that already contains the bromo and trifluoromethyl groups in the desired 1,4,2-arrangement. The carboxylic acid functionality is then introduced via the formation and carboxylation of an organometallic reagent.
Principle and Mechanistic Rationale
This strategy hinges on the selective formation of a carbon nucleophile at the position destined to become the carboxylic acid. The most common method is the Grignard reaction, which involves the reaction of an organohalide with magnesium metal to form an organomagnesium species.[4][5] For this to be selective, the starting material must have halogens with differential reactivity.
A highly effective precursor is 4-bromo-1-iodo-2-(trifluoromethyl)benzene . The carbon-iodine bond is significantly weaker and more reactive towards magnesium insertion than the carbon-bromine bond. This allows for the selective formation of the Grignard reagent at the C1 position while leaving the C4-bromo group intact for future synthetic manipulations. The resulting nucleophilic Grignard reagent is then reacted with a suitable electrophile, solid carbon dioxide (dry ice), to form a magnesium carboxylate salt. Subsequent acidification during work-up protonates this salt to yield the final benzoic acid product.[6]
Caption: Workflow for Route 2: Grignard Carboxylation.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard procedures for Grignard reagent formation and carboxylation.[4][6][7]
-
Apparatus Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to ensure strictly anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine (as an activator) in the reaction flask. Add a small portion of a solution of 4-bromo-1-iodo-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate initiation. Add the remaining THF solution dropwise at a rate that maintains a gentle reflux. After the addition, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Carboxylation: Cool the resulting dark Grignard solution to -20 °C to -10 °C. While maintaining vigorous stirring, add freshly crushed, excess solid carbon dioxide (dry ice) in small portions, ensuring the temperature does not rise above 0 °C. After the addition, allow the mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH 1-2) and all solids have dissolved.
-
Isolation and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization.
Comparative Analysis and Discussion
The choice between these two synthetic routes depends heavily on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
Data Presentation
| Parameter | Route 1: Direct Bromination | Route 2: Grignard Carboxylation |
| Starting Material | 2-(Trifluoromethyl)benzoic acid | 4-Bromo-1-iodo-2-(trifluoromethyl)benzene |
| Availability/Cost | Readily available, moderate cost | Requires separate synthesis, higher cost |
| Number of Steps | 1 | 2+ (including precursor synthesis) |
| Regioselectivity | Excellent (electronically controlled) | Excellent (chemically controlled) |
| Reaction Conditions | Strongly acidic (conc. H₂SO₄), 0 °C to RT | Strictly anhydrous, cryogenic to RT |
| Key Reagents | Br₂ or NBS (corrosive, toxic) | Mg metal, Dry Ice, Anhydrous Solvents |
| Safety Concerns | Handling of bromine and conc. acid | Handling of reactive Grignard reagent, strict moisture exclusion |
| Scalability | Generally straightforward | More complex due to anhydrous requirements and heat management |
| Ideal Application | Rapid lab-scale synthesis, proof-of-concept | Larger scale synthesis where precursor is available, high purity required |
Authoritative Grounding & Recommendation
Caption: Decision logic for selecting a synthetic route.
Expertise & Experience:
-
Route 1 (Direct Bromination) is the quintessential chemist's choice for rapid, small-to-medium scale synthesis. Its primary advantage is its directness and high regioselectivity, which is reliably predicted by fundamental principles of electrophilic aromatic substitution. The main experimental challenge lies in handling concentrated sulfuric acid and elemental bromine or NBS safely. For researchers needing quick access to material for derivatization or screening, this route is often the most efficient.
-
Route 2 (Grignard Carboxylation) represents a more elegant, albeit longer, approach often favored for larger-scale campaigns or when the dihalo-precursor is readily available from other synthetic sequences. The critical success factor is the rigorous exclusion of moisture, as any protic source will quench the highly basic Grignard reagent, halting the reaction.[4] While it involves more steps (including the synthesis of the starting iodo-bromo compound), it avoids the use of corrosive elemental bromine and can sometimes lead to a cleaner product profile, simplifying downstream purification. This route is often preferred in industrial settings where processes are optimized for handling organometallics and where the cost of a multi-step synthesis can be justified by the overall process robustness and purity of the final product.
References
- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 3. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 5-Bromo-2-(trifluoromethyl)benzoic Acid Derivatives
In the landscape of modern drug discovery, the strategic functionalization of core chemical scaffolds is a cornerstone of developing novel therapeutic agents. The 5-Bromo-2-(trifluoromethyl)benzoic acid moiety has emerged as a privileged scaffold, offering a unique combination of steric and electronic properties that can be exploited to modulate the biological activity of its derivatives. The presence of a bromine atom provides a handle for further synthetic elaboration through cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly influence the acidity of the carboxylic acid, enhance metabolic stability, and improve membrane permeability. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, with a primary focus on their potent cholinesterase inhibitory effects and a discussion of their potential as anti-inflammatory agents.
Cholinesterase Inhibition: A Promising Avenue for Neurodegenerative Disease Therapeutics
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit. A series of N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues, which are closely related to derivatives of this compound, have been synthesized and evaluated for their ability to inhibit these key enzymes.
Comparative Analysis of Cholinesterase Inhibitory Activity
The inhibitory potency of these derivatives against AChE (from electric eel) and BuChE (from equine serum) was determined using the well-established Ellman's method. The results, summarized in the table below, reveal that subtle structural modifications can significantly impact both the potency and selectivity of inhibition.
| Compound ID | Structure | AChE IC50 (µM)[1] | BuChE IC50 (µM)[1] | Selectivity (BuChE/AChE) |
| 1 | N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | 18.2 | 196.2 | 10.78 |
| 4a | N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide | 196.6 | 9.2 | 0.05 |
| Rivastigmine | (Standard Drug) | - | - | - |
-
Compound 1 , the parent salicylanilide, demonstrates moderate inhibition of AChE with an IC50 value of 18.2 µM and weaker activity against BuChE.[1]
-
Interestingly, a positional isomer, Compound 4a , where the bromine and hydroxyl groups are shifted, exhibits a dramatic reversal in selectivity. It is a potent inhibitor of BuChE with an IC50 of 9.2 µM and a much weaker inhibitor of AChE.[1] This highlights the critical role of substituent positioning on the benzamide ring for directing enzyme selectivity.
-
Many of the synthesized derivatives in the broader study from which this data is extracted showed inhibitory potencies comparable or superior to the established drug, rivastigmine, particularly against AChE.[1]
The causality behind these differences in activity can be attributed to the specific interactions of the inhibitor with the amino acid residues within the active sites of AChE and BuChE. The trifluoromethyl groups likely engage in hydrophobic interactions, while the hydroxyl and bromo substituents can form hydrogen bonds and halogen bonds, respectively, influencing the binding orientation and affinity.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method used to determine the IC50 values of the this compound derivatives against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine chloride (BTCC)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffered saline (PBS), pH 8.0
-
Test compounds (derivatives of this compound)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound solution.
-
Add 125 µL of 3 mM DTNB solution to each well.
-
Add 25 µL of AChE or BuChE enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI or BTCC substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Exploring Anti-inflammatory Potential: A Frontier for Future Research
While quantitative data for the anti-inflammatory activity of specific this compound derivatives is not yet widely available in the public domain, the broader class of benzamides and benzoic acid derivatives has shown significant promise in modulating key inflammatory pathways. This suggests that derivatives of the this compound scaffold are worthy of investigation as potential anti-inflammatory agents.
Inhibition of Pro-inflammatory Cytokines and NF-κB Signaling
Recent studies have demonstrated that certain benzamide derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This inhibition is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response. By inhibiting NF-κB, these compounds can effectively dampen the inflammatory cascade. Given the structural similarities, it is plausible that appropriately substituted 5-Bromo-2-(trifluoromethyl)benzamides could exhibit similar NF-κB inhibitory activity.
Caption: Potential inhibition of the NF-κB signaling pathway by benzamide derivatives.
Cyclooxygenase (COX) Enzyme Inhibition
Another important target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. The inhibition of COX-2 is responsible for the anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs), while the inhibition of COX-1 is associated with gastrointestinal side effects. The trifluoromethyl group present in the this compound scaffold is a common feature in several selective COX-2 inhibitors. This suggests that derivatives of this scaffold could be designed to selectively target COX-2, offering a potentially safer anti-inflammatory profile.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The available data strongly supports their potential as potent and selective cholinesterase inhibitors, warranting further investigation for the treatment of neurodegenerative diseases. Furthermore, based on the established anti-inflammatory properties of related benzamides and the presence of key pharmacophoric features, these derivatives are attractive candidates for development as anti-inflammatory drugs, particularly as inhibitors of NF-κB and COX-2. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential across various disease areas.
References
A Senior Application Scientist's Guide to Alternative Reagents for 5-Bromo-2-(trifluoromethyl)benzoic Acid in Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 5-Bromo-2-(trifluoromethyl)benzoic acid has long been a staple reagent, prized for its versatile reactivity in a multitude of cross-coupling and amidation reactions. The trifluoromethyl group imparts desirable properties such as increased metabolic stability and binding affinity to target molecules, while the bromo substituent serves as a reliable handle for carbon-carbon and carbon-heteroatom bond formation.
However, the dynamic nature of synthetic challenges, including the need for orthogonal reactivity, cost-effectiveness, and nuanced control over reaction kinetics, necessitates a thorough understanding of viable alternative reagents. This guide provides an in-depth comparison of this compound with its chloro and iodo analogs, supported by an analysis of their electronic and steric properties, and supplemented with detailed experimental protocols for their application in key synthetic transformations.
The Rationale for Alternatives: A Tale of Halogens
The reactivity of aryl halides in many palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. This fundamental principle dictates a reactivity trend of C-I > C-Br > C-Cl. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step of the catalytic cycle, often leading to faster reactions and allowing for milder conditions. Conversely, the stronger carbon-chlorine bond typically requires more forcing conditions, such as higher temperatures and more active catalyst systems, to achieve comparable reactivity.
This inherent difference in reactivity forms the basis for selecting an alternative to this compound. For instance, a synthetic route requiring a more reactive substrate to achieve a challenging coupling might benefit from the iodo analog. Conversely, a multi-step synthesis involving sequential couplings could leverage the lower reactivity of the chloro analog for selective transformations.
Comparative Analysis in Key Synthetic Transformations
To provide a comprehensive overview, we will focus on two of the most common applications of these building blocks: Suzuki-Miyaura coupling for the formation of biaryl structures, and amide bond formation, a cornerstone of medicinal chemistry.
Suzuki-Miyaura Coupling: A Dance of Reactivity
The Suzuki-Miyaura reaction is a powerful tool for the construction of C(sp²)-C(sp²) bonds. The choice of the halogen on the benzoic acid scaffold can significantly impact reaction efficiency.
Reactivity Hierarchy:
-
5-Iodo-2-(trifluoromethyl)benzoic acid: Exhibits the highest reactivity, often proceeding under milder conditions with lower catalyst loadings. This makes it an ideal choice for sterically hindered coupling partners or when aiming for high throughput synthesis.
-
This compound: Represents a good balance of reactivity and stability. It is widely commercially available and serves as a reliable substrate for a broad range of Suzuki-Miyaura couplings.
-
5-Chloro-2-(trifluoromethyl)benzoic acid: The least reactive of the trio, often requiring more specialized and electron-rich phosphine ligands, higher catalyst loadings, and elevated temperatures to achieve satisfactory yields. However, its lower reactivity can be advantageous in syntheses requiring sequential couplings at different halogen sites.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Catalyst Loading | Typical Reaction Temperature (°C) |
| 5-Iodo-2-(trifluoromethyl)benzoic acid | High | 1-3 mol% | Room Temperature - 80 |
| This compound | Medium | 2-5 mol% | 80-110 |
| 5-Chloro-2-(trifluoromethyl)benzoic acid | Low | 3-10 mol% | 100-140 |
Note: This data is a predictive summary based on established principles of aryl halide reactivity. Actual conditions may vary depending on the specific coupling partners and catalyst system.
Amide Bond Formation: The Influence of Steric Hindrance
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation. The steric environment around the carboxylic acid can significantly influence the reaction rate and the choice of coupling reagent. The trifluoromethyl group at the 2-position of the benzoic acid ring introduces considerable steric bulk, which can hinder the approach of the amine.
While the halogen at the 5-position has a less pronounced direct steric effect on the carboxyl group, its electronic influence can play a role in the activation of the carboxylic acid. However, for practical purposes, the primary consideration for these three reagents in amide coupling is the steric hindrance imposed by the ortho-trifluoromethyl group. Therefore, the choice of coupling reagent is often more critical than the choice of halogen. For sterically hindered substrates like these, more robust coupling reagents such as HATU, HBTU, or the use of acyl fluorides are often employed.[1][2]
Table 2: Recommended Coupling Reagents for Sterically Hindered Amide Formation
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | High efficiency, rapid reaction times, low epimerization for chiral substrates. |
| HBTU | Uronium/Aminium Salt | Similar to HATU, widely used and cost-effective. |
| Acyl Fluorides | Activated Acid | Can overcome severe steric hindrance due to the small size of the fluoride. |
Experimental Protocols
The following protocols provide a general framework for the application of these reagents in common synthetic transformations. Optimization for specific substrates is highly recommended.
General Protocol for Suzuki-Miyaura Coupling of 5-Halo-2-(trifluoromethyl)benzoic Acids
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
5-Halo-2-(trifluoromethyl)benzoic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)
Procedure:
-
To a reaction vessel, add the 5-halo-2-(trifluoromethyl)benzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (see Table 1 for guidance) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
General Protocol for Amide Coupling of 5-Halo-2-(trifluoromethyl)benzoic Acids using HATU
Materials:
-
5-Halo-2-(trifluoromethyl)benzoic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
HATU (1.1 mmol)
-
Base (e.g., DIPEA, 2.0 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, dissolve the 5-halo-2-(trifluoromethyl)benzoic acid in the anhydrous solvent.
-
Add HATU and the base to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Amide Coupling Workflow using HATU.
Conclusion: Making an Informed Choice
The selection of an appropriate building block is a critical decision in the design and execution of a synthetic route. While this compound remains a versatile and widely used reagent, its iodo and chloro analogs offer valuable alternatives for fine-tuning reactivity and enabling selective transformations.
-
5-Iodo-2-(trifluoromethyl)benzoic acid is the reagent of choice for challenging couplings that require high reactivity and mild conditions.
-
This compound provides a reliable and cost-effective option for a broad range of standard applications.
-
5-Chloro-2-(trifluoromethyl)benzoic acid is a useful tool for syntheses involving sequential couplings where its lower reactivity can be exploited for chemoselectivity.
By understanding the inherent properties of these reagents and leveraging the appropriate reaction conditions, researchers can significantly expand their synthetic toolbox and more efficiently access their target molecules.
References
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-(trifluoromethyl)benzoic Acid: A Comparative Cost and Strategy Analysis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Bromo-2-(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the trifluoromethyl group and the synthetic versatility of the bromine and carboxylic acid functionalities. This guide provides an in-depth comparison of potential synthetic strategies for this target molecule, focusing on a detailed cost analysis and the underlying chemical principles that govern each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the selective introduction of the bromine atom at the 5-position of the 2-(trifluoromethyl)benzoic acid scaffold. This guide will explore two plausible and distinct synthetic routes, evaluating their respective merits and drawbacks from both a chemical and economic perspective.
Method 1: Direct Bromination of 2-(Trifluoromethyl)benzoic Acid Method 2: Carboxylation of a Pre-brominated Precursor
Method 1: Direct Bromination of 2-(Trifluoromethyl)benzoic Acid
This approach is the most straightforward, involving the direct electrophilic aromatic substitution (bromination) of the commercially available 2-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director, while the carboxylic acid group is also a meta-director. This presents a regioselectivity challenge, as the desired product is the 5-bromo isomer.
Experimental Protocol
-
Reaction Setup: To a solution of 2-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or trifluoroacetic acid), add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (1.1 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product would likely be a mixture of isomers requiring purification by recrystallization or column chromatography to isolate the desired this compound.
Causality Behind Experimental Choices
The choice of a strong acid as the solvent is crucial to activate the aromatic ring towards electrophilic attack and to protonate the carboxylic acid, enhancing its deactivating effect. The use of NBS or bromine provides the electrophilic bromine species. The low temperature at the start of the reaction helps to control the reaction rate and potentially improve selectivity. The purification step is critical due to the likely formation of the undesired 3-bromo and 3,5-dibromo isomers.
Visualizing the Workflow
Caption: Workflow for the direct bromination of 2-(trifluoromethyl)benzoic acid.
Cost Analysis
| Reagent/Solvent | Purity | Supplier Example | Cost (USD) | Quantity | Cost per gram/mL (USD) |
| 2-(Trifluoromethyl)benzoic acid | 98% | Sigma-Aldrich | 50.00 | 25 g | 2.00 |
| Bromine | 99.8% | Thermo Scientific | 500.95 | 25 g | 20.04 |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich | 45.00 | 100 g | 0.45 |
| Sulfuric Acid | 98% | Fisher Scientific | 30.00 | 500 mL | 0.06 |
| Trifluoroacetic Acid | 99% | Thermo Scientific | 64.00 | 100 g | 0.64 |
Note: Prices are approximate and subject to change. Bulk pricing will be significantly lower.
The primary cost driver for this method is the starting material, 2-(trifluoromethyl)benzoic acid, and the brominating agent. The potential for low yield and the need for extensive purification would further increase the effective cost per gram of the final product.
Method 2: Carboxylation of a Pre-brominated Precursor
This strategy involves the synthesis of an organometallic reagent from a readily available brominated trifluoromethylbenzene derivative, followed by carboxylation with carbon dioxide. This multi-step approach offers better control over regioselectivity. A plausible starting material is 2-bromo-5-iodobenzotrifluoride or 4-bromo-1-(trifluoromethyl)benzene. Let's consider the route from 4-bromo-1-(trifluoromethyl)benzene.
Experimental Protocol
-
Grignard Reagent Formation (or Organolithium):
-
Grignard: To a flame-dried flask containing magnesium turnings (1.2 eq) in anhydrous diethyl ether or THF, slowly add a solution of 4-bromo-1-(trifluoromethyl)benzene (1.0 eq) to initiate the Grignard reaction.
-
Organolithium: Alternatively, dissolve 4-bromo-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 eq) to perform a lithium-halogen exchange.
-
-
Carboxylation: Bubble dry carbon dioxide gas through the solution of the organometallic reagent at -78 °C for several hours, or pour the Grignard/organolithium solution over crushed dry ice.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
Causality Behind Experimental Choices
The formation of an organometallic intermediate is a classic and reliable method for introducing a carboxylic acid group. The choice between a Grignard and an organolithium reagent depends on factors like functional group tolerance and desired reactivity. The low temperature for the organolithium formation and carboxylation is essential to prevent side reactions. The acidic workup protonates the carboxylate salt to yield the final benzoic acid derivative.
Visualizing the Workflow
Caption: Workflow for the carboxylation of a pre-brominated precursor.
Cost Analysis
| Reagent/Solvent | Purity | Supplier Example | Cost (USD) | Quantity | Cost per gram/mL (USD) |
| 4-Bromo-1-(trifluoromethyl)benzene | 99% | Sigma-Aldrich | 622.00 | 100 g | 6.22 |
| 2-Bromo-5-iodobenzotrifluoride | 95% | Fluorochem | 12.00 (GBP) | 5 g | ~3.00 |
| Magnesium Turnings | 99.5% | Sigma-Aldrich | 50.00 | 100 g | 0.50 |
| n-Butyllithium (1.6M in hexanes) | Strem Chemicals | 129.00 | 0.25 mole | 516.00/mole[1] | |
| Dry Ice (Carbon Dioxide) | Local Supplier | ~1-2/lb | ~0.002-0.004/g | ||
| Diethyl Ether (anhydrous) | >99% | Fisher Scientific | 100.00 | 1 L | 0.10 |
| Tetrahydrofuran (anhydrous) | >99% | Fisher Scientific | 120.00 | 1 L | 0.12 |
Note: Prices are approximate and subject to change. Bulk pricing will be significantly lower.
While this method involves more steps, the starting materials are commercially available, and the reactions are generally high-yielding. The cost of n-butyllithium is significant, but the high efficiency of the reaction can make this route economically viable, especially at a larger scale where the cost of the starting aryl bromide decreases.
Comparison of Synthesis Methods
| Feature | Method 1: Direct Bromination | Method 2: Carboxylation |
| Number of Steps | 1 (plus purification) | 2 (plus purification) |
| Regioselectivity | Potentially poor, mixture of isomers | Excellent |
| Yield | Likely moderate to low | Generally high |
| Key Reagents | Bromine or NBS, strong acid | Organometallic reagent, CO2 |
| Purification | Challenging (isomer separation) | Relatively straightforward (recrystallization) |
| Cost of Starting Materials | Moderate | Higher for the aryl bromide |
| Overall Cost-Effectiveness | Potentially lower for small scale, but higher effective cost due to low yield and purification challenges. | More scalable and potentially more cost-effective at larger scales due to higher yield and purity. |
| Safety Considerations | Use of corrosive strong acids and bromine. | Handling of pyrophoric n-butyllithium and reactive organometallic intermediates. |
Conclusion and Recommendation
For laboratory-scale synthesis where absolute purity is critical and yield is a primary concern, Method 2 (Carboxylation of a Pre-brominated Precursor) is the recommended approach. The superior control over regioselectivity and the generally high yields of organometallic reactions outweigh the additional synthetic step and the handling requirements of the reagents. While the initial cost of the starting aryl bromide may be higher, the reduced need for extensive purification and the higher overall yield will likely result in a lower cost per gram of the final, pure product.
Method 1 (Direct Bromination) , while seemingly simpler, is likely to be plagued by issues of regioselectivity, leading to a difficult and costly purification process. This method may be suitable for exploratory studies where a mixture of isomers is acceptable or if a highly selective bromination condition can be developed.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, and the available laboratory infrastructure and expertise. For industrial applications, the scalability and robustness of Method 2 make it a more attractive option.
References
A Senior Application Scientist's Guide to Fragmentation Patterns in Mass Spectrometry of Halogenated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of unknown compounds. For professionals in pharmaceutical development and various scientific disciplines, a deep understanding of fragmentation patterns is paramount for accurate compound identification. This guide provides an in-depth analysis of the characteristic fragmentation behaviors of halogenated compounds, offering a comparative overview of how different halogens and ionization techniques influence the resulting mass spectra. We will delve into the mechanistic underpinnings of these fragmentation pathways, supported by experimental insights, to equip you with the expertise to confidently interpret the mass spectra of this important class of molecules.
The Foundational Principles: Isotopic Abundance and Bond Strengths
The story of halogenated compound fragmentation begins with two key intrinsic properties: the natural isotopic abundances of the halogens and the strengths of the carbon-halogen (C-X) bonds. These factors are the primary determinants of the unique features observed in their mass spectra.
The Telltale Signature of Isotopes: Chlorine and Bromine
Chlorine and bromine possess distinctive isotopic patterns that serve as immediate indicators of their presence in a molecule.[1][2][3][4][5][6]
-
Chlorine: Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.8% and 24.2%, respectively).[7] This results in a characteristic M and M+2 peak pattern in the mass spectrum, where the M+2 peak has an intensity of about one-third of the molecular ion peak (M).[1][2] This 3:1 ratio is a hallmark of a monochlorinated compound.[1][8] For compounds containing multiple chlorine atoms, the isotopic pattern becomes more complex, with the appearance of M+4, M+6, and subsequent peaks. For instance, a compound with two chlorine atoms will exhibit an M, M+2, and M+4 peak cluster in a ratio of approximately 9:6:1.[2][9]
-
Bromine: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.7% and 49.3%, respectively).[2][6][10] This gives rise to M and M+2 peaks of almost equal intensity, providing a readily identifiable signature for monobrominated compounds.[1][2][5][10] For molecules containing two bromine atoms, the spectrum will show M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.[3]
In contrast, fluorine and iodine are monoisotopic (¹⁹F and ¹²⁷I, respectively), meaning they do not produce these characteristic isotopic cluster patterns.[9][11][12][13]
Common Fragmentation Pathways of Halogenated Compounds
Upon ionization in the mass spectrometer, typically through electron ionization (EI), the resulting molecular ion is energetically unstable and undergoes fragmentation to form more stable ions. The primary fragmentation pathways for halogenated compounds are dictated by the nature of the halogen and the overall molecular structure.
Alpha (α)-Cleavage
Alpha-cleavage is a common fragmentation mechanism for alkyl halides and involves the cleavage of the C-C bond adjacent to the carbon bearing the halogen.[14][15] This process is initiated by the ionization of a lone pair electron on the halogen, followed by the homolytic cleavage of the adjacent C-C bond. The resulting fragment is a resonance-stabilized cation.[14] This pathway is particularly significant for alkyl chlorides.[16]
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. whitman.edu [whitman.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. youtube.com [youtube.com]
- 15. Alpha cleavage - Wikipedia [en.wikipedia.org]
- 16. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
A Researcher's Guide to Spectral Data of Brominated Benzoic Acids: A Comparative Analysis of NIST and Other Databases
For researchers, scientists, and drug development professionals, the accurate identification and characterization of molecules are paramount. Brominated benzoic acids, a class of compounds with significant applications in pharmaceutical and materials science, present unique analytical challenges. This guide provides an in-depth comparison of spectral data for these compounds from the National Institute of Standards and Technology (NIST) databases and other widely used spectral libraries. We will delve into the nuances of mass spectrometry data, provide a validated experimental protocol for data acquisition, and offer insights into the interpretation of fragmentation patterns, empowering you to make informed decisions in your analytical workflows.
The Critical Role of Verifiable Spectral Data
In the realm of scientific research, the reproducibility and validity of experimental data are the cornerstones of progress. Spectral databases serve as invaluable reference points for identifying unknown compounds and verifying the structures of synthesized molecules. When working with compounds like brominated benzoic acids, where isomeric similarity can lead to misidentification, the quality and comprehensiveness of the spectral library become critically important. This guide will focus on electron ionization mass spectrometry (EI-MS) data, a common and powerful technique for the structural elucidation of organic molecules.[1][2][3]
Comparing Mass Spectral Data: 4-Bromobenzoic Acid as a Case Study
To illustrate the consistency and potential variations across different spectral databases, we will compare the EI-MS data for a representative compound, 4-bromobenzoic acid (CAS No. 586-76-5). We will examine the data from three prominent sources: the NIST Chemistry WebBook[4], the Spectral Database for Organic Compounds (SDBS)[5][6][7][8], and MassBank[9].
Data Presentation
| Database | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| NIST WebBook | 200/202 (M/M+2) | 183/185 | 155/157, 122, 105, 76, 50 |
| SDBS | 200/202 (M/M+2) | 183/185 | 155/157, 122, 105, 76, 50 |
| MassBank | 200/202 (M/M+2) | 183/185 | 155/157, 122, 105, 76, 50 |
Analysis and Interpretation
As the table demonstrates, there is a high degree of consistency in the mass spectral data for 4-bromobenzoic acid across the NIST, SDBS, and MassBank databases. This consistency is crucial for reliable compound identification. The key features of the spectrum are:
-
The Molecular Ion Peak: A distinct doublet at m/z 200 and 202 is observed, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of 79Br and 81Br.[4]
-
The Base Peak: The most intense peak in the spectrum is the doublet at m/z 183 and 185. This corresponds to the loss of a hydroxyl radical (•OH) from the molecular ion, forming the bromobenzoyl cation.
-
Key Fragment Ions: The fragmentation pattern provides a structural fingerprint of the molecule. The loss of a carboxyl group (•COOH) is not a primary fragmentation pathway. Instead, the molecule undergoes characteristic losses from the bromobenzoyl cation, such as the loss of carbon monoxide (CO) to yield the bromophenyl cation at m/z 155/157.
This comparative analysis underscores the reliability of these established databases for the identification of simple brominated benzoic acids. However, for more complex or novel derivatives, a thorough understanding of fragmentation mechanisms and a robust in-house analytical protocol are essential.
Experimental Protocol: Acquiring a High-Quality Mass Spectrum of a Brominated Benzoic Acid
The following protocol outlines the steps for acquiring an electron ionization mass spectrum of a brominated benzoic acid using a gas chromatograph-mass spectrometer (GC-MS). The use of GC is often necessary to ensure the sample is sufficiently volatile and to separate it from any impurities. For many carboxylic acids, derivatization is required to increase volatility and prevent peak tailing in the GC column.[10][11][12]
Step-by-Step Methodology
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the brominated benzoic acid standard into a clean vial.
-
Add 1 mL of a suitable solvent, such as methanol or ethyl acetate, to dissolve the sample.
-
To enhance volatility for GC analysis, derivatize the carboxylic acid group. A common method is silylation. Add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the sample to cool to room temperature before injection.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.[2][13]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragment ions.
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Acquire the data using the parameters outlined above.
-
Process the resulting chromatogram to identify the peak corresponding to the derivatized brominated benzoic acid.
-
Extract the mass spectrum from this peak.
-
Compare the acquired spectrum with the NIST library or other available databases for confirmation. Pay close attention to the molecular ion, the isotopic pattern of bromine-containing fragments, and the major fragment ions.
-
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of brominated benzoic acids.
Understanding Fragmentation Pathways
The fragmentation of brominated benzoic acids under electron ionization follows predictable pathways, which are essential for structural elucidation, especially when a library match is not available.
Fragmentation of 4-Bromobenzoic Acid Diagram
Caption: Key fragmentation pathways of 4-bromobenzoic acid in EI-MS.
The initial ionization event removes an electron from the molecule, typically from the aromatic ring or the non-bonding electrons of the oxygen atoms, to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting ions. The formation of the acylium ion (bromobenzoyl cation) is a highly favorable process for aromatic acids.
Conclusion: An Integrated Approach to Spectral Analysis
This guide has demonstrated the high degree of reliability of the NIST spectral database for brominated benzoic acids by comparing it with other reputable sources. For researchers in drug development and other scientific fields, this consistency provides a solid foundation for compound identification. However, reliance on databases alone is insufficient. A thorough understanding of the principles of mass spectrometry, including ionization and fragmentation, coupled with robust, validated experimental protocols, is essential for confident structural elucidation. By integrating high-quality reference data with sound experimental practice, researchers can ensure the accuracy and integrity of their analytical results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 8. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 9. massbank.eu [massbank.eu]
- 10. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 5-Bromo-2-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 5-Bromo-2-(trifluoromethyl)benzoic acid, a key building block in various synthetic pathways, requires meticulous handling to ensure the well-being of personnel and the preservation of a safe research environment. This guide provides a comprehensive, technically grounded framework for its safe use, from initial handling to final disposal, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] A thorough risk assessment is the foundational step before any handling of this compound. The primary routes of exposure are inhalation of its dust particles, skin contact, and eye contact.[3][4] The trifluoromethyl group and the bromine atom on the benzoic acid ring contribute to its reactivity and potential biological effects, necessitating a cautious and informed approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Eye and Face Protection:
Direct contact with the eyes can cause serious irritation.[1][2] Therefore, chemical safety goggles are mandatory. In situations where there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to goggles.[2][5]
Skin Protection:
Skin irritation is a key hazard associated with this compound.[1][2] Protective gloves are essential. Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[5][6] Always inspect gloves for any signs of degradation or perforation before use.[3] A lab coat must be worn to protect street clothing and skin from accidental contamination.[7]
Respiratory Protection:
To prevent respiratory irritation from dust inhalation, handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter is required.[3][8]
| Personal Protective Equipment (PPE) for this compound | |
| Eye/Face Protection | Chemical safety goggles. A face shield should be used when there is a risk of splashing. |
| Skin Protection | Nitrile or neoprene gloves. A lab coat is mandatory. |
| Respiratory Protection | Work in a chemical fume hood. If not feasible, a NIOSH-approved respirator with a particulate filter is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure. The following protocol outlines the key stages of handling this compound safely.
Preparation and Weighing:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to contain any dust or vapors.[7]
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Check that the fume hood is functioning correctly.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
Dissolution and Reaction:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing: Ensure that all reaction vessels are properly sealed to prevent the escape of vapors.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
Post-Reaction Work-up and Purification:
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction and Washing: Perform all extractions and washing steps within the fume hood.
-
Solvent Removal: Use a rotary evaporator within a fume hood to remove solvents.
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][10] For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Keep all waste streams containing this compound separate from other laboratory waste.
-
Labeling: Clearly label all waste containers with the full chemical name and associated hazards.
-
Disposal: Dispose of the waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.[3] Do not pour down the drain.[3]
By adhering to these scientifically grounded safety protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. The principles of understanding the hazard, utilizing appropriate barriers, following systematic procedures, and preparing for emergencies are the cornerstones of a robust safety culture.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.cn [capotchem.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
